molecular formula C8H10N2O B1594092 1-(3,4-Diaminophenyl)ethanone CAS No. 21304-39-2

1-(3,4-Diaminophenyl)ethanone

Katalognummer: B1594092
CAS-Nummer: 21304-39-2
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: FFVSGYAQHXJFAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Diaminophenyl)ethanone is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3,4-diaminophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVSGYAQHXJFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330802
Record name 1-(3,4-diaminophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21304-39-2
Record name 1-(3,4-Diaminophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21304-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-diaminophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-diaminophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-Diaminophenyl)ethanone (CAS 21304-39-2): A Versatile Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

1-(3,4-Diaminophenyl)ethanone, also known as 3',4'-Diaminoacetophenone, is a multifaceted organic compound that serves as a pivotal intermediate in the synthesis of a wide array of functional molecules. Its unique structure, featuring an acetophenone core with ortho-disposed amino groups, renders it a highly reactive and versatile building block. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, detailed analytical characterization, and its significant applications in medicinal chemistry, materials science, and industrial processes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek to leverage the synthetic potential of this important molecule.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21304-39-2[1]
Molecular Formula C₈H₁₀N₂O[2]
Molecular Weight 150.18 g/mol [1]
Appearance Solid-
Melting Point 132-133 °C (in Benzene)-
Density 1.196 ± 0.06 g/cm³ (Predicted)-
InChIKey FFVSGYAQHXJFAL-UHFFFAOYSA-N[1]
SMILES CC(=O)C1=CC(=C(C=C1)N)N[1]

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of this compound: A Practical Laboratory Approach

The most common and practical laboratory synthesis of this compound involves the reduction of a suitable nitro-substituted precursor, typically 1-(3-nitro-4-aminophenyl)ethanone or 1-(4-nitro-3-aminophenyl)ethanone. The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. A widely used method employs a metal-acid system, such as tin (Sn) and hydrochloric acid (HCl).[3][4][5]

Reaction Scheme:

G 1-(4-Amino-3-nitrophenyl)ethanone 1-(4-Amino-3-nitrophenyl)ethanone This compound This compound 1-(4-Amino-3-nitrophenyl)ethanone->this compound Sn, HCl

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Reduction of 1-(4-Amino-3-nitrophenyl)ethanone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-Amino-3-nitrophenyl)ethanone and granular tin.

  • Acid Addition: Slowly add concentrated hydrochloric acid to the flask. An exothermic reaction may occur, so careful addition is crucial.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.

  • Basification: Carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) to the cooled reaction mixture until the solution is strongly basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford the final product as a solid.

Spectroscopic Characterization: The Molecular Fingerprint

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons.

  • Aromatic Protons (δ 6.0-7.5 ppm): The three protons on the benzene ring will appear in the aromatic region. Due to the electron-donating effects of the two amino groups and the electron-withdrawing effect of the acetyl group, these protons will exhibit a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet).

  • Amino Protons (δ 3.5-5.0 ppm): The four protons of the two amino groups will likely appear as two broad singlets in the midfield region of the spectrum. The exact chemical shift can be concentration-dependent and may be affected by the solvent.

  • Methyl Protons (δ ~2.5 ppm): The three protons of the acetyl methyl group will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

  • Carbonyl Carbon (δ ~197 ppm): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift.[6]

  • Aromatic Carbons (δ 110-150 ppm): The six carbons of the benzene ring will appear in the aromatic region. The carbons attached to the amino groups will be shielded (shifted upfield), while the carbon attached to the acetyl group will be deshielded (shifted downfield).[7]

  • Methyl Carbon (δ ~26 ppm): The methyl carbon of the acetyl group will appear at a characteristic upfield chemical shift.[6]

FTIR Spectroscopy (Predicted):

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching (3200-3500 cm⁻¹): Two or more sharp to medium bands in this region are expected, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino groups.

  • C=O Stretching (~1660 cm⁻¹): A strong absorption band in this region is characteristic of the carbonyl group of the ketone, conjugated with the aromatic ring.

  • C=C Stretching (Aromatic) (1450-1600 cm⁻¹): Several bands of varying intensity will be observed in this region due to the C=C stretching vibrations within the benzene ring.

  • C-N Stretching (1250-1350 cm⁻¹): A medium to strong band in this region is expected for the stretching vibration of the aromatic C-N bond.

Mass Spectrometry (Predicted):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺) (m/z 150): The molecular ion peak corresponding to the molecular weight of the compound should be observed.

  • [M-15]⁺ (m/z 135): A prominent peak resulting from the alpha-cleavage and loss of a methyl radical (•CH₃) from the acetyl group is expected.[2][8]

  • [M-43]⁺ (m/z 107): A peak corresponding to the loss of the entire acetyl group (•COCH₃) is also possible.

Applications in Synthesis: A Gateway to Diverse Molecular Architectures

The true value of this compound lies in its utility as a versatile precursor for the synthesis of more complex molecules with valuable properties.

Synthesis of Benzimidazoles for Medicinal Chemistry

The ortho-diamine functionality of this compound makes it an ideal starting material for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities.[9][10][11] The general synthesis involves the condensation of the diamine with an aldehyde or a carboxylic acid (or its derivative).

Reaction Workflow for Benzimidazole Synthesis:

G Diamine This compound Benzimidazole 2-Substituted Benzimidazole Diamine->Benzimidazole Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Benzimidazole CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Benzimidazole

Caption: General synthetic routes to benzimidazoles.

The resulting 2-substituted benzimidazoles bearing an acetyl group at the 5- (or 6-) position can be further functionalized, providing a scaffold for the development of novel therapeutic agents. Benzimidazole derivatives have been reported to possess a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[10][11]

Precursor for High-Performance Polybenzimidazoles (PBIs)

This compound can serve as a monomer in the synthesis of polybenzimidazoles (PBIs), a class of high-performance polymers renowned for their exceptional thermal and chemical stability.[12][13] PBIs are typically synthesized through the polycondensation of tetraamines with dicarboxylic acids or their derivatives. The di-functionality of this compound allows for its incorporation into polymer chains, potentially modifying the properties of the resulting PBI.

Properties and Applications of Polybenzimidazoles:

  • High Thermal Stability: PBIs can withstand continuous use at elevated temperatures, making them suitable for applications in aerospace, protective apparel for firefighters, and industrial insulation.[12][14][15]

  • Chemical Resistance: These polymers exhibit excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents.[14]

  • Mechanical Strength: PBIs possess high tensile strength and modulus, contributing to their durability and use as reinforcing agents in composites.[16]

  • Applications:

    • Protective Apparel: Firefighter gear, astronaut suits, and industrial safety clothing.[12]

    • Membranes: For gas separation, filtration, and in fuel cells.[12][13]

    • Molded Parts: High-temperature seals, gaskets, and bearings in demanding industrial environments.[15]

Development of Corrosion Inhibitors

Organic compounds containing nitrogen and/or sulfur atoms, particularly amines and diamines, are known to be effective corrosion inhibitors for various metals and alloys in acidic environments.[17][18][19][20] The lone pair of electrons on the nitrogen atoms can coordinate with vacant d-orbitals of the metal surface, forming a protective film that inhibits the corrosion process. This compound, with its two amino groups and aromatic ring, possesses the structural features conducive to effective corrosion inhibition. The presence of the acetyl group can further influence its adsorption characteristics on the metal surface.

Mechanism of Corrosion Inhibition:

G cluster_0 Corrosive Environment (e.g., Acid) cluster_1 Inhibitor Action Metal Metal Surface Adsorption Adsorption via N-atoms and π-electrons Inhibitor This compound Inhibitor->Adsorption Film Protective Film Formation Adsorption->Film Film->Metal Corrosion Inhibition

References

An In-Depth Technical Guide to 1-(3,4-Diaminophenyl)ethanone: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,4-Diaminophenyl)ethanone, a versatile aromatic amine of significant interest in chemical synthesis and pharmaceutical development. This document delves into its core molecular features, physicochemical properties, and key applications, offering a consolidated resource for professionals in the field.

Introduction: The Significance of this compound

This compound, also known as 3',4'-Diaminoacetophenone, is a key organic intermediate characterized by an acetophenone core substituted with two adjacent amino groups. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable building block in the synthesis of a wide array of more complex molecules. Its primary utility lies in its capacity to serve as a precursor for the construction of diverse molecular architectures, which are fundamental to the development of new pharmaceuticals, agrochemicals, and advanced materials. The presence of both the amino and acetyl functionalities allows for a range of chemical transformations, positioning it as a critical component in medicinal chemistry and materials science.

Molecular Structure and Identification

The structural integrity of this compound is foundational to its chemical behavior. A thorough understanding of its molecular framework and associated identifiers is paramount for its effective utilization in research and development.

2D Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with an acetyl group (-COCH₃) and two amino groups (-NH₂) at the 3 and 4 positions, respectively.

Caption: 2D Molecular Structure of this compound

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of chemical identifiers is used.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 21304-39-2[1][2]
Molecular Formula C₈H₁₀N₂O[1][2][3][4]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)N)N[5]
InChI InChI=1S/C8H10N2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,9-10H2,1H3[1][5]
InChIKey FFVSGYAQHXJFAL-UHFFFAOYSA-N[1][2][5]

Molecular Weight and Physicochemical Properties

The molecular weight and physicochemical properties of this compound are crucial for experimental design, reaction stoichiometry, and formulation development.

Molecular Weight

The molecular weight of a compound is a fundamental physical property.

ParameterValueSource
Molecular Weight 150.18 g/mol [1]
Monoisotopic Mass 150.079312947 Da[1][5]
Exact Mass 150.18[2]
Physicochemical Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource
Physical Form Solid
Melting Point 132-133 °C[2]
Density (Predicted) 1.196 ± 0.06 g/cm³[2]
Polar Surface Area 69.1 Ų[2][6]
XLogP3 0.3[2][5]

Synthesis and Reactivity

Synthesis Methods

A documented method for the preparation of this compound involves the reduction of 4-ethynyl-3-nitroaniline using iron powder.[7] This one-pot reaction combines the reduction of the nitro group and the hydration of the ethynyl group, offering a simplified and environmentally conscious approach by avoiding the use of concentrated nitric and sulfuric acids.[7]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three primary functional groups: the two amino groups and the acetyl group.

  • Amino Groups: The ortho-disposed amino groups are nucleophilic and can readily participate in condensation reactions to form heterocyclic systems. This is a cornerstone of its utility in synthesizing various pharmacologically active scaffolds.

  • Acetyl Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, and the alpha-methyl protons are weakly acidic, allowing for enolate formation and subsequent aldol-type reactions.

Applications in Research and Development

The versatile nature of this compound has led to its application in several areas of chemical and pharmaceutical science.

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its diamine structure is particularly valuable for creating complex molecules with potential biological activity.[4] For instance, derivatives of diaminophenyl ethanone have been explored for their potential as inhibitors of enzymes like catechol-O-methyltransferase (COMT).[8]

Synthesis of Dyes and Pigments

Historically and currently, aromatic amines are foundational in the production of dyes. This compound is utilized in the synthesis of azo dyes, which are widely employed in the textile industry for their vibrant colors and stability.[4]

Materials Science

The aromatic amine functionalities also lend themselves to applications in materials science. It is used in the development of organic semiconductors and conductive polymers, where the amine groups contribute to the material's electron transport properties.[4]

Corrosion Inhibition

Another notable application is its use in the formulation of corrosion inhibitors for metals. The molecule can adsorb onto metal surfaces, forming a protective layer that mitigates degradation in industrial environments.[4]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[2] It should be stored in a well-ventilated, dark, and dry place, with the container tightly sealed.[2]

Conclusion

This compound is a molecule of considerable scientific and industrial importance. Its well-defined molecular structure and versatile reactivity make it an indispensable tool for chemists and pharmaceutical scientists. A thorough understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel compounds and the development of advanced materials.

References

A Technical Guide to the Spectral Analysis of 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4-Diaminophenyl)ethanone, also known as 3',4'-diaminoacetophenone, is a vital aromatic ketone intermediate in various synthetic pathways, particularly in the pharmaceutical and dye industries.[1] Its molecular structure, featuring a benzene ring substituted with two amine groups and an acetyl group, gives rise to a unique spectral signature. A thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior in complex reaction mechanisms.

This technical guide provides a comprehensive analysis of the expected spectral data for this compound. In the absence of a complete, publicly available dataset for this specific molecule, this guide will leverage established principles of spectroscopy and draw upon data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach ensures a robust and scientifically grounded understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~7.2 - 7.4d1H
H-5~6.7 - 6.9d1H
H-6~6.5 - 6.7dd1H
-NH₂ (C-3)~3.5 - 4.5br s2H
-NH₂ (C-4)~3.5 - 4.5br s2H
-COCH₃~2.5s3H
Interpretation
  • Aromatic Protons: The benzene ring protons will exhibit a characteristic splitting pattern. The proton at the 2-position (H-2) is ortho to the acetyl group and will be the most deshielded, appearing as a doublet. The proton at the 5-position (H-5) is ortho to an amino group and will also be a doublet. The proton at the 6-position (H-6) is coupled to both H-2 and H-5 and will therefore appear as a doublet of doublets.

  • Amine Protons: The protons of the two amino groups are expected to appear as a broad singlet. Their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange.[2]

  • Acetyl Protons: The three equivalent protons of the methyl group in the acetyl moiety will appear as a sharp singlet, typically around 2.5 ppm.

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (δ, ppm)
C=O~195 - 200
C-1~125 - 130
C-2~130 - 135
C-3~140 - 145
C-4~145 - 150
C-5~115 - 120
C-6~110 - 115
-COCH₃~25 - 30
Interpretation
  • Carbonyl Carbon: The carbon of the carbonyl group is significantly deshielded and will appear at the lowest field, typically above 190 ppm.[3]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbons bearing the electron-donating amino groups (C-3 and C-4) will be shielded and appear at a higher field compared to the carbon attached to the electron-withdrawing acetyl group (C-1). The remaining aromatic carbons will have shifts in the typical aromatic region (110-150 ppm).

  • Acetyl Carbon: The methyl carbon of the acetyl group will be found at a high field, characteristic of sp³ hybridized carbons.

Infrared (IR) Spectral Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Spectrum
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium-Strong, two bands
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ketone)1660 - 1680Strong
C=C Stretch (Aromatic)1550 - 1650Medium-Strong
C-N Stretch1250 - 1350Medium
Interpretation
  • N-H Stretching: The presence of two primary amine groups will give rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band in the range of 1660-1680 cm⁻¹ is characteristic of an aromatic ketone. Conjugation with the benzene ring lowers the frequency compared to a simple aliphatic ketone.

  • C=C and C-N Stretching: The aromatic C=C stretching vibrations will appear in the 1550-1650 cm⁻¹ region. The C-N stretching of the aromatic amines will be observed between 1250 and 1350 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₁₀N₂O), which is 150.18 g/mol .[4]

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to form a resonance-stabilized acylium ion at m/z 135.

    • Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to the formation of an acetyl cation (CH₃CO⁺) at m/z 43 and a diaminophenyl radical.

G M [M]⁺˙ m/z = 150 F1 [M - CH₃]⁺ m/z = 135 M->F1 - •CH₃ F2 [CH₃CO]⁺ m/z = 43 M->F2 - •C₆H₆N₂

Figure 2: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Conclusion

The comprehensive spectral analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous characterization of its molecular structure. The predicted data and interpretations presented in this guide offer a solid foundation for researchers and scientists working with this important chemical intermediate. By understanding its spectral fingerprint, professionals in drug development and other fields can ensure the identity and purity of their materials, leading to more reliable and reproducible synthetic outcomes.

References

A Technical Guide to the Solubility of 1-(3,4-Diaminophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,4-Diaminophenyl)ethanone, a critical intermediate in the pharmaceutical and chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies for determining and utilizing its solubility profile.

Introduction: The Significance of Solubility for this compound

This compound, with its unique arrangement of a ketone and two primary amine functional groups on an aromatic ring, presents a versatile molecular scaffold.[2][3] Its applications as a building block in the synthesis of dyes, pigments, organic semiconductors, and pharmacologically active molecules underscore the importance of understanding its behavior in various solvent systems.[1] Solubility is a fundamental physicochemical property that governs reaction kinetics, purification strategies (such as crystallization), and the formulation of final products. An in-depth knowledge of its solubility is therefore paramount for process optimization and achieving desired product attributes.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O[2][3]
Molecular Weight150.18 g/mol [2][4]
Melting Point132-133 °C[2]
AppearanceSolid[3]
XLogP30.3[2][4]
Polar Surface Area (PSA)69.1 Ų[2][4]

The relatively low XLogP3 value of 0.3 suggests that this compound is not excessively lipophilic.[2][4] Furthermore, the significant Polar Surface Area (PSA) of 69.1 Ų highlights the molecule's polar nature, primarily due to the two amine groups and the carbonyl group.[2][4] These structural features allow for hydrogen bonding, a key factor influencing solubility.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents.[5] The presence of both hydrogen bond donors (the -NH₂ groups) and a hydrogen bond acceptor (the C=O group) suggests favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Conversely, its solubility is expected to be limited in nonpolar solvents such as hexane and toluene.

A Systematic Approach to Solubility Determination: Experimental Protocol

To quantitatively assess the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for generating accurate solubility data.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a vial A->B Dispense C Seal vial and place in a thermostatically controlled shaker B->C Secure D Equilibrate for a defined period (e.g., 24-48 hours) C->D Incubate E Centrifuge the suspension to pellet excess solid D->E Process F Carefully collect an aliquot of the supernatant E->F Sample G Dilute the supernatant with a suitable mobile phase F->G Prepare for analysis H Analyze by HPLC to determine the concentration G->H Inject Solvent_Interactions cluster_polar_protic Polar Protic Solvents (e.g., Methanol) cluster_polar_aprotic Polar Aprotic Solvents (e.g., DMSO) cluster_nonpolar Nonpolar Solvents (e.g., Hexane) Solute This compound (H-bond donor/acceptor) PP_Solvent Solvent with -OH group Solute->PP_Solvent Strong H-bonding PA_Solvent Solvent with C=O, S=O Solute->PA_Solvent Dipole-dipole & H-bonding NP_Solvent Hydrocarbon chains Solute->NP_Solvent Weak van der Waals forces

References

1-(3,4-Diaminophenyl)ethanone melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(3,4-Diaminophenyl)ethanone

Introduction

This compound, also known as 3',4'-Diaminoacetophenone (CAS No: 21304-39-2), is a pivotal intermediate in synthetic organic chemistry.[1] Its unique structure, featuring an acetophenone core with vicinal amino groups, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, dyes, and pigments.[2] In the realm of drug development and materials science, this compound serves as a building block for creating complex molecules with specific biological activities or electronic properties, including potential applications in anticancer agents and organic semiconductors.[2][3]

The precise determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical research. These parameters are not merely data points; they are critical indicators of a substance's identity, purity, and stability.[4][5] For researchers and drug development professionals, an accurate understanding of these properties is indispensable for designing reaction conditions, developing purification strategies, and ensuring the consistency and quality of synthesized materials. This guide provides a comprehensive overview of the melting and boiling points of this compound, grounded in established experimental methodologies and their underlying scientific principles.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for its proper handling, characterization, and application in a research setting.

PropertyValueSource(s)
CAS Number 21304-39-2[1][6]
Molecular Formula C₈H₁₀N₂O[1][7]
Molecular Weight 150.18 g/mol [1][8]
Physical Form Solid[7]
Melting Point 132-133 °C[1]
Boiling Point Not available (N/A)[9]
Density (Predicted) 1.196 ± 0.06 g/cm³[1]

Note on Boiling Point: An experimental boiling point for this compound at standard atmospheric pressure is not reported. This is common for organic solids with relatively high melting points and polar functional groups, which tend to decompose at the high temperatures required for boiling. Determination would likely necessitate vacuum distillation to lower the boiling temperature and prevent thermal degradation.

Part 1: Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4] Therefore, melting point determination is a fundamental technique for both identifying a compound and assessing its purity.

Principle of Capillary Melting Point Determination

The most common method involves heating a small, finely powdered sample in a sealed capillary tube. The sample is heated slowly in a controlled apparatus (such as a Mel-Temp or Thiele tube), and the temperatures at which the substance begins to liquefy (onset) and is completely liquid (clear point) are recorded as the melting range.[10] A slow heating rate (approx. 1-2°C per minute) is critical for ensuring thermal equilibrium between the sample, the thermometer, and the heating medium, which is essential for an accurate measurement.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Place a small amount of dry this compound on a clean, dry watch glass.

    • Crush the solid into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer.[10]

    • Press the open end of a glass capillary tube into the powder. A small amount of the sample will be forced into the tube.

  • Packing the Sample:

    • Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom.[10]

    • Alternatively, drop the capillary tube (sealed end down) through a long glass tube onto the benchtop to achieve tight packing.

    • The final packed sample height should be approximately 1-2 cm.[10][11]

  • Measurement with a Digital Melting Point Apparatus (e.g., DigiMelt):

    • Insert the packed capillary tube into the sample holder of the apparatus.[5]

    • If the approximate melting point is unknown, perform a rapid preliminary run by setting a high heating ramp (e.g., 10-20°C/minute) to find an approximate range.[5]

    • Allow the apparatus to cool at least 20°C below the approximate melting point.

    • For an accurate measurement, set a slow heating ramp rate of 1-2°C per minute, starting about 10-15°C below the expected melting point.[5]

  • Data Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts, leaving a clear liquid.

    • The melting point is reported as the range T₁ – T₂. For this compound, this should be close to 132-133 °C.[1]

Workflow for Melting Point Determination```dot

MeltingPointWorkflow A Sample Preparation (Dry & Powdered) B Pack Capillary Tube (1-2 cm height) A->B C Place in Apparatus B->C D Rapid Pre-heating (Optional, for unknown MP) C->D If needed E Set Slow Ramp Rate (1-2°C / min) C->E D->E F Observe Sample E->F G Record T1 (First liquid drop) F->G H Record T2 (All solid melts) G->H I Report Melting Range (T1 - T2) H->I

Caption: Workflow for micro-determination of a liquid's boiling point.

Conclusion: Significance in Research and Development

An accurate melting point of 132-133 °C serves as a reliable benchmark for the identity and purity of synthesized this compound. In a research or drug development pipeline, this value is used as a quality control parameter to ensure that starting materials meet the required specifications before being carried forward into complex, multi-step syntheses. A broad or depressed melting range would immediately signal the presence of impurities, prompting further purification. While the atmospheric boiling point is not practically relevant due to thermal instability, understanding this limitation is crucial. It informs the scientist that high-temperature reaction conditions should be avoided and that purification techniques like high-vacuum distillation or recrystallization are more appropriate than atmospheric distillation. Ultimately, the rigorous characterization of these fundamental properties underpins the synthesis of novel compounds with high purity and integrity, which is paramount for reliable and reproducible scientific outcomes.

References

1-(3,4-Diaminophenyl)ethanone material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(3,4-Diaminophenyl)ethanone

This guide provides comprehensive safety information and handling protocols for this compound (CAS No. 21304-39-2), tailored for researchers, scientists, and drug development professionals. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes key safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Physicochemical Profile

This compound, also known as 3',4'-Diaminoacetophenone, is an aromatic amine and a valuable intermediate in the synthesis of various molecules, including dyes, pigments, and pharmaceutical compounds.[1] Its dual amine functionality makes it a versatile building block, but also necessitates careful handling due to the inherent reactivity and potential biological activity of aromatic amines.

A fundamental understanding of its physical and chemical properties is the first step in a robust safety assessment. These properties dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 21304-39-2 [1][2][3][4]
Molecular Formula C₈H₁₀N₂O [1][2][3][4]
Molecular Weight 150.18 g/mol [2][4]
Appearance Solid [2]
Melting Point 132-133 °C [3]
Storage Temperature 2-8°C, sealed in dry, dark place [2]

| Synonyms | 3',4'-Diaminoacetophenone, 4-Acetyl-1,2-phenylenediamine |[3] |

GHS Hazard Assessment and Toxicological Insights

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these classifications is crucial for anticipating risks and implementing appropriate safety measures. The primary hazards are associated with acute toxicity, skin irritation, and severe eye damage.[3][4]

GHS_Hazard_Profile cluster_compound This compound cluster_pictograms GHS Pictograms cluster_hazards Hazard Statements Compound CAS: 21304-39-2 H302 H302 Harmful if swallowed Compound->H302 H315 H315 Causes skin irritation Compound->H315 H318 H318 Causes serious eye damage Compound->H318 H335 H335 May cause respiratory irritation Compound->H335 Pictogram1 Pictogram2

Caption: GHS hazard profile for this compound.

Table 2: GHS Hazard Classification

GHS Class Hazard Code Hazard Statement Signal Word
Acute toxicity, Oral H302 Harmful if swallowed Warning / Danger
Skin irritation H315 Causes skin irritation Warning / Danger
Serious eye damage H318 Causes serious eye damage Danger
Specific target organ toxicity H335 May cause respiratory irritation Warning / Danger

Sources:[2][3][4]

Toxicological Interpretation for the Researcher:
  • H302 (Harmful if swallowed): This classification indicates significant oral toxicity. The primary risk is accidental ingestion through contaminated hands or equipment. This underscores the critical importance of strict hygiene measures, such as washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the laboratory.[3]

  • H315 (Causes skin irritation): Direct contact with the solid or solutions can cause inflammation, redness, and discomfort.[4] Aromatic amines as a class are known for their potential to be absorbed through the skin, making this a significant route of exposure.

  • H318 (Causes serious eye damage): This is the most severe hazard classification for this compound, indicating a risk of irreversible damage to eye tissue upon contact.[4] This is a non-negotiable mandate for using chemical splash goggles, not just safety glasses, as the primary form of eye protection.

  • H335 (May cause respiratory irritation): As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles.[4] Handling the powder can generate dust, which may irritate the mucous membranes and upper respiratory tract.[5] This necessitates the use of engineering controls like a chemical fume hood.

Exposure Prevention and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

Engineering Controls:
  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to control the inhalation of dust.[6]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[7][8]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][9] Their location should be known to all personnel working in the area.

Personal Protective Equipment (PPE) Protocol:

This protocol should be treated as a self-validating system; a failure in one component compromises the entire system.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant (or equivalent) chemical splash goggles.

    • Rationale: Due to the H318 classification ("Causes serious eye damage"), standard safety glasses offer insufficient protection from dust and splashes.[4] Goggles provide a seal around the eyes.

    • Enhanced Precaution: When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles.[7]

  • Skin Protection:

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[10] For prolonged handling or when working with solutions, consider double-gloving or using thicker gloves. Always inspect gloves for tears or punctures before use.

    • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure clothing fully covers the arms and legs.

  • Respiratory Protection:

    • Standard Handling: When using a fume hood, additional respiratory protection is typically not required.

    • Emergency Situations: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with particulate filters may be necessary.[9] All respirator use requires prior medical clearance and fit-testing.

Safe Handling, Storage, and Incompatibility

Protocol for Handling Solid this compound:
  • Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly.

  • Work Area: Designate a specific area within the fume hood for handling this compound.

  • Weighing: Use a disposable weigh boat. Handle the container and spatula with care to minimize dust generation. Avoid scooping in a manner that creates a plume of powder.

  • Transfers: If transferring the solid to a reaction vessel, do so slowly and carefully. If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Tightly seal the source container immediately after use.[3]

  • Decontamination: Wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[8]

Storage:
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is between 2-8°C.[2]

  • Location: Keep in a dark place, as aromatic amines can be sensitive to light.[2] Store away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Incompatible Materials:
  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Acids, Acid Anhydrides, Acid Chlorides: Can cause strong exothermic reactions.

  • Source for Incompatibilities:[5][11]

Emergency Protocols and First Aid

Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures before beginning work with the compound.[12]

Spill_Response_Workflow Start Spill Detected Alert Alert Colleagues & Secure Area Start->Alert Assess Assess Spill Size & Location (Minor vs. Major) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->PPE For All Spills Alert->Assess Contain Contain the Spill (Use absorbent pads/sand) PPE->Contain Cleanup Carefully Collect Material (Use non-sparking tools) Contain->Cleanup Decon Decontaminate Area (Wipe with appropriate solvent) Cleanup->Decon Dispose Package Waste in a Sealed, Labeled Container Decon->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for responding to an accidental spill.

First Aid Measures:
  • General Advice: In case of any exposure, seek medical advice immediately and show the safety data sheet to the attending physician.[6][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[3] Due to the risk of serious eye damage, immediate medical attention is mandatory.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water.[7] Seek medical attention if irritation develops or persists.[10]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[13]

Fire and Explosion Hazard Management

While not flammable under normal conditions, understanding its behavior in a fire is a key part of a complete safety profile.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Choose the extinguishing agent appropriate for the surrounding fire.

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][7]

  • Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing to prevent contact with hazardous decomposition products.[7][10]

References

A Technical Guide to the Research Applications of 1-(3,4-Diaminophenyl)ethanone: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 1-(3,4-diaminophenyl)ethanone, a versatile bifunctional aromatic compound. By virtue of its vicinal diamine and acetyl functionalities, this molecule serves as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds and polymeric materials. This document will delve into the synthetic pathways leveraging this unique chemical architecture, with a primary focus on its utility in the development of bioactive benzimidazoles for medicinal chemistry and high-performance aromatic polyamides for materials science. Detailed experimental protocols, mechanistic insights, and a critical analysis of the structure-property relationships will be presented to empower researchers, scientists, and drug development professionals in harnessing the full potential of this valuable chemical intermediate.

Introduction: The Strategic Importance of this compound

This compound, also known as 3',4'-diaminoacetophenone, is an aromatic organic compound featuring both an acetyl group and a 1,2-diaminobenzene (ortho-phenylenediamine) moiety.[1][2][3] This unique combination of reactive sites makes it a highly valuable and versatile building block in synthetic chemistry. The ortho-diamine functionality is a classic precursor for the formation of various fused heterocyclic systems, most notably benzimidazoles, while the amino groups also allow for its use as a diamine monomer in polymerization reactions. The acetyl group, in turn, can be a site for further chemical modification, influencing the electronic properties and biological activity of the resulting derivatives.

This guide will illuminate the synthetic possibilities stemming from this core structure, providing a scientifically rigorous overview of its applications in key research areas. We will explore the causality behind experimental choices and provide self-validating protocols to ensure reproducibility and foster innovation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in research.

PropertyValueReference
CAS Number 21304-39-2[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Melting Point 132-133 °C[1]
Appearance Solid
Solubility Soluble in polar organic solvents

Core Application in Medicinal Chemistry: Synthesis of Bioactive Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[4][5] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[4][6][7] this compound serves as an excellent starting point for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles, where the acetyl group can be retained as a key pharmacophoric feature or be further functionalized.

Synthetic Strategy: The Phillips Condensation and Related Methodologies

The most common route to benzimidazoles from ortho-phenylenediamines is the Phillips condensation, which involves the reaction with an aldehyde.[8][9] The reaction proceeds through the formation of a Schiff base, followed by cyclization and subsequent oxidation.

DOT Script for Benzimidazole Synthesis Workflow

Benzimidazole_Synthesis DAPE This compound Intermediate Schiff Base Intermediate DAPE->Intermediate Condensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Intermediate Benzimidazole 2-Aryl-5-acetyl-1H-benzimidazole Intermediate->Benzimidazole Cyclization & Oxidation

Caption: General workflow for the synthesis of 2-aryl-5-acetyl-1H-benzimidazoles.

Causality in Experimental Design: Catalyst and Solvent Selection

The choice of catalyst and solvent system is critical for achieving high yields and purity in benzimidazole synthesis. While the classical Phillips condensation often requires harsh conditions, modern methodologies employ a variety of catalysts to promote the reaction under milder conditions. These include Lewis acids, Brønsted acids, and transition metal catalysts. The selection of an appropriate catalyst depends on the reactivity of the aldehyde and the desired reaction time.[8][9] For instance, electron-donating groups on the aromatic aldehyde may require a stronger acid catalyst to facilitate the initial condensation step.

Water has emerged as a green and efficient solvent for this transformation, often leading to simplified work-up procedures and improved yields.[10]

Experimental Protocol: Synthesis of 2-Aryl-5-acetyl-1H-benzimidazoles

This protocol provides a general method for the synthesis of 2-arylbenzimidazoles from this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Acetic Acid

  • Catalyst (e.g., p-toluenesulfonic acid, ferric chloride)

  • Sodium bicarbonate solution

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or acetic acid.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of the chosen acid catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-aryl-5-acetyl-1H-benzimidazole.

Self-Validation:

  • The purity of the synthesized compound should be assessed by melting point determination and chromatographic techniques (TLC, HPLC).

  • Structural confirmation should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential as Kinase Inhibitors and Anticancer Agents

The acetyl group at the 5-position of the benzimidazole ring, derived from this compound, offers a crucial handle for further synthetic modifications to develop potent kinase inhibitors. Kinase inhibitors are a major class of anticancer drugs, and the benzimidazole scaffold is a common core in many such agents.[6] The acetyl group can be transformed into various functional groups, such as oximes, hydrazones, or other heterocyclic rings, to explore the structure-activity relationship (SAR) and optimize binding to the kinase active site.[7]

DOT Script for Kinase Inhibitor Development Logic

Kinase_Inhibitor_Logic Start This compound Synth Synthesis of 2-Aryl-5-acetyl-1H-benzimidazole Start->Synth Mod Modification of Acetyl Group (e.g., Oxime, Hydrazone formation) Synth->Mod SAR Structure-Activity Relationship (SAR) Studies Mod->SAR Optimization Lead Optimization SAR->Optimization Candidate Potential Kinase Inhibitor Candidate Optimization->Candidate

Caption: Logical progression for developing kinase inhibitors from this compound.

Advanced Materials Science: A Monomer for High-Performance Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[8] These properties make them suitable for demanding applications in aerospace, automotive, and protective apparel industries. The two amino groups of this compound allow it to function as a diamine monomer in polycondensation reactions with diacyl chlorides to form aromatic polyamides.

Polymerization Strategy: Low-Temperature Solution Polycondensation

The synthesis of aromatic polyamides is typically achieved through low-temperature solution polycondensation of a diamine with a diacyl chloride in an amide-type solvent.[11] This method allows for the formation of high molecular weight polymers under relatively mild conditions.

Experimental Protocol: Synthesis of an Aromatic Polyamide

This protocol outlines a general procedure for the synthesis of an aromatic polyamide using this compound.

Materials:

  • This compound

  • Aromatic diacyl chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (optional, to enhance solubility)

  • Methanol

  • Distilled water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMAc. If desired, add anhydrous lithium chloride to the solvent before adding the diamine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the aromatic diacyl chloride (1 equivalent) to the stirred solution.

  • Continue stirring at 0 °C for 1-2 hours and then allow the reaction to proceed at room temperature for 12-24 hours.

  • Pour the viscous polymer solution into a large volume of methanol or water to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with water and then with methanol.

  • Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.

Self-Validation:

  • The inherent viscosity of the polymer should be determined to estimate the molecular weight.

  • The polymer structure should be confirmed by FTIR and NMR spectroscopy.

  • Thermal properties (glass transition temperature, thermal decomposition temperature) should be characterized by techniques such as DSC and TGA.

Influence of the Acetyl Group on Polymer Properties

The presence of the acetyl group in the polymer backbone is expected to influence the final properties of the polyamide. This group can increase the polarity of the polymer, potentially affecting its solubility and moisture absorption. Furthermore, the acetyl group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications.

Emerging Applications

Corrosion Inhibitors

Benzimidazole derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media.[1][4][5] The nitrogen atoms in the benzimidazole ring can coordinate with the metal surface, forming a protective film that inhibits corrosion. The acetyl-substituted benzimidazoles derived from this compound are promising candidates for this application, with the potential for strong adsorption onto metal surfaces.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its bifunctional nature allows for the efficient construction of complex heterocyclic systems and high-performance polymers. This guide has provided a comprehensive overview of its primary research applications, supported by detailed synthetic protocols and mechanistic insights. It is anticipated that the information presented herein will serve as a valuable resource for scientists and researchers, stimulating further investigation into the diverse applications of this versatile molecule and paving the way for the development of novel bioactive compounds and advanced materials.

References

A Technical Guide to the Chemical Reactivity and Stability of 1-(3,4-Diaminophenyl)ethanone: A Key Intermediate in Pharmaceutical and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3,4-Diaminophenyl)ethanone, also known as 4-acetyl-1,2-phenylenediamine, is a pivotal bifunctional aromatic compound. Its unique molecular architecture, featuring an o-phenylenediamine moiety and an acetyl group, renders it a versatile building block in the synthesis of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3][4] This technical guide provides an in-depth exploration of the chemical reactivity and stability of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its key chemical transformations, potential degradation pathways, and recommended protocols for its handling, storage, and stability assessment.

Introduction: The Significance of this compound

This compound (CAS No: 21304-39-2) is a solid organic compound with a molecular weight of 150.18 g/mol .[5][6][7] Its structure is characterized by a benzene ring substituted with two adjacent amino groups and an acetyl group. This arrangement of functional groups provides multiple reactive sites, making it a valuable precursor for the synthesis of diverse and complex molecular scaffolds.

The o-phenylenediamine core is particularly important for its ability to undergo cyclocondensation reactions to form various heterocyclic systems, such as benzodiazepines and quinoxalines, which are prevalent in many biologically active compounds.[8] Furthermore, the acetyl group can participate in a range of chemical transformations, including condensation and oxidation reactions, further expanding its synthetic utility.[9] Its applications span from the development of pharmaceutical intermediates to the synthesis of dyes, pigments, and organic semiconductors.[1]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and effective use in a laboratory setting.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O[6][10]
Molecular Weight150.18 g/mol [5][6]
Physical FormSolid[5]
Melting Point132-133 °C[10]
PurityTypically ≥95%[5]

Safety Information:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10][11] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[10][11]

Chemical Reactivity: A Versatile Synthetic Building Block

The reactivity of this compound is dominated by the nucleophilicity of its two amino groups and the electrophilicity of the acetyl carbonyl carbon. This dual reactivity allows for a rich and diverse range of chemical transformations.

Cyclocondensation Reactions: Gateway to Heterocycles

The most prominent application of this compound is in cyclocondensation reactions, where the two adjacent amino groups react with a bifunctional electrophile to form a new heterocyclic ring. This is a powerful strategy for the synthesis of privileged scaffolds in medicinal chemistry.

A prime example is the synthesis of quinoxaline derivatives through the reaction of this compound with α-dicarbonyl compounds. The reaction proceeds through a sequential condensation mechanism, forming a stable, aromatic heterocyclic system.[8]

Experimental Protocol: Synthesis of an Exemplary Quinoxaline Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the α-dicarbonyl compound (e.g., glyoxal or a 1,2-diketone) (1.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_products Products DAPE This compound Reaction Cyclocondensation (e.g., in Ethanol, reflux) DAPE->Reaction Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Reaction Quinoxaline Quinoxaline Derivative Reaction->Quinoxaline Water Water (2 molecules) Reaction->Water

Caption: Workflow for the synthesis of quinoxaline derivatives.

Condensation Reactions of the Acetyl Group

The carbonyl group of the acetyl moiety can undergo condensation reactions with various nucleophiles.[12][13] For instance, it can react with hydroxylamine to form an oxime or with hydrazines to yield hydrazones. These reactions are often the initial step in the synthesis of more complex heterocyclic systems like pyrazoles.

Oxidation Reactions

The amino groups of this compound are susceptible to oxidation.[8] Oxidizing agents can lead to the formation of colored products, and in some cases, polymerization. The oxidation of o-phenylenediamine derivatives is a well-known process that can lead to the formation of phenazines.[14] This reactivity underscores the importance of storing the compound under an inert atmosphere and away from oxidizing agents.

Chemical Stability and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and application, particularly in the pharmaceutical industry where purity is paramount. Aromatic amines, in general, are susceptible to degradation through several pathways.[5][6]

Recommended Storage Conditions: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, in a dark and dry place, at a refrigerated temperature of 2-8°C.[5]

Oxidative Degradation

The primary degradation pathway for this compound is likely to be oxidation. The electron-rich aromatic ring and the two amino groups are prone to attack by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of highly colored dimeric and polymeric impurities. The initial step in the oxidation of o-phenylenediamines often involves the formation of a diimine, which can then undergo further reactions.

G cluster_stress Stress Condition DAPE This compound Diimine Diimine Intermediate DAPE->Diimine Oxidation Oxidant Oxidizing Agent (e.g., O₂, light, metal ions) Oxidant->Diimine ColoredProducts Colored Dimeric/Polymeric Degradation Products Diimine->ColoredProducts Further Reactions

Caption: Proposed oxidative degradation pathway.

Photodegradation

Aromatic amines are known to be susceptible to photodegradation upon exposure to UV light.[5][6] This can lead to the formation of radicals and subsequent complex degradation products. Therefore, it is crucial to protect this compound from light during storage and handling.

Thermal Degradation

While the melting point of this compound is relatively high, prolonged exposure to elevated temperatures can lead to thermal degradation. The specific degradation products would depend on the temperature and atmosphere (inert or oxidative).

Hydrolytic Stability

Given the absence of readily hydrolyzable functional groups like esters or amides directly attached to the aromatic ring in a way that would lead to ring cleavage under typical conditions, this compound is expected to be relatively stable to hydrolysis across a range of pH values. However, extreme pH and high temperatures could potentially promote degradation.

A Framework for Stability Assessment: Forced Degradation Studies

To comprehensively evaluate the stability of this compound and identify its potential degradation products, a forced degradation study is indispensable.[4][15][16][17] This involves subjecting the compound to a variety of stress conditions that are more severe than those it would encounter during routine handling and storage.

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80°C for the same time points.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for the specified time points.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a defined period. Also, heat the stock solution at 60-80°C.

    • Photodegradation: Expose the stock solution and the solid compound to UV light (e.g., 254 nm and 365 nm) for a set duration.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for the identification of degradation products. The HPLC method should be capable of separating the parent compound from all significant degradation products.

G cluster_setup Study Setup cluster_stressors Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Stock Solution of This compound Acid Acidic Hydrolysis (HCl, heat) Stock->Acid Base Basic Hydrolysis (NaOH, heat) Stock->Base Oxidative Oxidative (H₂O₂, RT) Stock->Oxidative Thermal Thermal (Heat) Stock->Thermal Photo Photolytic (UV light) Stock->Photo Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC-PDA-MS Sampling->HPLC Pathway Degradation Pathway Elucidation HPLC->Pathway Method Validated Stability-Indicating Method HPLC->Method

References

A Comprehensive Technical Guide to the Computational Analysis of 1-(3,4-Diaminophenyl)ethanone for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(3,4-Diaminophenyl)ethanone is a versatile organic intermediate utilized in the synthesis of dyes, polymers, and pharmaceutical compounds.[1] Its molecular architecture, featuring a phenyl ring substituted with two amine groups and an acetyl group, presents a compelling scaffold for medicinal chemistry, particularly in the design of kinase inhibitors.[2][3] This guide provides a comprehensive technical overview of a multi-faceted computational chemistry workflow designed to thoroughly characterize this molecule and evaluate its potential as a therapeutic agent. We move beyond a simple recitation of methods to explain the scientific rationale behind each computational step, grounding our protocols in established best practices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate discovery. The workflow encompasses quantum mechanical (QM) calculations to define intrinsic molecular properties and a structure-based drug design cascade, including molecular docking, molecular dynamics (MD), and ADMET profiling, using a relevant oncology target as a case study.

Section 1: Foundational Understanding of this compound

A rigorous computational study begins with a firm grasp of the subject molecule's known characteristics. This compound (also known as 3',4'-Diaminoacetophenone) is a solid at room temperature with the molecular formula C₈H₁₀N₂O.[4]

Physicochemical Properties

A summary of the key identifiers and properties of the molecule is presented below. This data serves as the basis for all subsequent computational model generation.

PropertyValueSource(s)
CAS Number 21304-39-2[1][4][5]
Molecular Formula C₈H₁₀N₂O[1][4][5]
Molecular Weight 150.18 g/mol [5]
IUPAC Name This compound[5]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)N)N[5]
Physical Form Solid
Melting Point 132-133 °C[4]
Rationale for Computational Investigation

The structure of this compound is notable for its hydrogen bond donors (the two amine groups) and acceptor (the carbonyl oxygen), features common in pharmacologically active molecules, especially kinase inhibitors which target the ATP-binding pocket.[2] Computational chemistry offers a powerful, resource-efficient paradigm to:

  • Elucidate Intrinsic Properties: Determine the molecule's stable three-dimensional conformation, electronic structure, and reactivity profile.

  • Hypothesize Biological Activity: Screen the molecule against known biological targets to identify potential protein-ligand interactions.[6]

  • Assess Drug-Likeness: Predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties before committing to costly synthesis and in vitro testing.[3][7]

This in silico approach allows for the rapid, rational prioritization of chemical scaffolds, aligning with modern drug discovery principles.[2]

Section 2: Quantum Mechanical (QM) Characterization

To understand how the molecule will behave and interact, we must first characterize its fundamental electronic and structural properties. Density Functional Theory (DFT) is a robust QM method that provides a balance of accuracy and computational efficiency for molecules of this size, making it ideal for this purpose.[8][9]

The "Why" of Density Functional Theory (DFT)

DFT is employed to solve the Schrödinger equation approximately by focusing on the electron density rather than the complex many-electron wavefunction. This approach is highly effective for calculating molecular geometries, electronic properties (such as orbital energies), and vibrational frequencies.[9][10] For this compound, DFT allows us to predict its most stable 3D shape, identify which parts of the molecule are electron-rich or electron-poor, and understand its potential for chemical reactions.[11][12]

General Workflow for QM Analysis

The process follows a logical sequence from initial structure input to the calculation of advanced properties. Each step builds upon the previous one, ensuring the final data is derived from a physically realistic and stable molecular representation.

QM_Workflow Input 1. Input Structure (SMILES or 2D sketch) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Opt Find lowest energy conformation Freq 3. Frequency Calculation (Confirm minimum energy state) Opt->Freq Verify no imaginary frequencies Electronic 4. Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Use optimized geometry Spectra 5. Spectroscopic Prediction (IR, UV-Vis) Electronic->Spectra Calculate excited states

Caption: Workflow for DFT-based molecular characterization.

Detailed Protocol: Geometry Optimization and Frequency Analysis

This protocol describes the essential first steps for any QM analysis using a representative DFT methodology.

Objective: To find the lowest-energy, stable 3D conformation of this compound.

Software: Gaussian, ORCA, or similar QM software package.

Methodology:

  • Structure Input:

    • Generate an initial 3D structure from the molecule's SMILES string: CC(=O)C1=CC(=C(C=C1)N)N.

    • Perform an initial, rough geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup:

    • Causality: Select the B3LYP functional. This hybrid functional is widely used and has a long track record of providing reliable results for a broad range of organic molecules.[8][9]

    • Causality: Choose the 6-31G(d,p) basis set. This Pople-style basis set provides a good compromise between accuracy and computational cost. The (d,p) polarization functions are crucial for accurately describing the bonding in atoms like oxygen and nitrogen.

    • Set up the calculation keywords: Opt Freq B3LYP/6-31G(d,p). The Opt keyword requests a geometry optimization, while Freq requests a subsequent frequency calculation.

  • Execution & Validation:

    • Run the calculation.

    • Trustworthiness: After completion, inspect the output file to confirm the optimization converged.

    • Crucially, verify the results of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Electronic Properties and Reactivity

With a validated structure, we can analyze the electron distribution to predict reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The HOMO-LUMO energy gap is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It allows for the immediate identification of electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, we expect to see negative potential around the carbonyl oxygen and positive potential near the amine hydrogens.

Calculated PropertyDescriptionPredicted Location/Value
HOMO Electron-donating regionsPrimarily located on the phenyl ring and nitrogen atoms.
LUMO Electron-accepting regionsPrimarily located on the carbonyl group and phenyl ring.
HOMO-LUMO Gap Indicator of chemical stabilityA larger gap implies higher stability.
MEP Negative Site Nucleophilic/H-bond acceptorCarbonyl Oxygen
MEP Positive Sites Electrophilic/H-bond donorAmine Hydrogens

Section 3: Application in Structure-Based Drug Design: A Kinase Inhibitor Case Study

The structural motifs of this compound make it an intriguing candidate for a kinase inhibitor.[2][13] Kinases are a major class of drug targets, particularly in oncology, and their ATP-binding sites are well-suited for interaction with heterocyclic scaffolds.[2][7] This section outlines a complete workflow to computationally evaluate this hypothesis.

Overall Workflow: From Target Selection to Binding Validation

This workflow represents a standard pipeline in computational drug discovery, designed to filter and validate potential drug candidates before synthesis.

SBDD_Workflow cluster_prep Preparation cluster_dock Screening & Scoring cluster_validate Validation & Refinement Ligand 1. Ligand Preparation (Energy Minimization) Dock 3. Molecular Docking (Generate Poses) Ligand->Dock Receptor 2. Receptor Preparation (PDB Cleanup, Add Hydrogens) Receptor->Dock Score 4. Post-Docking Analysis (Select Best Pose) Dock->Score Scoring Function MD 5. Molecular Dynamics (Assess Stability) Score->MD Top Candidate Complex MMGBSA 6. Binding Free Energy (MM/GBSA Calculation) MD->MMGBSA Analyze Trajectory

Caption: A typical structure-based virtual screening and validation workflow.

Protocol 1: Molecular Docking

Objective: To predict the binding pose and affinity of this compound within the active site of a target protein.

Target Selection Rationale: Phosphoinositide 3-kinase alpha (PI3Kα) is a frequently mutated kinase in cancer.[3][13] We will use PDB ID: 4JPS, a structure of human PI3Kα, as our receptor.[13]

Software: AutoDock, Glide, or similar docking program.

Methodology:

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound from Section 2.

    • Assign appropriate atom types and charges using a standard force field (e.g., GAFF).

  • Receptor Preparation:

    • Download the crystal structure (PDB ID: 4JPS) from the Protein Data Bank.

    • Remove all water molecules and non-protein entities (e.g., the co-crystallized inhibitor).

    • Add polar hydrogen atoms and assign appropriate protonation states for residues like Histidine at a physiological pH of ~7.4.

    • Perform a constrained energy minimization on the receptor to relax any steric clashes, keeping the backbone atoms fixed.

  • Grid Generation:

    • Define the docking search space (the "grid box") by centering it on the location of the original, co-crystallized ligand in 4JPS. This ensures the search is focused on the known active site.

  • Docking & Scoring:

    • Execute the docking algorithm, allowing for flexible ligand conformations.

    • The program will generate multiple possible binding poses and rank them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

  • Post-Docking Analysis (Trustworthiness):

    • Visualize the top-scoring poses within the active site.

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.). A chemically sensible pose that forms key interactions with conserved active site residues (e.g., the hinge region) is considered more trustworthy.

Protocol 2: Molecular Dynamics (MD) Simulation

Objective: To assess the dynamic stability of the predicted protein-ligand complex over time in a simulated physiological environment.

Software: GROMACS, AMBER, or NAMD.

Methodology:

  • System Preparation:

    • Take the best-ranked docking pose from the previous step as the starting structure.

    • Place the complex in the center of a periodic box of appropriate dimensions.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Perform a series of energy minimization steps to remove steric clashes between the complex and the solvent.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand atoms.

    • Run a series of equilibration phases at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent to relax around the complex, gradually releasing the restraints.

  • Production MD Run:

    • Run the simulation for a significant period (e.g., 50-100 nanoseconds) without any restraints. Atomic positions and velocities are saved at regular intervals, creating a "trajectory."

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex is not drifting or undergoing major conformational changes.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

Protocol 3: Binding Free Energy & ADMET

Objective: To obtain a more accurate estimate of binding affinity and predict the molecule's drug-like properties.

  • MM/GBSA Calculation:

    • Causality: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique for MD trajectories.[7] It provides a more accurate estimation of binding free energy than docking scores by averaging over multiple conformations from the MD simulation.

    • Snapshots are taken from the stable portion of the MD trajectory and the binding free energy is calculated for each, then averaged.

  • In Silico ADMET Prediction:

    • Trustworthiness: Use established web servers like SwissADME to predict a range of pharmacokinetic and physicochemical properties.[3]

    • Key parameters to evaluate include Lipinski's Rule of Five compliance, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes.

Section 4: Data Synthesis and Future Outlook

This comprehensive computational workflow provides a multi-layered assessment of this compound. The DFT calculations reveal its intrinsic electronic character and stable conformation. The structure-based protocols generate a testable hypothesis about its potential as a kinase inhibitor, predicting its binding mode and the stability of the interaction.

The synthesized data—including optimized geometry, electronic properties, docking scores, RMSD plots, and predicted ADMET profiles—forms a complete computational dossier. A favorable outcome would be characterized by:

  • A stable binding pose in the kinase active site confirmed by MD.

  • A strong calculated binding free energy from MM/GBSA.

  • An acceptable ADMET profile suggesting good drug-like properties.

Such results would provide a strong rationale for the chemical synthesis of this compound and its derivatives, followed by in vitro enzymatic assays to validate the in silico predictions. This strategic use of computational chemistry serves to de-risk and accelerate the early stages of the drug discovery pipeline.

References

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 1-(3,4-Diaminophenyl)ethanone for Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3,4-Diaminophenyl)ethanone is a pivotal building block in the synthesis of a wide array of heterocyclic compounds, including those with significant pharmacological activities and applications in materials science.[1] Its ortho-diamine functionality serves as a versatile precursor for constructing complex molecular architectures. This application note presents a detailed, field-proven protocol for a highly efficient, one-pot synthesis of this compound via the catalytic hydrogenation of 4-amino-3-nitroacetophenone. The described methodology emphasizes operational simplicity, high yield, and purity, making it suitable for both academic research and process development in the pharmaceutical industry.

Introduction and Scientific Rationale

The synthesis of aromatic diamines is a cornerstone of medicinal chemistry and advanced materials development. This compound, in particular, is a precursor for various bioactive molecules, including enzyme inhibitors and novel heterocyclic scaffolds.[1][2] It is also utilized in the creation of dyes, pigments, and conductive polymers.[1]

Traditional multi-step syntheses can be time-consuming and often result in lower overall yields due to purification losses at each stage. One-pot syntheses, by contrast, offer a more streamlined and resource-efficient approach by minimizing intermediate handling and purification steps.[3][4] The protocol detailed herein focuses on the chemoselective reduction of a nitro group, a common and powerful transformation in organic synthesis. The primary challenge in the synthesis of this compound from its nitro-precursor is the selective reduction of the nitro group without affecting the existing amino and carbonyl functionalities.

The chosen method, catalytic transfer hydrogenation, leverages a palladium on carbon (Pd/C) catalyst with a hydrogen donor like hydrazine hydrate or ammonium formate. This approach is often preferred over high-pressure hydrogenation for its operational simplicity and milder reaction conditions. The palladium catalyst facilitates the transfer of hydrogen atoms to the nitro group, leading to its reduction to an amine, while generally leaving other functional groups intact under controlled conditions.

Reaction Mechanism

The core of this synthesis is the selective catalytic reduction of the aromatic nitro group of 4-amino-3-nitroacetophenone. The process can be conceptually broken down into the following key stages:

  • Adsorption: Both the hydrogen donor (e.g., hydrazine) and the nitro-substrate (4-amino-3-nitroacetophenone) adsorb onto the surface of the palladium catalyst.

  • Hydrogen Transfer: The catalyst facilitates the decomposition of the hydrogen donor, generating active hydrogen species on the palladium surface.

  • Stepwise Reduction: These active hydrogen species are then transferred to the nitro group in a stepwise fashion, proceeding through nitroso and hydroxylamine intermediates. These intermediates are highly reactive and are typically not isolated.

  • Product Formation & Desorption: The final reduction step yields the amino group, forming this compound. The product molecule then desorbs from the catalyst surface, freeing up the active sites for further reaction cycles.

The selectivity for the nitro group over the ketone is achieved because the nitro group is more readily reduced under these catalytic conditions compared to the aromatic ketone.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the one-pot synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Combine 4-amino-3-nitroacetophenone, Pd/C catalyst, and Ethanol in a flask B 2. Equip with condenser and magnetic stirrer A->B C 3. Heat mixture to reflux (approx. 78°C) B->C D 4. Add Hydrazine Hydrate dropwise over 30-45 min C->D E 5. Maintain reflux and monitor reaction by TLC C->E Maintain Temp. D->E D->E After Addition F 6. Cool reaction to RT E->F G 7. Filter through Celite® to remove Pd/C catalyst F->G H 8. Evaporate solvent under reduced pressure G->H I 9. Recrystallize crude product from Ethanol/Water H->I J 10. Dry the purified product I->J K 11. Characterize by NMR, MS, and measure melting point J->K

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier Notes
4-Amino-3-nitroacetophenone1432-42-4180.161.80 g (10 mmol)>98%Starting material
Palladium on Carbon (10 wt%)7440-05-3106.42 (Pd)90 mg (5 mol% Pd)-Catalyst, handle carefully
Hydrazine Hydrate (~64-65%)7803-57-850.06~2.5 mL (50 mmol)Reagent GradeHydrogen source, corrosive
Ethanol (Absolute)64-17-546.0750 mL>99.5%Reaction Solvent
Celite® 54561790-53-2-As needed-Filtration aid
Deionized Water7732-18-518.02As needed-For recrystallization
Ethyl Acetate141-78-688.11As neededHPLC GradeFor TLC
Hexane110-54-386.18As neededHPLC GradeFor TLC
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-nitroacetophenone (1.80 g, 10 mmol).

    • Carefully add 10% Palladium on Carbon (90 mg). Safety Note: Pd/C can be pyrophoric when dry. Handle with care, preferably under an inert atmosphere if available, though not strictly necessary for this procedure if handled quickly.

    • Add absolute ethanol (50 mL) to the flask.

    • Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath on a magnetic stirrer plate.

  • Reaction Execution:

    • Begin stirring the suspension and heat the mixture to a gentle reflux (approximately 78-80 °C).

    • Once refluxing, add hydrazine hydrate (~2.5 mL, 50 mmol) dropwise via a dropping funnel or syringe over a period of 30-45 minutes. Caution: The reaction is exothermic, and gas evolution (nitrogen and hydrogen) will be observed. A slow, controlled addition is crucial to manage the reaction rate.

    • After the addition is complete, maintain the reaction at reflux for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Prepare a TLC plate (silica gel) and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Use a mobile phase of 1:1 Ethyl Acetate:Hexane.

    • Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed.

  • Workup and Isolation:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Prepare a small plug of Celite® in a Büchner or Hirsch funnel. Wet the Celite® pad with a small amount of ethanol.

    • Carefully filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Wash the flask and the Celite® pad with an additional 10-15 mL of ethanol to ensure all product is collected. Safety Note: The filtered catalyst should not be allowed to dry completely as it can ignite in the air. Quench the catalyst on the Celite® with plenty of water before disposal.

    • Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid. Dissolve the solid in a minimal amount of hot ethanol.

    • Add deionized water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Expected Results
  • Yield: 75-85%

  • Appearance: Off-white to light brown solid.

  • Melting Point: 132-133 °C[5]

  • Molecular Formula: C₈H₁₀N₂O[1][5][6]

  • Molecular Weight: 150.18 g/mol [6]

Key Process Parameters and Troubleshooting

ParameterOptimal RangeRationale & Troubleshooting
Reaction Temperature 78-80 °C (Reflux)Ensures sufficient activation energy for the reaction. Low Temp: Incomplete reaction. High Temp: Potential for side reactions or solvent loss.
Hydrazine Addition Rate 30-45 minutesControls the exothermic reaction and gas evolution. Too Fast: Uncontrolled reflux, potential for boil-over. Too Slow: Unnecessarily long reaction time.
Catalyst Loading 5 mol% PdSufficient for efficient catalysis. Low Loading: Sluggish or incomplete reaction. High Loading: Increased cost, no significant benefit.
Solvent Absolute EthanolGood solubility for the substrate and inert under reaction conditions. Methanol can also be used.
Problem: Incomplete Reaction -Possible Cause: Inactive catalyst, insufficient hydrazine, or insufficient reaction time. Solution: Use fresh catalyst, add a small additional amount of hydrazine, or extend reflux time.
Problem: Dark/Oily Product -Possible Cause: Impurities from side reactions or insufficient purification. Solution: Ensure slow cooling during recrystallization. An additional activated charcoal treatment before hot filtration (prior to recrystallization) can decolorize the solution.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[6]

  • 4-Amino-3-nitroacetophenone: A crucial intermediate in various syntheses.[7] Handle with care to avoid dust inhalation and contact with skin and eyes.

  • Palladium on Carbon (10%): Can be pyrophoric, especially when dry or in the presence of solvents. Never allow the catalyst to dry in the air after use. Quench thoroughly with water before disposal.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding inhalation of vapors and contact with skin. Use a syringe or dropping funnel for transfer.

For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical before starting the experiment.[8]

References

using 1-(3,4-Diaminophenyl)ethanone as a precursor in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(3,4-Diaminophenyl)ethanone: Protocols and Synthetic Strategies

Introduction: The Versatility of a Diamino Ketone Precursor

This compound (DAPE), with the chemical formula C₈H₁₀N₂O, is an aromatic compound distinguished by its trifunctional nature.[1][2] It incorporates an o-phenylenediamine core, which is a classic building block for a multitude of heterocyclic systems, and an acetyl group, which provides a site for further functionalization or can act as a directing group. This unique combination of a nucleophilic diamine system and an electrophilic ketone moiety makes DAPE a highly valuable and versatile precursor in organic synthesis. Its applications span the development of pharmaceuticals, the synthesis of high-performance polymers, and the creation of novel dyes and pigments.[3]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary applications of DAPE, complete with step-by-step protocols and explanations of the underlying chemical principles.

Compound Profile:

  • IUPAC Name: this compound

  • CAS Number: 21304-39-2[1]

  • Molecular Formula: C₈H₁₀N₂O[1]

  • Molecular Weight: 150.18 g/mol [1]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1][4]

Precautions for Safe Handling:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[2]

Application I: Synthesis of Quinoxaline Scaffolds

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in a wide array of biologically active molecules, including anticancer, antibacterial, and antiviral agents.[5][6] The most direct and common method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] DAPE serves as an ideal starting material for producing 6-acetyl-substituted quinoxalines.

Reaction Principle

The reaction proceeds via a double condensation mechanism. The two adjacent amino groups of DAPE react sequentially with the two carbonyl groups of a 1,2-dicarbonyl compound (like benzil or glyoxal) to form a dihydropyrazine ring, which then aromatizes to the stable quinoxaline system. The reaction is often catalyzed by a small amount of acid.

G cluster_workflow Workflow: Quinoxaline Synthesis start 1. Dissolve DAPE & Dicarbonyl in Solvent (e.g., Ethanol) react 2. Add Acid Catalyst (e.g., Acetic Acid) start->react heat 3. Heat Mixture to Reflux react->heat monitor 4. Monitor Reaction (TLC) heat->monitor workup 5. Cool & Isolate Product (Filtration/Precipitation) monitor->workup purify 6. Purify by Recrystallization workup->purify

Caption: General workflow for synthesizing quinoxalines from DAPE.

Protocol 1: Synthesis of 6-acetyl-2,3-diphenylquinoxaline

This protocol details the reaction of this compound with benzil.

Materials:

  • This compound (DAPE)

  • Benzil

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of this compound and 2.10 g (10 mmol) of benzil in 40 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. Causality: The acid protonates one of the carbonyl groups of benzil, increasing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups of DAPE.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 6-acetyl-2,3-diphenylquinoxaline.

Reactant 2CatalystSolventTime (h)Typical Yield
BenzilAcetic AcidEthanol2-4>90%
Glyoxal (40% in H₂O)NoneEthanol1-2~85%
Biacetyl (2,3-Butanedione)Acetic AcidEthanol2-3>90%

Application II: Synthesis of Benzimidazole Derivatives

The benzimidazole scaffold is another privileged structure in medicinal chemistry, found in drugs such as proton pump inhibitors (omeprazole) and anthelmintics (albendazole).[9] DAPE can be readily converted to 5-acetyl-substituted benzimidazoles through condensation with aldehydes.

Reaction Principle

The reaction of an o-phenylenediamine with an aldehyde typically proceeds in two stages: initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. Various oxidizing agents or catalysts can be employed to facilitate the final aromatization step.[10][11]

G DAPE This compound (DAPE) SchiffBase Intermediate Schiff Base DAPE->SchiffBase Condensation (-H₂O) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase Cyclized Dihydrobenzimidazole Intermediate SchiffBase->Cyclized Intramolecular Cyclization Benzimidazole 5-Acetyl-2-Aryl- Benzimidazole Cyclized->Benzimidazole Oxidation (-2H) G cluster_poly Polyquinoxaline Formation MonomerA This compound (Monomer A) Polymer Polyquinoxaline Chain [-A-B-]n MonomerA->Polymer Polycondensation (High Temp, m-cresol) MonomerB Bis(1,2-dicarbonyl) (e.g., p,p'-oxydibenzil) (Monomer B) MonomerB->Polymer Polycondensation (High Temp, m-cresol)

References

Application Note & Protocol: Synthesis of 6-Acetyl-Substituted Quinoxaline Derivatives from 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Quinoxaline derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast array of pharmacological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] The strategic incorporation of an acetyl group onto the quinoxaline scaffold, specifically at the 6-position, provides a valuable chemical handle for further functionalization, enabling the development of novel therapeutic agents and molecular probes. This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-acetyl-substituted quinoxaline derivatives, commencing from the readily available starting material, 1-(3,4-Diaminophenyl)ethanone. We will explore the foundational cyclocondensation reaction, delve into the mechanistic rationale behind experimental choices, and present step-by-step procedures suitable for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in drug discovery.[4] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse intermolecular interactions with biological targets, such as hydrogen bonding and π-π stacking. Derivatives of this scaffold are components of several antibiotics like echinomycin and have been extensively investigated for their therapeutic potential against a range of diseases.[5][6]

The starting material, this compound, is particularly valuable as it pre-installs an acetyl group on the resulting quinoxaline core. This ketone functionality serves as a versatile anchor for subsequent chemical modifications, such as aldol condensations, reductive aminations, or transformations into other functional groups, thereby expanding the chemical space accessible for structure-activity relationship (SAR) studies.

The most direct and widely employed method for constructing the quinoxaline ring is the acid-catalyzed or thermal condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][7][8] This reaction is robust, high-yielding, and tolerates a wide variety of functional groups on both reaction partners, making it an ideal choice for library synthesis in drug discovery programs.

Core Synthetic Strategy: Cyclocondensation with 1,2-Dicarbonyl Compounds

The primary pathway for synthesizing 6-acetyl-quinoxaline derivatives involves the reaction of this compound with a suitable 1,2-dicarbonyl compound. The choice of the dicarbonyl reactant directly dictates the substitution pattern at the 2- and 3-positions of the quinoxaline ring, offering a modular approach to generating structural diversity.

Diamine This compound Conditions Solvent (EtOH / Acetic Acid) Heat or Catalyst Diamine->Conditions Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil, Biacetyl) Dicarbonyl->Conditions Product 6-Acetyl-2,3-disubstituted Quinoxaline Derivative Conditions->Product Cyclocondensation

Figure 1: General synthetic scheme for 6-acetyl-quinoxaline derivatives.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The synthesis proceeds via a cyclocondensation pathway, which can be broken down into four key steps.[9] The use of an acid catalyst (e.g., acetic acid, HClO₄·SiO₂) or heat serves to activate the carbonyl carbons of the 1,2-dicarbonyl compound, making them more electrophilic and susceptible to nucleophilic attack by the diamine.[10]

A Step 1: Nucleophilic Attack One amino group of the diamine attacks a carbonyl carbon. B Step 2: Imine Formation The resulting hemiaminal intermediate eliminates water to form an imine. A->B C Step 3: Intramolecular Cyclization The second amino group attacks the remaining carbonyl carbon. B->C D Step 4: Aromatization A final dehydration step yields the stable, aromatic quinoxaline ring. C->D

Figure 2: Stepwise mechanism of quinoxaline formation.

Choice of Solvent:

  • Ethanol/Methanol: These are excellent, relatively benign solvents that facilitate the dissolution of reactants. The product often crystallizes directly from the reaction mixture upon cooling, simplifying purification.[8]

  • Glacial Acetic Acid: It serves as both a solvent and a catalyst for the condensation.[11][12] Its acidic nature protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. Many "green" protocols for quinoxaline synthesis have been developed, utilizing water as a solvent, microwave irradiation to reduce reaction times, or recyclable catalysts like nano-CuO or sulfamic acid.[13][14] These methods often lead to high yields with simplified workup procedures.[15][16]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis and characterization of a representative 6-acetyl-quinoxaline derivative.

Protocol 1: Synthesis of 1-(2,3-Diphenylquinoxalin-6-yl)ethanone

This protocol details the reaction of this compound with benzil, a common 1,2-dicarbonyl compound, to yield a highly crystalline product.

Materials:

  • This compound (1.50 g, 10.0 mmol)

  • Benzil (2.10 g, 10.0 mmol)

  • Glacial Acetic Acid (20 mL)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.50 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol).

  • Add glacial acetic acid (20 mL) to the flask. The acid acts as both the solvent and catalyst.[12]

  • Heat the mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-3 hours.

  • Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring. A solid precipitate will form.

  • Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water to remove residual acetic acid.

  • Purify the crude product by recrystallization from hot ethanol to yield 1-(2,3-diphenylquinoxalin-6-yl)ethanone as pale yellow needles.

  • Dry the purified product in a vacuum oven. Expected yield: 85-95%.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Combine Reactants (Diamine + Benzil) in Round-Bottom Flask B 2. Add Acetic Acid (Solvent & Catalyst) A->B C 3. Attach Reflux Condenser B->C D 4. Heat to Reflux (approx. 118°C) with Stirring for 2-3h C->D E 5. Monitor by TLC D->E E->D Continue until completion F 6. Cool to Room Temp. E->F Reaction Complete G 7. Precipitate in Ice Water F->G H 8. Vacuum Filter & Wash G->H I 9. Recrystallize from Ethanol H->I J 10. Dry Product I->J

Figure 3: Experimental workflow for the synthesis of 1-(2,3-diphenylquinoxalin-6-yl)ethanone.

Product Characterization

Validation of the synthesized product's structure is paramount. Standard spectroscopic techniques are employed for this purpose.[17][18]

  • ¹H NMR (in CDCl₃): Expect aromatic proton signals in the range of δ 7.3-8.3 ppm. A characteristic singlet for the acetyl methyl protons should appear around δ 2.7 ppm.

  • ¹³C NMR (in CDCl₃): Aromatic carbons will resonate between δ 128-142 ppm. The pyrazine carbons of the quinoxaline core appear further downfield (around δ 153 ppm). The acetyl carbonyl carbon will be observed near δ 197 ppm, and the methyl carbon near δ 27 ppm.

  • Infrared (IR) Spectroscopy (KBr pellet): Look for a strong carbonyl (C=O) stretching frequency for the acetyl group around 1680-1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product (C₂₂H₁₆N₂O, MW = 324.38) should be clearly visible.

Tabulated Data: Expanding the Scope

The modularity of this synthesis allows for the creation of a diverse library of compounds by simply varying the 1,2-dicarbonyl reactant.[8]

Entry1,2-Dicarbonyl CompoundResulting 2,3-SubstituentsProduct NameTypical ConditionsExpected Yield (%)
1BenzilPhenyl, Phenyl1-(2,3-Diphenylquinoxalin-6-yl)ethanoneAcetic Acid, Reflux, 2h92%[12]
2Biacetyl (2,3-Butanedione)Methyl, Methyl1-(2,3-Dimethylquinoxalin-6-yl)ethanoneEthanol, Reflux, 1h>90%
3Glyoxal (40% in H₂O)Hydrogen, Hydrogen1-(Quinoxalin-6-yl)ethanoneEthanol, Room Temp, 30 min>95%
41-Phenyl-1,2-propanedioneMethyl, Phenyl1-(3-Methyl-2-phenylquinoxalin-6-yl)ethanoneEthanol/Acetic Acid, Reflux, 2h>85%

Conclusion

The synthesis of quinoxaline derivatives from this compound via condensation with 1,2-dicarbonyl compounds is a highly efficient, versatile, and robust method. It provides a straightforward entry into a class of compounds with immense therapeutic potential. The protocols and insights provided in this guide are designed to be self-validating and empower researchers to confidently synthesize and explore this important chemical scaffold. By understanding the underlying mechanisms and experimental variables, chemists can readily adapt these procedures to generate novel molecules for drug discovery and development programs.

References

Application Notes and Protocols for the Preparation of 1-(3,4-Diaminophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(3,4-diaminophenyl)ethanone and its subsequent derivatization into various heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and a robust scientific framework grounded in established literature. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Versatile Scaffolding of this compound

This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring an acetophenone moiety and an ortho-diamino functionality, makes it a prime precursor for a diverse array of heterocyclic compounds. The ortho-phenylenediamine unit is particularly reactive, readily undergoing condensation reactions with carbonyl compounds and their derivatives to form five- and six-membered rings.

The derivatives of this compound, especially benzimidazoles, are of paramount importance in drug discovery, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Furthermore, these derivatives find applications as dyes, pigments, and organic semiconductors.[4][5] This guide will delineate the reliable synthesis of the parent compound and its transformation into key derivatives.

Part 1: Synthesis of this compound

The most common and efficient route to this compound involves the reduction of a nitro-substituted precursor, typically 1-(4-amino-3-nitrophenyl)ethanone. The choice of reducing agent is critical to selectively reduce the nitro group without affecting the ketone functionality. While catalytic hydrogenation is an option, it can sometimes lead to the reduction of the carbonyl group.[6] Therefore, chemical reduction methods are often preferred for their chemoselectivity.

Protocol 1: Reduction of 1-(4-Amino-3-nitrophenyl)ethanone using Tin(II) Chloride

This protocol is favored for its high yield and functional group tolerance.[7] Tin(II) chloride is a mild reducing agent that effectively converts aromatic nitro groups to amines in the presence of a proton source, typically hydrochloric acid.

Causality of Experimental Choices:

  • Tin(II) Chloride (SnCl₂·2H₂O): A chemoselective reducing agent for nitro groups in the presence of other reducible functionalities like ketones.[8]

  • Ethanol: A common solvent that readily dissolves the starting material and is compatible with the reaction conditions.

  • Concentrated Hydrochloric Acid: Provides the acidic medium necessary for the reduction to proceed and protonates the resulting amines.

  • Sodium Hydroxide: Used to neutralize the excess acid and precipitate the tin salts as tin hydroxide, allowing for the isolation of the free amine product.

Experimental Workflow Diagram:

Figure 1: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-amino-3-nitrophenyl)ethanone (1 equivalent) in ethanol (10-15 mL per gram of starting material).

  • To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) portion-wise.

  • Carefully add concentrated hydrochloric acid (HCl) (4-5 equivalents) dropwise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9. A white precipitate of tin hydroxide will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system like ethanol/water to yield this compound as a solid.

Purification and Characterization:

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic protons, the acetyl group protons, and the amine protons.

  • ¹³C NMR: To identify the carbon signals of the aromatic ring, the carbonyl group, and the methyl group.

  • FT-IR: To observe the characteristic N-H stretching vibrations of the primary amines and the C=O stretching of the ketone.

  • Mass Spectrometry: To determine the molecular weight of the compound.[9][10]

Handling and Storage:

Aromatic ortho-diamines are susceptible to oxidation, which can lead to discoloration (darkening) of the product.[7] It is recommended to handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

Part 2: Synthesis of this compound Derivatives

The ortho-diamino functionality of this compound is a versatile handle for the synthesis of a variety of heterocyclic derivatives.

Protocol 2: Synthesis of Benzimidazole Derivatives

The condensation of o-phenylenediamines with aldehydes is a widely used method for the synthesis of 2-substituted benzimidazoles.[2][4][11] This reaction typically proceeds under acidic or oxidative conditions.

Mechanism of Benzimidazole Formation:

The reaction proceeds through the initial formation of a Schiff base between one of the amine groups and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic benzimidazole ring.[12]

Reaction Scheme Diagram:

Benzimidazole_Formation cluster_0 This compound + Aldehyde cluster_1 Schiff Base Intermediate cluster_2 Cyclized Intermediate cluster_3 Benzimidazole Product start This compound + R-CHO intermediate Schiff Base start->intermediate Condensation (-H2O) cyclized Dihydrobenzimidazole intermediate->cyclized Intramolecular Cyclization end 2-Substituted Benzimidazole cyclized->end Oxidation or Dehydration

Figure 2: General mechanism for the formation of benzimidazoles from o-phenylenediamines and aldehydes.

Step-by-Step Protocol (Example with Benzaldehyde):

  • In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol or acetic acid (10 mL per gram of diamine).

  • Add a catalytic amount of a Lewis acid such as erbium(III) triflate (Er(OTf)₃) or a Brønsted acid like p-toluenesulfonic acid (p-TSA).[12]

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the desired 2-phenyl-1H-benzimidazole derivative.

Table 1: Representative Benzimidazole Derivatives Synthesized from this compound

AldehydeCatalystSolventReaction Time (h)Yield (%)Reference
BenzaldehydeEr(OTf)₃Ethanol591[12]
4-Chlorobenzaldehydep-TSAAcetic Acid685[2]
4-MethoxybenzaldehydeBoric AcidWater488[7]
Furan-2-carbaldehydeCu(OH)₂Methanol686[2]
Protocol 3: Synthesis of Schiff Base (Imine) Derivatives

The reaction of primary amines with aldehydes or ketones forms imines, also known as Schiff bases.[13][14] With this compound, it is possible to form mono- or di-imines depending on the stoichiometry of the aldehyde used.

Step-by-Step Protocol (Mono-imine formation):

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a substituted aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or gently reflux for 2-3 hours.[15][16]

  • The formation of a precipitate often indicates product formation.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and air dry.

  • The product can be further purified by recrystallization if necessary.

Protocol 4: Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives

The synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives from this compound typically involves a multi-step sequence. A common approach is to first convert one of the amino groups into a hydrazide, which can then be cyclized with various reagents.

General Synthetic Strategy Diagram:

Heterocycle_Synthesis A This compound B Protection of one amino group A->B C Diazotization and conversion to hydrazide B->C D Reaction with carboxylic acid/acyl chloride C->D G Reaction with thiosemicarbazide C->G E Cyclodehydration (e.g., POCl3) D->E F 1,3,4-Oxadiazole Derivative E->F H Cyclization G->H I 1,3,4-Thiadiazole Derivative H->I

Figure 3: General strategies for the synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.

Due to the complexity and multi-step nature of these syntheses, specific protocols should be adapted from the literature based on the desired final product.[17][18][19]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for the preparation of the parent compound and its key derivatives. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can effectively utilize this building block in their synthetic endeavors.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(3,4-Diaminophenyl)ethanone. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, dyes, and polymers.[1] An accurate and precise analytical method is paramount for quality control, ensuring the purity and consistency of the final products. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, precision, and specificity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose in research and quality control environments.[2][3]

Introduction

This compound, also known as 3',4'-diaminoacetophenone, is a key building block in organic synthesis.[4][5] Its molecular structure, featuring an aromatic ring with two adjacent amine groups and an acetyl substituent, makes it a versatile precursor for creating complex molecules, including pharmaceutical intermediates.[1] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable quantitative method is essential for its analysis in various stages of drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3] This document provides a comprehensive guide for the quantitative analysis of this compound, covering method development rationale, a step-by-step protocol, and a full validation summary based on ICH Q2(R1) guidelines.[2][6]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for rational method development.

PropertyValueSource
Chemical Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [4][7]
Appearance Solid[7]
Melting Point 132-133 °C[5]
Storage Keep in a dark place, sealed in dry, 2-8°C[7]

The presence of aromatic and amine functionalities suggests that the compound will exhibit strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The polarity of the molecule makes it amenable to reversed-phase chromatography.

Experimental Methodology

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and excellent performance with aromatic compounds.

  • Software: Chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

Reagents and Standards
  • This compound Reference Standard: Purity ≥95%.[7]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Ammonium Acetate: Analytical grade.

Chromatographic Conditions

The selection of chromatographic parameters is based on the chemical nature of this compound. A C18 column provides a non-polar stationary phase, and a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective retention and elution of this moderately polar analyte.

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : 20mM Ammonium Acetate Buffer (pH 6.5) (30:70 v/v)The buffer controls the ionization state of the amine groups to ensure consistent retention, while acetonitrile provides the necessary elution strength. This ratio is a good starting point for achieving optimal retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 240 nmAromatic amines typically exhibit strong absorbance in the UV region. A preliminary scan of the analyte in the mobile phase should be performed to determine the λmax for maximum sensitivity. 240 nm is a rational starting point based on similar structures.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time ~10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities without being excessively long.
Solution Preparation
  • Diluent: Mobile phase (Acetonitrile:Buffer, 30:70 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A concentration of 50 µg/mL is recommended for precision and accuracy studies.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for routine use. The validation will be performed according to ICH Q2(R1) guidelines, encompassing the following parameters.[2][6][8]

Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis System Suitability & Analysis Prep Prepare Mobile Phase, Diluent, Standards SST System Suitability Test (SST) Prep->SST Specificity Specificity Data Data Acquisition & Processing Specificity->Data Linearity Linearity & Range Linearity->Data Accuracy Accuracy Accuracy->Data Precision Precision (Repeatability & Intermediate) Precision->Data Robustness Robustness Robustness->Data Limits LOD & LOQ Limits->Data SST->Specificity Run Samples SST->Linearity Run Samples SST->Accuracy Run Samples SST->Precision Run Samples SST->Robustness Run Samples SST->Limits Run Samples Report Report Data->Report Generate Report

Caption: Workflow for HPLC Method Validation.

System Suitability

Before commencing validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting six replicate injections of a working standard solution (e.g., 50 µg/mL).

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the diluent (blank), a standard solution of this compound, and a sample solution spiked with potential impurities or a placebo.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for this compound should be pure and well-resolved from any other peaks.

Linearity and Range

Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Protocol: Prepare at least five concentrations of the analyte across the range of 10-150 µg/mL. Inject each concentration in triplicate. Plot a calibration curve of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.[2]

  • Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.[3]

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the two sets of studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (±0.1 mL/min)

    • Mobile phase composition (e.g., ±2% organic content)

    • Column temperature (±2 °C)

    • Mobile phase pH (±0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Method_Logic cluster_params Chromatographic Parameters Analyte This compound (Moderately Polar, UV Active) Method Reversed-Phase HPLC Analyte->Method is suitable for Stationary C18 Column (Non-polar) Method->Stationary utilizes Mobile ACN/Aqueous Buffer (Polar) Method->Mobile utilizes Detector UV Detector (λmax ~240 nm) Method->Detector utilizes Separation Separation based on Polarity Differences Stationary->Separation provides Mobile->Separation enables Quant Accurate & Precise Quantification Detector->Quant enables Separation->Quant leads to

References

Application Notes: The Role of 1-(3,4-Diaminophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unsung Hero of Heterocyclic Synthesis

In the landscape of medicinal chemistry, the strategic value of a synthetic building block is measured by its versatility, reliability, and the biological relevance of the scaffolds it can generate. By these metrics, 1-(3,4-Diaminophenyl)ethanone (DAPE), also known as 3',4'-Diaminoacetophenone, stands out as a pivotal intermediate. Its unique trifunctional architecture—an aromatic ring substituted with an acetyl group and two adjacent primary amines—provides a robust platform for constructing a diverse array of heterocyclic compounds.

The ortho-phenylenediamine moiety is a classical precursor for the synthesis of benzimidazoles, a "privileged scaffold" that is a core component of numerous FDA-approved drugs.[1][2] Furthermore, this same functionality allows for facile entry into other therapeutically important ring systems like quinoxalines. The acetyl group, often retained in the final product, serves as a versatile chemical handle for secondary modifications, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides an in-depth exploration of DAPE's role in medicinal chemistry, complete with validated protocols and mechanistic insights for researchers in drug discovery.

Table 1: Physicochemical and Safety Data for this compound
PropertyValueReference(s)
CAS Number 21304-39-2[3][4][5]
Molecular Formula C₈H₁₀N₂O[3][4][5]
Molecular Weight 150.18 g/mol [4][5]
Appearance Solid[4]
Melting Point 132-133 °C[3]
Storage 2-8°C, Keep in dark place, sealed in dry[4]
GHS Hazard Codes H302, H315, H318, H335[5]
Signal Word Danger[5]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[5]

Part 1: Core Synthetic Applications

The primary utility of DAPE in medicinal chemistry stems from the reactivity of its ortho-diamine functionality. This arrangement is ideally suited for cyclocondensation reactions with bifunctional electrophiles to form stable, aromatic heterocyclic systems.

The Benzimidazole Scaffold: A Gateway to Bioactivity

The condensation of an o-phenylenediamine with an aldehyde is one of the most direct and widely used methods for synthesizing 2-substituted benzimidazoles.[6][7] The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization via oxidation. The presence of an acetyl group at the 5- or 6-position of the resulting benzimidazole provides a point for further derivatization.

G DAPE This compound (DAPE) Intermediate Schiff Base Intermediate DAPE->Intermediate Condensation (-H₂O) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Benzimidazole 5(6)-Acetyl-2-R-Benzimidazole Intermediate->Benzimidazole Intramolecular Cyclization & Oxidation [-2H]

Caption: General synthesis of benzimidazoles from DAPE.

Protocol 1: Synthesis of 2-Aryl-5(6)-acetylbenzimidazoles

This protocol describes a general, robust method for the acid-catalyzed condensation of DAPE with various aromatic aldehydes.

Causality: An acid catalyst (like HCl) is used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by one of the amino groups of DAPE. The subsequent cyclization and dehydration steps are also promoted under these conditions. Acetonitrile is a common solvent due to its polarity and relatively high boiling point, which facilitates the reaction without unwanted side reactions.

Self-Validation: The reaction progress is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting materials. A successful reaction shows the consumption of DAPE and the appearance of a new, typically more nonpolar, spot corresponding to the benzimidazole product. The final product's identity and purity are confirmed through melting point analysis, NMR, and mass spectrometry, ensuring the protocol's reliability.

Materials:

  • This compound (DAPE) (1.0 eq)

  • Substituted aromatic aldehyde (1.05 eq)

  • Acetonitrile (ACN)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in acetonitrile.

  • Add the substituted aromatic aldehyde to the solution.

  • Add a few drops of concentrated HCl to catalyze the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure 2-aryl-5(6)-acetylbenzimidazole.

The Quinoxaline Scaffold: An Alternative Pathway

The same ortho-diamine core of DAPE can react with 1,2-dicarbonyl compounds (like glyoxal or α-ketoaldehydes) to form quinoxalines.[8][9] Quinoxaline derivatives are another class of heterocycles with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[10][11][12]

G DAPE This compound (DAPE) Intermediate Dihydropyrazine Intermediate DAPE->Intermediate Condensation (-2H₂O) Dicarbonyl 1,2-Dicarbonyl (R1-CO-CO-R2) Dicarbonyl->Intermediate Quinoxaline 6-Acetyl-2,3-disubstituted-Quinoxaline Intermediate->Quinoxaline Oxidation [-2H]

Caption: General synthesis of quinoxalines from DAPE.

The synthesis follows a similar condensation-aromatization pathway, providing acetyl-substituted quinoxalines that are valuable for further functionalization in drug discovery campaigns. The choice between benzimidazole and quinoxaline synthesis is dictated entirely by the choice of the reacting partner: a monocarbonyl (aldehyde) or a dicarbonyl compound.

Part 2: DAPE in Drug Discovery Workflows

The true power of DAPE is realized when its derivatives are incorporated into drug discovery programs. The acetyl group provides a crucial handle for post-synthetic modifications, allowing for the rapid generation of compound libraries.

Workflow for Library Synthesis of Benzimidazole Derivatives

A common strategy in lead discovery is to synthesize a library of related compounds to explore the structure-activity relationship (SAR). DAPE is an ideal starting point for such a library targeting, for example, protein kinases, many of which are inhibited by benzimidazole-based molecules.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification DAPE DAPE Condensation Parallel Condensation (Protocol 1) DAPE->Condensation Aldehyde_Library Aldehyde Library (R1, R2, R3...) Aldehyde_Library->Condensation Benzimidazole_Library Benzimidazole Library (Core Scaffolds) Condensation->Benzimidazole_Library Modification_Reaction Modification of Acetyl Group (e.g., Protocol 2) Benzimidazole_Library->Modification_Reaction Final_Library Final Compound Library Modification_Reaction->Final_Library Screening Biological Screening (e.g., Kinase Assay) Final_Library->Screening

Caption: Library synthesis workflow starting from DAPE.

Post-Synthetic Modification of the Acetyl Group

The ketone functionality of the acetyl group is a versatile handle. It can be reduced, oxidized, or used in condensation reactions to append new functionalities. For instance, a Claisen-Schmidt condensation with an aldehyde can generate a chalcone moiety, a known pharmacophore with anti-inflammatory and anticancer activities.

Protocol 2: Synthesis of a Benzimidazole-Chalcone Derivative

This protocol details the base-catalyzed condensation of a DAPE-derived benzimidazole with an aldehyde to form a chalcone.

Causality: A strong base (like NaOH or KOH) is required to deprotonate the α-carbon of the acetyl group, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the thermodynamically stable, conjugated chalcone product. Ethanol is an excellent solvent as it solubilizes the reactants and the base.

Self-Validation: The reaction is monitored by TLC for the disappearance of the starting benzimidazole. The formation of the highly conjugated chalcone product is often visually apparent by a color change (typically to yellow or orange). The product's structure is confirmed by NMR, where the characteristic trans-vinylic protons appear as doublets with a large coupling constant (J ≈ 15 Hz).

Materials:

  • 5(6)-Acetyl-2-aryl-benzimidazole (from Protocol 1) (1.0 eq)

  • Substituted aromatic aldehyde (1.1 eq)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ice-cold water

Procedure:

  • Dissolve the 5(6)-acetyl-2-aryl-benzimidazole in ethanol in a flask.

  • Add the aromatic aldehyde to the solution.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH while stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • A precipitate will form. If necessary, acidify the mixture slightly with dilute HCl to facilitate precipitation.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its ability to efficiently generate core heterocyclic scaffolds like benzimidazoles and quinoxalines, combined with the synthetic versatility of its acetyl group, makes it an invaluable asset in the design and synthesis of novel therapeutic agents. Future applications will likely see DAPE utilized in the construction of complex macrocycles, as a key fragment in fragment-based drug discovery, and in the development of novel covalent inhibitors where the acetyl-chalcone system can act as a Michael acceptor. The continued exploration of this versatile building block will undoubtedly fuel innovation in drug discovery for years to come.

References

Application Notes and Protocols: 1-(3,4-Diaminophenyl)ethanone as a Strategic Intermediate for the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(3,4-diaminophenyl)ethanone, a versatile chemical intermediate of significant value in the synthesis of Active Pharmaceutical Ingredients (APIs). Possessing a unique bifunctional scaffold, this compound serves as a pivotal building block for the construction of diverse heterocyclic systems, particularly benzimidazoles and quinoxalines, which are core motifs in numerous therapeutic agents. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, analytical methodologies, and safety considerations pertinent to the effective utilization of this intermediate in API discovery and process development.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No: 21304-39-2) is an aromatic ketone featuring an o-phenylenediamine moiety.[1] This structural arrangement offers a dual-reactive center: the vicinal amino groups are primed for cyclocondensation reactions to form five- and six-membered nitrogen-containing heterocycles, while the acetyl group provides a handle for further functionalization or can be a key pharmacophoric element. Its utility is particularly pronounced in the synthesis of kinase inhibitors, anticoagulants, and other classes of drugs where a benzimidazole or quinoxaline core is essential for biological activity.[2] The presence of both a nucleophilic diamine and an electrophilic carbonyl group within the same molecule allows for a variety of synthetic transformations, making it a strategic starting material for building molecular complexity.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance Solid[1]
Melting Point 132-133 °C (in Benzene)[3]
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Synthesis of this compound: A Modern Approach

Traditional synthetic routes to aminophenones often involve harsh nitration and reduction steps. A more contemporary and environmentally conscious one-pot method has been developed, which avoids the use of concentrated nitric and sulfuric acids.[4] This process involves the reduction of a nitro group and hydration of an ethynyl group in a single step.

Protocol 1: One-Pot Synthesis from 4-Ethynyl-3-nitroaniline

This protocol is based on the reduction of a nitro group and simultaneous hydration of an acetylene functionality. The use of iron powder as a reducing agent is a classic and effective method for nitro group reduction.

Reaction Scheme:

Synthesis_of_this compound start 4-Ethynyl-3-nitroaniline intermediate This compound start->intermediate Fe powder, H₂O (Reduction and Hydration)

Figure 1: One-pot synthesis of this compound.

Materials:

  • 4-Ethynyl-3-nitroaniline

  • Iron powder

  • Water

  • Suitable organic solvent (e.g., ethanol, isopropanol)

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a stirred suspension of 4-ethynyl-3-nitroaniline in a mixture of an organic solvent and water, add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux (typically 80-100 °C).

  • Gradually add iron powder to the refluxing mixture. The addition rate should be controlled to maintain a steady reaction and avoid excessive foaming.

  • After the addition is complete, continue to reflux for several hours until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and filter to remove the iron salts.

  • The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[4]

Causality and Insights: This one-pot method is advantageous as it combines two transformations, reducing the number of synthetic steps and workup procedures. The iron/acid system is a cost-effective and robust reducing agent for nitro groups. The acidic conditions also facilitate the hydration of the alkyne to the corresponding methyl ketone.

Application in API Synthesis: Building Heterocyclic Scaffolds

The primary utility of this compound in API synthesis lies in its ability to readily form benzimidazole and quinoxaline ring systems. These heterocycles are privileged scaffolds in medicinal chemistry due to their ability to mimic biological structures and engage in various interactions with protein targets.

Synthesis of Benzimidazole Derivatives: Precursors to Kinase Inhibitors

Benzimidazoles are a core component of many kinase inhibitors, where the bicyclic system often serves as a hinge-binding motif. The reaction of an o-phenylenediamine with a one-carbon electrophile is a fundamental method for their construction.

Protocol 2: Synthesis of 6-Acetyl-1H-benzo[d]imidazol-2-amine

This protocol details the synthesis of a key benzimidazole intermediate, which can be further elaborated into more complex API targets. The reaction with cyanogen bromide provides the 2-amino-benzimidazole scaffold.

Reaction Scheme:

Benzimidazole_Synthesis start This compound product 6-Acetyl-1H-benzo[d]imidazol-2-amine start->product reagent Cyanogen Bromide (BrCN) reagent->product lab Cyclocondensation

Figure 2: Synthesis of a 2-aminobenzimidazole intermediate.

Materials:

  • This compound

  • Cyanogen bromide (Caution: Highly toxic)

  • Methanol or Ethanol

  • Sodium bicarbonate or other suitable base

Procedure:

  • Dissolve this compound in methanol or ethanol in a well-ventilated fume hood.

  • Cool the solution in an ice bath.

  • Carefully add a solution of cyanogen bromide in the same solvent dropwise to the cooled solution. Extreme caution should be exercised when handling cyanogen bromide.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol to afford pure 6-acetyl-1H-benzo[d]imidazol-2-amine.[5]

Causality and Insights: Cyanogen bromide acts as a one-carbon electrophile that reacts with both amino groups of the o-phenylenediamine. The initial attack of one amino group on the carbon of cyanogen bromide is followed by an intramolecular cyclization of the second amino group, leading to the formation of the stable benzimidazole ring system. This reaction is a common and effective method for the synthesis of 2-aminobenzimidazoles.[6][7]

Synthesis of Quinoxaline Derivatives: Scaffolds for Various Therapeutic Agents

Quinoxalines are another class of important heterocycles found in a variety of biologically active compounds, including kinase inhibitors and antibacterial agents.[8][9] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Protocol 3: Synthesis of 6-Acetylquinoxaline

This protocol describes the synthesis of a simple quinoxaline derivative, which can serve as a starting point for more complex API targets.

Reaction Scheme:

Quinoxaline_Synthesis start This compound product 6-Acetylquinoxaline start->product reagent Glyoxal (40% in H₂O) reagent->product lab Condensation

References

Application of 1-(3,4-Diaminophenyl)ethanone in Polymer Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking High-Performance Polymers with a Versatile Diamine Monomer

1-(3,4-Diaminophenyl)ethanone is an aromatic diamine characterized by the presence of an acetyl group on the phenyl ring. This unique structural feature imparts specific electronic and steric properties that make it a valuable, yet underexplored, monomer in the synthesis of high-performance polymers. The electron-withdrawing nature of the acetyl group can influence the reactivity of the amine functionalities and the properties of the resulting polymer, such as solubility, thermal stability, and mechanical strength. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the potential applications of this compound in the synthesis of polyamides, polyimides, and polybenzimidazoles. While specific literature on the direct use of this monomer is limited, this guide presents detailed, generalized protocols based on established synthesis methods for structurally similar aromatic diamines. The provided information will serve as a strong foundation for researchers to explore the synthesis and characterization of novel polymers derived from this intriguing building block.

I. Synthesis of High-Performance Polyamides

Aromatic polyamides are a class of polymers known for their exceptional thermal stability and mechanical strength. The incorporation of this compound as a diamine monomer is anticipated to influence the polymer's properties due to the presence of the polar acetyl group, potentially enhancing solubility in organic solvents.

Scientific Rationale

The synthesis of polyamides from diamines and dicarboxylic acids or their derivatives typically proceeds via a nucleophilic acyl substitution reaction. The Yamazaki-Higashi phosphorylation reaction is a widely used method for the direct polycondensation of diamines and dicarboxylic acids, offering a convenient route to high molecular weight polyamides under mild conditions.[1][2] This method avoids the need for highly reactive and moisture-sensitive acyl chlorides.

Experimental Protocol: Direct Polycondensation via Phosphorylation

This protocol is a generalized procedure for the synthesis of polyamides from this compound and an aromatic dicarboxylic acid (e.g., isophthalic acid or terephthalic acid).

Materials:

  • This compound

  • Aromatic dicarboxylic acid (e.g., isophthalic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic dicarboxylic acid (1 equivalent), this compound (1 equivalent), and anhydrous LiCl.

  • Solvent Addition: Add anhydrous NMP to the flask to achieve a solids concentration of 10-15% (w/v).

  • Dissolution: Stir the mixture under a gentle stream of nitrogen at room temperature until all solids are dissolved.

  • Reagent Addition: Add anhydrous pyridine (2 equivalents) and triphenyl phosphite (2.2 equivalents) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 100-115 °C and maintain this temperature for 3-5 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a stirred excess of methanol to precipitate the polyamide.

  • Washing: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with deionized water to remove any residual solvent and reagents.

  • Drying: Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Expected Polymer Properties and Characterization

The resulting polyamide is expected to be an amorphous or semi-crystalline solid. The presence of the acetyl group may enhance its solubility in polar aprotic solvents like NMP, N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).

PropertyExpected Range/Characteristic
Inherent Viscosity 0.5 - 1.5 dL/g (in a suitable solvent like NMP with LiCl)
Glass Transition Temp. (Tg) 200 - 300 °C
Decomposition Temp. (Td) > 400 °C (in nitrogen)
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMSO)
Mechanical Properties (Film) Tough and flexible films with good tensile strength.

Characterization Techniques:

  • FTIR Spectroscopy: To confirm the formation of the amide linkage (C=O stretching around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹).

  • ¹H NMR Spectroscopy: To elucidate the polymer structure.

  • Viscometry: To determine the inherent viscosity, which is an indicator of the polymer's molecular weight.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature.

  • Solubility Tests: To assess the solubility in various organic solvents.

II. Fabrication of Thermally Stable Polyimides

Polyimides are renowned for their outstanding thermal and oxidative stability, excellent mechanical properties, and good dielectric performance. The introduction of an acetyl group via this compound can potentially modify the charge transfer characteristics within the polymer chain, which may influence properties like color and dielectric constant.

Scientific Rationale

The most common method for synthesizing polyimides is a two-step process.[1][3] The first step involves the reaction of a diamine with a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water and the formation of the imide ring.

Experimental Protocol: Two-Step Poly(amic acid) Method

This protocol describes a general procedure for the synthesis of a polyimide from this compound and an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (ODPA)).

Materials:

  • This compound

  • Aromatic dianhydride (e.g., PMDA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine, anhydrous

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • Diamine Dissolution: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound (1 equivalent) in anhydrous DMAc to form a clear solution.

  • Dianhydride Addition: Gradually add the aromatic dianhydride (1 equivalent) to the stirred diamine solution at room temperature. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30 °C.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 8-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the high molecular weight poly(amic acid).

Step 2: Imidization (Thermal and Chemical Methods)

  • A) Thermal Imidization (for film formation):

    • Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Solvent Removal: Place the cast film in a vacuum oven at 80 °C for 2-4 hours to remove the bulk of the solvent.

    • Curing: Gradually heat the film under a nitrogen atmosphere or in a vacuum oven through a staged curing cycle, for example: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour.

    • Film Removal: After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.

  • B) Chemical Imidization (for powder isolation):

    • Dehydrating Agent Addition: To the poly(amic acid) solution, add a mixture of acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the dehydrating agent and catalyst, respectively.

    • Reaction: Stir the mixture at room temperature for 12-24 hours.

    • Precipitation: Pour the reaction mixture into a large excess of a non-solvent like methanol or water to precipitate the polyimide powder.

    • Washing and Drying: Filter the powder, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 150-200 °C.

Expected Polymer Properties and Characterization

The resulting polyimide is expected to exhibit high thermal stability. The acetyl group may slightly reduce the polymer's rigidity compared to unsubstituted analogs, potentially leading to improved solubility in some organic solvents.

PropertyExpected Range/Characteristic
Inherent Viscosity (PAA) 0.8 - 2.0 dL/g (in DMAc)
Glass Transition Temp. (Tg) 250 - 350 °C
Decomposition Temp. (Td) > 450 °C (in nitrogen)
Solubility (Imidized Polymer) Generally insoluble, but may show limited solubility in m-cresol or concentrated sulfuric acid.
Mechanical Properties (Film) High tensile strength and modulus.

Characterization Techniques:

  • FTIR Spectroscopy: To monitor the conversion of poly(amic acid) to polyimide by observing the disappearance of amic acid peaks and the appearance of characteristic imide absorption bands (C=O stretching around 1780 and 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹).

  • Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature of the final polyimide.

  • Mechanical Testing: To evaluate the tensile strength, modulus, and elongation at break of the polyimide films.

III. Development of High-Temperature Polybenzimidazoles

Polybenzimidazoles (PBIs) are a class of heterocyclic polymers with exceptional thermal and chemical resistance, making them suitable for demanding applications such as fire-retardant textiles and high-temperature fuel cell membranes.

Scientific Rationale

PBIs are typically synthesized through the polycondensation of a tetraamine with a dicarboxylic acid or its derivatives. A common and effective method involves the use of polyphosphoric acid (PPA) as both the solvent and the condensing agent at high temperatures.[4] The reaction proceeds through the formation of an intermediate poly(amino amide), which then undergoes cyclodehydration to form the benzimidazole rings.

Experimental Protocol: Polycondensation in Polyphosphoric Acid

This protocol outlines a general procedure for the synthesis of a polybenzimidazole from this compound and a dicarboxylic acid (e.g., isophthalic acid). Note: This reaction requires careful handling of corrosive and viscous polyphosphoric acid at high temperatures.

Materials:

  • This compound (requires prior conversion to a tetraamine, see note below)

  • Isophthalic acid

  • Polyphosphoric acid (PPA)

  • Phosphorus pentoxide (P₂O₅)

  • Ammonium hydroxide solution

  • Deionized water

Important Note on Monomer Preparation: this compound is a diamine. For polybenzimidazole synthesis, a tetraamine is required. A potential synthetic route would involve the conversion of the acetyl group to a reactive site that can then be used to introduce two additional amino groups. Alternatively, a different starting monomer that already contains the tetraamine functionality and an acetyl group would be needed. The following protocol assumes a suitable tetraamine derived from this compound is available.

Procedure:

  • PPA Preparation: In a resin kettle equipped with a high-torque mechanical stirrer, a nitrogen inlet, and an outlet, prepare a fresh PPA solution with a P₂O₅ content of approximately 83% by adding phosphorus pentoxide to commercially available PPA.

  • Monomer Addition: Under a slow stream of nitrogen, add the tetraamine monomer (1 equivalent) and isophthalic acid (1 equivalent) to the PPA at a temperature of 120-140 °C.

  • Polymerization: Gradually increase the temperature of the reaction mixture to 190-220 °C and maintain it for 16-24 hours with vigorous stirring. The solution will become highly viscous.

  • Precipitation: After cooling the highly viscous solution to below 100 °C, slowly pour it into a large volume of vigorously stirred deionized water to precipitate the PBI.

  • Neutralization and Washing: Break up the precipitated polymer into smaller pieces and wash it repeatedly with deionized water. Then, stir the polymer in a dilute ammonium hydroxide solution to neutralize any remaining acid, followed by extensive washing with deionized water until the washings are neutral.

  • Drying: Dry the purified PBI powder in a vacuum oven at 150-200 °C until a constant weight is obtained.

Expected Polymer Properties and Characterization

The resulting PBI is expected to be a rigid, high-performance polymer with excellent thermal stability. The solubility of PBIs is generally limited to strong acids like sulfuric acid or methanesulfonic acid.

PropertyExpected Range/Characteristic
Inherent Viscosity 0.5 - 2.0 dL/g (in concentrated sulfuric acid)
Glass Transition Temp. (Tg) > 400 °C
Decomposition Temp. (Td) > 500 °C (in nitrogen)
Solubility Soluble in strong acids (e.g., H₂SO₄, methanesulfonic acid)
Chemical Resistance Excellent resistance to a wide range of chemicals.

Characterization Techniques:

  • FTIR Spectroscopy: To confirm the formation of the benzimidazole ring (absence of amine and carboxyl peaks, and presence of characteristic imidazole ring absorptions).

  • Thermal Analysis (TGA): To assess the exceptional thermal stability of the polymer.

  • Viscometry: To determine the inherent viscosity in a strong acid solvent.

Visualizations

Polymerization Schemes

G cluster_polyamide Polyamide Synthesis cluster_polyimide Polyimide Synthesis (Two-Step) cluster_pbi Polybenzimidazole Synthesis diamine This compound polyamide Polyamide diamine->polyamide + diacid Dicarboxylic Acid diacid->polyamide + diamine2 This compound paa Poly(amic acid) diamine2->paa + dianhydride Dianhydride dianhydride->paa + polyimide Polyimide paa->polyimide Imidization (-H₂O) tetraamine Tetraamine Monomer pbi Polybenzimidazole tetraamine->pbi + diacid2 Dicarboxylic Acid diacid2->pbi +

Figure 1: General polymerization schemes for the synthesis of polyamides, polyimides, and polybenzimidazoles.

Experimental Workflow: Polyimide Film Fabrication

workflow start Dissolve Diamine in DMAc add_dianhydride Add Dianhydride start->add_dianhydride stir Stir at RT (8-24h) add_dianhydride->stir cast Cast PAA Solution on Glass Plate stir->cast vacuum_dry Vacuum Dry (80°C, 2-4h) cast->vacuum_dry cure Thermal Curing (Staged Heating) vacuum_dry->cure peel Peel Polyimide Film cure->peel end Characterize Film peel->end

Figure 2: Workflow for the fabrication of a polyimide film via the two-step thermal imidization method.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, monomer for the synthesis of novel high-performance polymers. The presence of the acetyl group offers a potential handle for further functionalization or for tuning the properties of the resulting polymers. The generalized protocols provided herein offer a solid starting point for researchers to explore the synthesis of polyamides, polyimides, and polybenzimidazoles from this diamine. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this compound and to explore their potential in advanced applications. It is anticipated that the unique characteristics imparted by the acetyl functionality will lead to the development of new materials with tailored properties for a range of scientific and industrial purposes.

References

Application Notes and Protocols for the Condensation Reaction of 1-(3,4-Diaminophenyl)ethanone with Dicarbonyls: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the condensation reaction of 1-(3,4-diaminophenyl)ethanone with dicarbonyl compounds. This versatile reaction serves as a powerful tool for the synthesis of diverse heterocyclic scaffolds, most notably quinoxalines and benzodiazepines, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern these transformations.

Introduction: The Significance of Quinoxaline and Benzodiazepine Scaffolds in Drug Discovery

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1][2] Quinoxaline derivatives have demonstrated a remarkable array of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3][4][5] Similarly, the benzodiazepine core is a cornerstone in the development of therapeutics targeting the central nervous system, with well-known anxiolytic, anticonvulsant, and sedative properties. The ability to readily synthesize substituted derivatives of these heterocycles from common precursors like this compound makes this an attractive area of research for the discovery of novel therapeutic agents.[6]

The presence of an acetyl group on the diamine precursor, as in this compound, offers a valuable handle for further functionalization of the resulting heterocyclic products, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Reaction Mechanisms and Scientific Principles

The condensation of this compound with dicarbonyl compounds proceeds through a well-established reaction pathway, typically involving the formation of a diimine intermediate followed by cyclization and dehydration. The nature of the dicarbonyl compound dictates the resulting heterocyclic system.

Quinoxaline Synthesis: Reaction with α-Dicarbonyls

The reaction of an o-phenylenediamine with an α-dicarbonyl compound, such as benzil or glyoxal, is a classic and efficient method for the synthesis of quinoxalines.[7] The reaction is often catalyzed by acids to facilitate the dehydration steps.

DOT Script for Quinoxaline Synthesis Mechanism

quinoxaline_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine This compound diimine Diimine Intermediate diamine->diimine Condensation dicarbonyl α-Dicarbonyl (e.g., Benzil) dicarbonyl->diimine cyclized Cyclized Intermediate diimine->cyclized Intramolecular Cyclization quinoxaline 6-Acetyl-2,3-disubstituted Quinoxaline cyclized->quinoxaline Dehydration

Caption: Mechanism of Quinoxaline Synthesis.

1,5-Benzodiazepine Synthesis: Reaction with β-Diketones

The condensation of o-phenylenediamines with β-diketones, such as acetylacetone (2,4-pentanedione), leads to the formation of 1,5-benzodiazepines. This reaction also typically proceeds via a diimine intermediate, followed by an intramolecular cyclization.

DOT Script for 1,5-Benzodiazepine Synthesis Mechanism

benzodiazepine_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine This compound diimine_bdz Diimine Intermediate diamine->diimine_bdz Condensation diketone β-Diketone (e.g., Acetylacetone) diketone->diimine_bdz cyclized_bdz Cyclized Intermediate diimine_bdz->cyclized_bdz Intramolecular Cyclization benzodiazepine 7-Acetyl-2,4-dimethyl-3H-1,5-benzodiazepine cyclized_bdz->benzodiazepine Tautomerization

Caption: Mechanism of 1,5-Benzodiazepine Synthesis.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of quinoxaline and benzodiazepine derivatives from this compound. Optimization of reaction conditions may be necessary depending on the specific dicarbonyl compound and desired product.

Protocol 1: Synthesis of 6-Acetyl-2,3-diphenylquinoxaline

This protocol describes the synthesis of a quinoxaline derivative through the condensation of this compound with benzil.[8][9][10]

Materials:

  • This compound

  • Benzil

  • Rectified Spirit (Ethanol)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of this compound in 20 mL of rectified spirit.

  • In a separate beaker, prepare a warm solution of 2.10 g (10 mmol) of benzil in 20 mL of rectified spirit.

  • Add the warm benzil solution to the solution of this compound in the round-bottom flask.

  • Fit the flask with a reflux condenser and heat the mixture in a water bath or heating mantle at reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the flask from the heat and allow it to cool to room temperature.

  • Slowly add deionized water dropwise to the reaction mixture until a slight cloudiness persists.

  • Cool the mixture in an ice bath to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold rectified spirit.

  • Recrystallize the crude product from rectified spirit to obtain pure 6-acetyl-2,3-diphenylquinoxaline.

Expected Yield: 85-95%

Characterization: The product can be characterized by its melting point, and spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 7-Acetyl-2,4-dimethyl-3H-1,5-benzodiazepine

This protocol outlines the synthesis of a 1,5-benzodiazepine derivative from the condensation of this compound with acetylacetone (2,4-pentanedione).[11]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, combine 1.50 g (10 mmol) of this compound and 1.10 mL (10 mmol) of acetylacetone in 30 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 7-acetyl-2,4-dimethyl-3H-1,5-benzodiazepine.

Expected Yield: 70-85%

Characterization: The product should be characterized by melting point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Data Presentation: Expected Product Characteristics

The following table summarizes the expected characteristics of the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
6-Acetyl-2,3-diphenylquinoxalineC₂₂H₁₆N₂O324.38Yellow solid
7-Acetyl-2,4-dimethyl-3H-1,5-benzodiazepineC₁₃H₁₄N₂O214.27Crystalline solid

Workflow Visualization

DOT Script for Synthetic Workflow

synthetic_workflow cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Heterocyclic Products cluster_analysis Analysis and Application start This compound quinoxaline_rxn Condensation with α-Dicarbonyl (e.g., Benzil) start->quinoxaline_rxn benzodiazepine_rxn Condensation with β-Diketone (e.g., Acetylacetone) start->benzodiazepine_rxn quinoxaline_prod 6-Acetyl-2,3-diphenylquinoxaline quinoxaline_rxn->quinoxaline_prod benzodiazepine_prod 7-Acetyl-2,4-dimethyl-3H-1,5-benzodiazepine benzodiazepine_rxn->benzodiazepine_prod analysis Purification & Characterization (NMR, MS, IR) quinoxaline_prod->analysis benzodiazepine_prod->analysis application Biological Activity Screening (e.g., Antimicrobial, Cytotoxic) analysis->application

Caption: General workflow for synthesis and evaluation.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published synthetic methodologies for the preparation of quinoxalines and benzodiazepines. To ensure the reliability and reproducibility of these experiments, the following self-validating steps are crucial:

  • Purity of Starting Materials: Ensure the purity of this compound and the dicarbonyl compounds, as impurities can lead to side reactions and lower yields.

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Thorough Characterization: The identity and purity of the final products must be rigorously confirmed by a combination of spectroscopic methods (NMR, IR, MS) and physical characterization (melting point). Comparison of the obtained data with literature values for analogous compounds is highly recommended.

  • Control Reactions: In case of unexpected results, performing control reactions (e.g., without catalyst) can help in troubleshooting and understanding the reaction mechanism.

Conclusion

The condensation reaction of this compound with dicarbonyl compounds offers a straightforward and efficient route to valuable heterocyclic scaffolds. The protocols and mechanistic insights provided in these application notes are intended to empower researchers in the fields of organic synthesis and drug discovery to explore the chemical space of acetyl-substituted quinoxalines and benzodiazepines. The versatility of this chemistry holds significant promise for the development of novel therapeutic agents with a wide range of biological activities.

References

Synthesis of Novel Bis-Schiff Bases from 1-(3,4-Diaminophenyl)ethanone: A Comprehensive Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Schiff Bases and the Potential of 1-(3,4-Diaminophenyl)ethanone

Schiff bases, compounds containing the characteristic azomethine (-C=N-) group, are a cornerstone of modern synthetic chemistry. Their facile synthesis, coupled with the remarkable diversity of their biological and industrial applications, has cemented their importance in fields ranging from medicinal chemistry to materials science.[1] These compounds and their metal complexes are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

This application note provides a detailed guide for the synthesis, characterization, and potential applications of novel bis-Schiff bases derived from the versatile building block, this compound. The presence of two primary amine functionalities and a ketone group within a single aromatic scaffold makes this compound a particularly interesting precursor for the synthesis of multidentate ligands and complex molecular architectures. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to explore the rich chemical landscape of these promising compounds.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of Schiff bases proceeds via a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[4] The reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which subsequently dehydrates to yield the stable imine.

In the context of this compound, the two primary amine groups can react with two equivalents of an aromatic aldehyde to form a bis-Schiff base. The reaction is driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent.

ReactionMechanism Reactants This compound + 2 Ar-CHO Intermediate Bis-Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Addition Product Bis-Schiff Base Product Intermediate->Product Dehydration (-2 H₂O)

Caption: General reaction mechanism for the formation of a bis-Schiff base.

Experimental Protocols

This section outlines a detailed, step-by-step methodology for the synthesis of a representative bis-Schiff base from this compound and a substituted aromatic aldehyde. The protocol is adapted from a similar synthesis utilizing 3,4-diaminobenzophenone and can be modified for various aromatic aldehydes.[1]

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial Source
Substituted Aromatic AldehydeReagent GradeCommercial Source
Absolute EthanolACS GradeCommercial Source
Glacial Acetic AcidACS GradeCommercial Source
Diethyl EtherAnhydrousCommercial Source
Protocol 1: Synthesis of a Bis-Schiff Base
  • Dissolution of Diamine: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.50 g (10 mmol) of this compound in 100 mL of absolute ethanol. Gently warm the mixture if necessary to achieve complete dissolution.

  • Addition of Aldehyde: To the stirred solution, add a solution of the desired aromatic aldehyde (22 mmol, 2.2 equivalents) in 50 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and chloroform.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.

SynthesisWorkflow Start Dissolve this compound in Ethanol Add_Aldehyde Add Aromatic Aldehyde (2.2 eq.) Start->Add_Aldehyde Add_Catalyst Add Glacial Acetic Acid (Catalyst) Add_Aldehyde->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End Characterize Product Dry->End

Caption: Experimental workflow for the synthesis of bis-Schiff bases.

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized bis-Schiff bases. The following spectroscopic techniques are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, corresponding to the C=N (azomethine) stretching vibration. The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹) will also be indicative of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet in the downfield region (δ 8-9 ppm) corresponding to the azomethine proton (-CH=N-). The aromatic protons will appear as multiplets in the region of δ 6.5-8.0 ppm. The singlet for the acetyl group protons (-COCH₃) of the diamine backbone will also be present.

    • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 150-165 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized bis-Schiff base, confirming its identity.

Applications in Drug Discovery and Development

Schiff bases derived from aromatic diamines are a class of compounds with significant potential in drug discovery due to their diverse biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of Schiff bases.[2][5] The imine group is a crucial pharmacophore that can interact with various biological targets in microorganisms. The synthesized bis-Schiff bases from this compound can be screened against a panel of pathogenic bacteria and fungi to evaluate their minimum inhibitory concentrations (MIC).

Anticancer Activity

Schiff bases and their metal complexes have emerged as promising anticancer agents.[4][6] They can induce apoptosis in cancer cells through various mechanisms, including DNA binding and cleavage, and inhibition of key enzymes. The novel bis-Schiff bases described herein can be evaluated for their cytotoxic activity against various cancer cell lines, such as human colon cancer (HCT116) and breast cancer (MCF-7) cell lines.[6][7]

Metal Complexation and Catalysis

The nitrogen atoms of the azomethine groups and potentially the oxygen atom of the ketone can act as coordination sites for metal ions, forming stable metal complexes.[1] These complexes can exhibit enhanced biological activity compared to the free ligands and can also be explored for their catalytic applications in various organic transformations.[8]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis, characterization, and exploration of applications of novel bis-Schiff bases derived from this compound. The detailed protocols and scientific rationale are intended to empower researchers to synthesize and investigate these versatile compounds. The potential for these Schiff bases to serve as scaffolds for the development of new therapeutic agents and catalysts makes them a compelling area for further research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Diaminophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yields and product purity.

Introduction to the Synthesis

This compound is a valuable building block in the synthesis of various pharmaceuticals, dyes, and pigments.[1][2] The most prevalent synthetic route involves the reduction of a nitro group on a substituted acetophenone precursor. A common and efficient starting material is 1-(4-Amino-3-nitrophenyl)ethanone.[2] The primary transformation is the reduction of the nitro group to an amine, yielding the desired 1,2-diamine functionality.

This process, while conceptually straightforward, can be prone to several issues that affect the final yield and purity. This guide will address these common pitfalls and provide robust solutions.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yields are a frequent issue in organic synthesis and can stem from a variety of factors.[3] In the context of this compound synthesis, the following are the most probable culprits:

  • Incomplete Reaction: The reduction of the nitro group may not be proceeding to completion. This can be due to insufficient reducing agent, deactivated catalyst, or non-optimal reaction conditions.

  • Side Reactions: The formation of byproducts can significantly consume your starting material and reduce the yield of the desired product.

  • Product Degradation: The diamine product can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.

  • Loss during Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and crystallization steps.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting low reaction yields.

FAQ 2: I am observing multiple spots on my TLC plate besides the starting material and product. What are the likely side reactions?

The presence of multiple spots on a TLC plate is a clear indicator of side reactions. In the reduction of a nitroacetophenone derivative, several side reactions can occur:

  • Over-reduction of the Ketone: The acetyl group is also susceptible to reduction, which would lead to the formation of 1-(3,4-diaminophenyl)ethanol. This is more likely with powerful reducing agents like sodium borohydride if conditions are not carefully controlled.

  • Incomplete Reduction of the Nitro Group: Partial reduction of the nitro group can lead to the formation of nitroso or hydroxylamine intermediates.

  • Polymerization/Degradation: Aromatic diamines can be prone to oxidative polymerization, leading to the formation of colored, high molecular weight impurities.

Strategies to Minimize Side Reactions:

Side ReactionCausal FactorMitigation Strategy
Over-reduction of Ketone Non-selective or overly harsh reducing agents (e.g., NaBH₄, LiAlH₄).Use a chemoselective reducing system such as catalytic hydrogenation with Pd/C or Raney Nickel under controlled conditions.[4][5][6]
Incomplete Nitro Reduction Insufficient reducing agent, deactivated catalyst, or short reaction time.Ensure an adequate excess of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active and allow for sufficient reaction time.
Polymerization/Degradation Exposure to air (oxygen) and light, especially at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and purify the product promptly after the reaction is complete.
FAQ 3: What is the most reliable method for the reduction of 1-(4-Amino-3-nitrophenyl)ethanone?

Catalytic hydrogenation is generally the most reliable and scalable method for the reduction of the nitro group in the presence of a ketone.

Recommended Protocol: Catalytic Hydrogenation

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • 1-(4-Amino-3-nitrophenyl)ethanone

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas source

  • Parr hydrogenator or a similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 1-(4-Amino-3-nitrophenyl)ethanone in ethanol (approximately 10-20 mL per gram of starting material).

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen or argon to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi or 3.4-6.8 bar).

  • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Caption: A step-by-step workflow for catalytic hydrogenation.

FAQ 4: My product is a dark, oily substance after workup. How can I effectively purify it?

The appearance of a dark, oily product often indicates the presence of impurities, likely from oxidation or polymerization. The following purification strategies can be employed:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. For this compound, a mixed solvent system is often effective. A common approach is to dissolve the crude product in a minimum amount of a hot polar solvent (like ethanol or methanol) and then add a less polar solvent (like water or diethyl ether) dropwise until the solution becomes cloudy.[7] Allowing the solution to cool slowly should yield crystals of the purified product.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

  • Activated Carbon Treatment: To remove colored impurities, you can dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through Celite®. The purified product can then be recovered by removing the solvent.

A Note on Handling and Storage:

This compound is an aromatic diamine and should be handled with care as it can be harmful if inhaled, ingested, or comes into contact with skin. It is also sensitive to light and air. For long-term storage, it is recommended to keep it in a dark, tightly sealed container under an inert atmosphere at a low temperature (2-8 °C).

References

Technical Support Center: Purifying 1-(3,4-Diaminophenyl)ethanone via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(3,4-Diaminophenyl)ethanone is a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and advanced materials. Its purity is paramount, as contaminants can lead to undesirable side reactions, lower yields, and compromised final product performance. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] This guide provides a comprehensive, experience-driven technical support center for researchers, scientists, and drug development professionals facing challenges with the recrystallization of this specific aromatic amine.

Section 1: Core Principles & Initial Considerations (FAQ)

This section addresses fundamental questions and provides the foundational knowledge required before starting the experimental work.

FAQ 1: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the compound's properties is the first step in designing a robust purification protocol. The presence of two amine groups and a ketone moiety on a benzene ring renders the molecule polar and capable of hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[2]
Molecular Weight 150.18 g/mol [3]
Appearance Solid
Melting Point 132-133 °C[4]
Predicted XLogP3 0.3[2]
Polar Surface Area 69.1 Ų[3]
  • Expert Insight: The melting point of 132-133 °C is a critical benchmark for purity assessment. A sharp melting range close to this value indicates high purity, while a broad or depressed range suggests the presence of impurities.[5] The relatively high polarity (indicated by the Polar Surface Area and low XLogP3) is the most important factor for solvent selection.

FAQ 2: How do I select the best solvent for recrystallization?

The "golden rule" of recrystallization is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] This differential solubility is the driving force for crystallization upon cooling.[6]

  • Causality Explained: If the compound is too soluble at room temperature, you will not be able to recover a significant amount of product upon cooling, leading to poor yield.[6] Conversely, if it is insoluble even when hot, you cannot dissolve it to remove impurities.[6]

  • Recommended Solvent Classes for this compound:

    • Polar Protic Solvents: Water and alcohols (e.g., ethanol, isopropanol) are primary candidates due to the compound's polar nature. P-phenylenediamine, a similar compound, can be purified from water.[7]

    • Polar Aprotic Solvents: Acetone or ethyl acetate might be effective. However, be cautious as solvents with functional groups similar to the solute can sometimes be too effective at dissolving it.[8]

    • Mixed-Solvent Systems: This is often the most effective approach when no single solvent is ideal.[9] A common strategy for polar compounds is to dissolve them in a "good" polar solvent (like ethanol or methanol) and then add a "poor," less polar solvent (like diethyl ether or hexanes) until the solution becomes cloudy.[10][11]

FAQ 3: What are the specific safety considerations for this compound?

According to its classification, this compound is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[3]

  • Mandatory Precautions:

    • Always handle the compound in a well-ventilated fume hood.[4]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles (not glasses), gloves, and a lab coat.

    • Avoid creating and inhaling dust.

    • In case of eye contact, rinse immediately and thoroughly with water for several minutes.[4]

Section 2: Experimental Protocols

These protocols provide validated, step-by-step methodologies.

Protocol 1: Systematic Solvent Screening

This is the most critical experimental step. Do not skip it.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise, up to about 1 mL. Agitate the mixture. Record whether the solid is soluble, slightly soluble, or insoluble at room temperature.[6] A solvent that dissolves the compound completely at this stage is unsuitable.[6]

  • Hot Solvent Test: For the tubes where the compound was insoluble or slightly soluble, gently heat them in a water or sand bath towards the solvent's boiling point.[6] Observe solubility. An ideal solvent will fully dissolve the compound at this stage.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation. The solvent that produces a good yield of crystals is your best candidate.

Protocol 2: Standard Single-Solvent Recrystallization Workflow

This protocol is for when an ideal single solvent has been identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (never a beaker, to minimize evaporation).[6] Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate. Add the minimum amount of near-boiling solvent dropwise until the solid just dissolves.[12] An excess of solvent is the most common cause of failed recrystallization.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts) or if you used decolorizing carbon, you must perform a hot gravity filtration to remove them before cooling.[9] Use a pre-heated funnel to prevent premature crystallization in the filter paper.[9]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[12]

  • Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or in a drying oven at a temperature well below the compound's melting point.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent A->B Dissolve C 3. Hot Gravity Filtration (If Insoluble Impurities Exist) B->C Clear but has solids? D 4. Slow Cooling to Room Temperature B->D Completely clear solution C->D E 5. Ice Bath to Maximize Yield D->E Induce further crystallization F 6. Vacuum Filtration to Collect Crystals E->F G 7. Wash with Ice-Cold Solvent F->G Rinse H 8. Dry Crystals G->H G Start No Crystals Formed After Ice Bath A Is the solution supersaturated? Start->A B Induce Nucleation A->B Yes F Too much solvent was used. Reduce solvent volume. A->F No / Unsure C Scratch inner wall of flask with a glass rod B->C D Add a 'seed crystal' of the pure compound B->D E Did crystals form? C->E D->E E->F No Success Success: Collect Crystals E->Success Yes G Gently heat solution to evaporate some solvent. Then cool again. F->G G->Success Failure Re-evaluate solvent choice or try another purification method G->Failure If still no crystals

References

identifying and removing byproducts in 1-(3,4-Diaminophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3,4-diaminophenyl)ethanone (DAPE). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, particularly the identification and removal of process-related byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered before or during the synthesis.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and industrially scalable method is the reduction of a nitro-group precursor, typically 4-amino-3-nitroacetophenone. This transformation is achieved through two main pathways: catalytic transfer hydrogenation or reduction using a metal in an acidic medium.[1][2] The choice between these methods depends on available equipment, scale, and sensitivity of other functional groups on a more complex substrate.

Q2: My final product is a dark brown or black solid, not the expected light tan powder. What causes this discoloration?

This is the most common issue encountered. The product, an aromatic diamine, is highly susceptible to air oxidation. Even trace amounts of oxygen can lead to the formation of intensely colored quinone-imine type structures. This discoloration indicates an impurity profile that can interfere with subsequent reactions. The key to preventing this is to minimize air exposure during workup and purification, for example, by working under an inert atmosphere (N₂ or Ar).

Q3: What are the primary differences and trade-offs between catalytic hydrogenation (e.g., Pd/C) and metal/acid reduction (e.g., Fe/HCl)?

Both methods are effective, but they present different challenges and byproduct profiles.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is generally cleaner, as the byproducts are typically just water, and the catalyst is easily removed by filtration. However, it carries a risk of over-reduction. The acetyl (ketone) group can be reduced to a secondary alcohol, yielding 1-(3,4-diaminophenyl)ethanol as a significant byproduct.[3] This method requires specialized pressure-rated equipment.

  • Metal/Acid Reduction (e.g., Fe/HCl): This classic method is operationally simpler and does not require pressure equipment. It is highly chemoselective for the nitro group, leaving the ketone intact.[4][5] However, the workup is more involved. It requires neutralization of a large amount of acid and filtration to remove fine metal and metal oxide residues, which can complicate purification.[4]

Q4: What is the target melting point for pure this compound?

The literature melting point for pure this compound is 132-133 °C .[6] A broad or depressed melting point is a reliable indicator of residual impurities.

Section 2: Troubleshooting Guide: From Reaction to Pure Product

This guide is structured to address specific problems you may encounter during your synthesis and purification workflow.

Problem 1: The reaction is incomplete, with significant starting material remaining.
  • How to Identify: The primary tool for reaction monitoring is Thin-Layer Chromatography (TLC). The nitro-containing starting material is significantly less polar than the diamine product. On a silica plate, the product will have a much lower Retention Factor (Rƒ) than the starting material.

  • Probable Causes & Solutions:

    • (Catalytic Hydrogenation): The catalyst may be poisoned or deactivated. Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds.[7] If the reaction stalls, it may be necessary to filter the mixture and add a fresh portion of the catalyst.

    • (Metal/Acid Reduction): Insufficient acid can lead to the formation of a passivating oxide layer on the metal surface, halting the reaction.[2] Ensure the recommended stoichiometry of acid is used. The reaction is often exothermic; if no temperature increase is observed upon adding reagents, it may indicate the reaction has not initiated.

Problem 2: My NMR spectrum shows signals that are not the product or starting material, particularly in the 4.5-5.0 ppm and 1.4-1.5 ppm regions.
  • How to Identify: A quartet around 4.8 ppm and a doublet around 1.4 ppm in the ¹H NMR spectrum are characteristic of the methine (CH-OH) and methyl (CH₃) protons of the over-reduction byproduct, 1-(3,4-diaminophenyl)ethanol . This is a common byproduct in catalytic hydrogenation.[1][3]

  • Probable Cause: The reaction conditions for catalytic hydrogenation were too harsh (e.g., excessive temperature, pressure, or reaction time), or a non-selective catalyst was used.

  • Solutions:

    • Reaction Optimization: Reduce the hydrogen pressure or temperature. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.

    • Purification: The polarity difference between the ketone product and the alcohol byproduct is significant, making them readily separable by flash column chromatography.[8] The alcohol is more polar and will elute later.

Problem 3: The crude product is a dark, non-filterable sludge after a metal/acid reduction.
  • How to Identify: After the reaction, upon basification, a thick, often dark-colored precipitate forms that clogs filter paper.

  • Probable Cause: This is typically due to the precipitation of fine iron (or tin) hydroxides. The workup procedure was not optimized to handle these inorganic byproducts.

  • Solution: The Celite Filtration Protocol.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully basify the aqueous slurry to pH > 9 with a suitable base (e.g., 6N NaOH, Na₂CO₃ solution). This step is crucial to precipitate all iron salts as iron (II/III) hydroxide.[4]

    • Dilute the mixture with a solvent like ethyl acetate or dichloromethane.

    • Prepare a pad of Celite (diatomaceous earth) approximately 1-2 inches thick in a Büchner or fritted glass funnel.

    • Filter the entire reaction slurry through the Celite pad. The Celite helps trap the very fine inorganic particles that would otherwise pass through standard filter paper.

    • Wash the filter cake thoroughly with the organic solvent to recover all the product.

Diagram 1: Key Synthetic Pathways and Byproduct Formation

Synthesis_Byproducts cluster_start Starting Material cluster_product Desired Product cluster_byproducts Potential Byproducts SM 4-Amino-3-nitroacetophenone Product This compound SM->Product Method A: Fe/HCl (Chemoselective) SM->Product Method B: H₂, Pd/C (Catalytic Hydrogenation) OverReduction 1-(3,4-Diaminophenyl)ethanol (Over-reduction) Product->OverReduction Harsh H₂ Conditions (ketone reduction) Oxidation Colored Quinoidal Impurities (Oxidation) Product->Oxidation Air (O₂)

Caption: Synthetic routes to DAPE and common byproduct formation pathways.

Section 3: Essential Purification Protocols

Achieving high purity is paramount. The following are detailed, field-proven protocols for purifying crude this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is highly effective for removing small amounts of impurities, especially those with different solubility profiles than the product.[9][10]

  • Solvent Selection: An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[11] For DAPE, a mixed solvent system like Ethanol/Water or a single solvent like Toluene or Benzene can be effective.[6] Perform small-scale solubility tests to find the optimal system for your crude material.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[12]

  • Decolorization (Critical for Colored Impurities): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal (decolorizing carbon) to the hot solution. Swirl for a few minutes to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[12]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[9]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum. Confirm purity by taking a melting point.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating mixtures with significant amounts of byproducts, such as the over-reduced alcohol.[8][13]

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Due to the basic nature of the diamine product, it can streak or bind irreversibly to acidic silica. To mitigate this, use an eluent system containing a small amount of a basic modifier, such as 1-3% triethylamine (Et₃N) in a Dichloromethane/Methanol or Ethyl Acetate/Hexane mixture .[14] Determine the optimal eluent system by TLC.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent. Ensure the packing is uniform and free of air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. For less soluble materials, perform "dry loading": adsorb the crude product onto a small amount of silica gel, remove the solvent under vacuum, and carefully add the resulting free-flowing powder to the top of the column.[14]

  • Elution: Begin elution with the less polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities, followed by the desired product. The highly polar byproducts (like the alcohol) and baseline impurities will elute last.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Byproduct Identification Summary
Compound NameStructureProbable OriginIdentification Method & Key Signature
Starting Material (4-Amino-3-nitroacetophenone)C₈H₈N₂O₃Incomplete ReactionTLC: Higher Rƒ than product. ¹H NMR: Aromatic signals in the 7-8.5 ppm range characteristic of the nitro-substituted ring.
Over-reduction Product (1-(3,4-Diaminophenyl)ethanol)C₈H₁₂N₂OCatalytic HydrogenationTLC: Lower Rƒ than product. ¹H NMR: Quartet ~4.8 ppm (CH-OH), Doublet ~1.4 ppm (CH₃). MS: M+2 peak relative to starting ketone.
Oxidation Products Quinone-imine typeAir OxidationVisual: Intense brown/purple/black color. Analysis: Often leads to a complex mixture or polymeric material, seen as a baseline streak on TLC.

Diagram 2: General Troubleshooting and Purification Workflow

Troubleshooting_Workflow Start Crude Reaction Mixture TLC_Analysis Analyze by TLC/ NMR/Melting Point Start->TLC_Analysis Incomplete_Rxn Incomplete Reaction? (Starting Material Present) TLC_Analysis->Incomplete_Rxn Check Impurities Is_Pure Is Product Pure? (Sharp MP, Clean NMR) Column Purify via Column Chromatography Is_Pure->Column No, Complex Mixture End_Pure Pure Product Is_Pure->End_Pure Yes Over_Reduced Over-reduction? (Alcohol Byproduct) Incomplete_Rxn->Over_Reduced No Rerun Re-run Reaction or Optimize Conditions Incomplete_Rxn->Rerun Yes Colored Product Discolored? Over_Reduced->Colored No Over_Reduced->Column Yes Colored->Is_Pure No Recrystallize Purify via Recrystallization (with Charcoal if needed) Colored->Recrystallize Yes Recrystallize->Is_Pure Column->Is_Pure

Caption: A decision-making workflow for the purification of DAPE.

References

Technical Support Center: Optimization of Reaction Conditions for 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 1-(3,4-Diaminophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. As a versatile building block in the synthesis of pharmaceuticals, dyes, and organic semiconductors, ensuring its purity and optimal yield is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Overview of Common Synthetic Pathways

The most prevalent and industrially relevant method for synthesizing this compound is the selective reduction of a nitro group on a suitable precursor. The preferred starting material is typically 1-(4-Amino-3-nitrophenyl)ethanone.[2] The core challenge of this transformation lies in achieving high chemoselectivity: reducing the nitro group to an amine while leaving the ketone functional group untouched.[3][4]

Commonly employed reduction methods include:

  • Catalytic Hydrogenation: This is often the cleanest method, utilizing catalysts like Palladium on carbon (Pd/C) or Ruthenium on titanium dioxide (Ru/TiO₂) with hydrogen gas.[3][5] It avoids the large volumes of waste associated with stoichiometric metal reductants.

  • Metal/Acid Reduction: Classic methods using metals like iron powder or tin in an acidic medium (e.g., HCl or acetic acid) are effective and robust, though they often require more demanding workup procedures to remove metal salts.[4][6]

Below is a general workflow for the synthesis via catalytic hydrogenation.

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification Start Dissolve 1-(4-Amino-3-nitrophenyl)ethanone in Solvent (e.g., Ethanol/Methanol) Catalyst Add Catalyst (e.g., 5% Pd/C) under Inert Atmosphere Start->Catalyst Reactor Charge Autoclave/Hydrogenation Reactor Catalyst->Reactor Purge Purge Reactor with N₂ then H₂ Reactor->Purge Pressurize Pressurize with H₂ (e.g., 0.5-1.0 MPa) Purge->Pressurize Heat Heat to Reaction Temp (e.g., 60-80°C) with Stirring Pressurize->Heat Monitor Monitor H₂ uptake & Reaction Progress via TLC/HPLC Heat->Monitor Cool Cool Reactor & Vent H₂ Monitor->Cool Filter Filter Catalyst (e.g., through Celite) under Inert Atmosphere Cool->Filter Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate Recrystallize Recrystallize Crude Solid (e.g., from Ethanol/Water) Concentrate->Recrystallize Dry Dry Purified Crystals under Vacuum Recrystallize->Dry End Pure this compound Dry->End Store Final Product under N₂ at 2-8°C

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q: My final product is discolored (e.g., pink, brown, or dark purple) instead of the expected pale solid. What is the cause and how can I fix it?

A: This is the most common issue encountered and is almost always due to the oxidation of the aromatic diamine product. The two amino groups on the phenyl ring make it highly electron-rich and extremely susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities.[7]

Causality & Prevention Strategy:

  • Atmospheric Oxygen: The primary culprit. From the moment the product is formed, it must be protected from air.

    • Solution: Conduct the reaction workup (especially catalyst filtration and solvent removal) under an inert atmosphere of nitrogen or argon. Use solvents that have been degassed by sparging with nitrogen.

  • Light Exposure: Photochemical oxidation can also contribute to color formation.

    • Solution: Protect the reaction mixture and the isolated product from direct light by using amber glassware or by wrapping flasks in aluminum foil.

  • Workup & Purification:

    • Solution: During recrystallization, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) to the solvent can help prevent oxidation and may even remove some color from already oxidized material. Ensure the purified product is dried and stored immediately under an inert atmosphere.

Q: I am observing a significant side product corresponding to the reduction of the ketone. How do I improve the chemoselectivity for the nitro group?

A: Over-reduction of the acetyl group to an ethyl group or, more commonly, to a secondary alcohol (1-(3,4-diaminophenyl)ethanol) is a frequent challenge. This occurs when the reduction conditions are too harsh or the catalyst is not sufficiently selective.[3][4]

Causality & Optimization Strategy:

  • Catalyst Choice: Not all hydrogenation catalysts are equal.

    • Solution: While Pd/C is common, it can sometimes promote ketone reduction, especially at higher temperatures and pressures.[3] Consider using a more chemoselective catalyst system. Ruthenium-based catalysts, such as Ru/TiO₂, have shown excellent selectivity for nitro group reduction in the presence of ketones.[5] Iron-based catalytic systems with hydrosilanes have also demonstrated high chemoselectivity.[8]

  • Reaction Conditions:

    • Solution: Reduce the reaction temperature and hydrogen pressure to the minimum required for a reasonable reaction rate. Overly forcing conditions will decrease selectivity. For a Pd/C catalyst, operating at 60-70°C and 0.5-0.6 MPa is a good starting point.[3]

  • Alternative Reductants:

    • Solution: If catalytic hydrogenation proves problematic, consider a classic Bechamp reduction using iron powder in dilute acetic or hydrochloric acid. This method is often highly selective for nitro groups in aromatic systems.[6]

Q: My reaction yield is consistently low, even though TLC analysis suggests full conversion of the starting material. Where could I be losing my product?

A: Low isolated yield despite high conversion points to issues during the workup and purification stages.

Causality & Troubleshooting Steps:

  • Catalyst Adsorption: The diamine product, being basic, can strongly adsorb onto acidic sites of catalyst supports like carbon.

    • Solution: After filtering the catalyst, wash it thoroughly with several portions of a polar solvent like methanol or ethanol to recover adsorbed product. In some cases, washing with a slightly acidic solution (e.g., very dilute acetic acid in ethanol) can help desorb the product, but this must be followed by neutralization.

  • Incomplete Recrystallization: The product may have higher solubility in the recrystallization solvent than anticipated.

    • Solution: After cooling the recrystallization mixture to room temperature, place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.[9] If the product remains in the mother liquor, reduce the solvent volume and attempt a second crystallization.

  • Product Degradation: As mentioned, the product is sensitive to oxidation.[7] If the workup is prolonged or performed in air, a significant portion of the product can be lost to degradation, appearing as a dark, insoluble residue.

    • Solution: Streamline the workup process and maintain an inert atmosphere wherever possible.

Start Low Isolated Yield Check_Conversion Check Reaction Conversion (TLC/HPLC) Start->Check_Conversion Incomplete Reaction Incomplete: • Optimize Temp/Pressure • Check Catalyst Activity • Increase Reaction Time Check_Conversion->Incomplete No Complete Reaction Complete. Investigate Workup. Check_Conversion->Complete Yes Check_Filtration Product Lost on Catalyst? Complete->Check_Filtration Yes_Filter Yes: • Wash catalyst thoroughly with polar solvent (MeOH) • Consider basic wash Check_Filtration->Yes_Filter Yes No_Filter No. Check Crystallization. Check_Filtration->No_Filter No Check_Crystallization Product in Mother Liquor? No_Filter->Check_Crystallization Yes_Crystal Yes: • Concentrate mother liquor • Cool for longer period • Use anti-solvent Check_Crystallization->Yes_Crystal Yes No_Crystal No. Check for Degradation. Check_Crystallization->No_Crystal No Degradation Degradation Likely: • Use inert atmosphere • Add antioxidant (Na₂S₂O₄) • Minimize workup time No_Crystal->Degradation

Caption: Troubleshooting decision tree for low product yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for a lab-scale catalytic hydrogenation?

A: For a robust and generally successful starting point, we recommend the conditions outlined in the table below, which are synthesized from various established procedures.[3][10]

ParameterRecommended ValueRationale & Key Considerations
Substrate 1-(4-Amino-3-nitrophenyl)ethanoneThe most direct precursor.
Catalyst 5% or 10% Palladium on Carbon (Pd/C)Widely available and effective. Use a loading of 1-5 mol% relative to the substrate.
Solvent Methanol or EthanolExcellent solubility for substrate and product; easy to remove.
Hydrogen Pressure 0.5 - 1.0 MPa (approx. 70-145 psi)Balances reaction rate with safety and selectivity. Higher pressures can reduce selectivity.
Temperature 60 - 80°CProvides sufficient activation energy without promoting significant side reactions.
Reaction Time 2 - 8 hoursMonitor via H₂ uptake or TLC/HPLC for completion.

Q2: How should I properly store this compound to maintain its purity?

A: Proper storage is critical to prevent oxidative degradation.[7] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). It must be kept in a dark place, with refrigeration at 2-8°C being ideal.[9] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Q3: What is a reliable method for monitoring the reaction progress?

A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., starting with a 1:1 ratio) is a good choice.

  • Visualization: The starting nitro-compound and the diamine product are both UV-active and can be visualized under a UV lamp (254 nm). The product (diamine) is significantly more polar than the starting material, so it will have a lower Rf value (it will not travel as far up the plate). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Section 4: Detailed Experimental Protocol

Protocol: Selective Hydrogenation of 1-(4-Amino-3-nitrophenyl)ethanone

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions, including the use of a properly rated hydrogenation reactor and safety shielding.

Materials:

  • 1-(4-Amino-3-nitrophenyl)ethanone (1.0 eq)

  • 5% Palladium on Carbon (Pd/C, 50% wet with water), 2 mol%

  • Ethanol (20 mL per gram of substrate)

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

  • Celite (for filtration)

Procedure:

  • Reactor Setup: To a suitable autoclave (e.g., a Parr shaker), add 1-(4-Amino-3-nitrophenyl)ethanone (e.g., 5.0 g, 27.7 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet 5% Pd/C catalyst (e.g., 0.59 g). Add degassed ethanol.

  • Hydrogenation: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~0.3 MPa) and venting three times. Repeat this purge cycle three times with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to 0.6 MPa. Begin vigorous stirring and heat the mixture to 70°C.[3]

  • Monitoring: The reaction is typically complete within 4-6 hours, which can be observed by the cessation of hydrogen uptake. If possible, confirm completion by taking a sample for TLC or HPLC analysis.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with several portions of warm ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is recrystallized from a minimal amount of hot ethanol, with slow cooling to room temperature and then in an ice bath to induce crystallization.[11][12]

  • Drying & Storage: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a light tan or off-white solid. Store immediately in a sealed, amber vial under nitrogen at 2-8°C.[9]

References

degradation pathways and stability issues of 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Technical Support Center: 1-(3,4-Diaminophenyl)ethanone

A Guide to Understanding and Mitigating Degradation & Stability Issues

Welcome to the technical support guide for this compound (CAS 21304-39-2). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. As a molecule containing a highly reactive ortho-phenylenediamine moiety adjacent to an acetyl group, its stability is a critical parameter for ensuring experimental reproducibility and the integrity of your results. This guide provides in-depth, field-proven insights into its degradation pathways and offers practical solutions to common challenges.

At a Glance: Core Stability Profile & Handling Summary

The principal stability challenge for this compound stems from the high electron density of the aromatic ring, conferred by the two amino groups. This makes the compound exceptionally sensitive to oxidation.

Stability Concern Primary Cause Observable Signs Core Recommendation
Oxidation Atmospheric oxygen, trace metals, oxidizing agentsSolid: Tan to dark brown color. Solution: Yellow, pink, red, or brown coloration.Store solid under inert gas (Argon/Nitrogen). Prepare solutions fresh using de-gassed solvents.
Photodegradation Exposure to UV or ambient lightColor change (accelerated oxidation), formation of new impurities.Store solid and solutions in amber vials or protected from light.[1]
Thermal Stress Elevated temperatures (>40-50°C)Increased degradation rate, potential for polymerization/side-reactions.Store at recommended temperatures (2-8°C for long-term). Avoid prolonged heating in reactions.
pH Sensitivity Strongly acidic or basic conditionsPotential for hydrolysis or accelerated degradation.Maintain solutions at a neutral or slightly acidic pH where possible. Buffer if necessary for specific applications.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned brown upon storage. Is it still usable?

Answer: This is a classic sign of oxidation. The ortho-diamine functionality is highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities.[2] This process leads to the formation of highly colored quinone-imine type structures and other polymeric impurities. While aniline itself slowly oxidizes and darkens in air, the presence of two activating amino groups in an ortho position significantly increases this reactivity.[3]

  • Causality: The two adjacent amino groups lower the oxidation potential of the molecule, making it easy for oxygen to abstract electrons, initiating a cascade of reactions that form conjugated, colored products.

  • Recommendation:

    • Assess Purity: The first step is to check the purity of the material using an appropriate analytical method like HPLC-UV, qNMR, or LC-MS. A significant drop in the main peak area and the appearance of multiple new peaks indicate substantial degradation.

    • Consider Purification: If the purity is only slightly compromised, you may be able to purify it by recrystallization or column chromatography. However, this can be challenging as the compound may degrade on the column.

    • Best Practice: For critical applications such as reference standard preparation or late-stage synthesis, it is strongly recommended to use a fresh, unopened vial of the reagent. The cost of failed experiments due to impure starting material far outweighs the cost of the reagent. For non-critical, early-stage experiments, you may proceed with caution if purity is >90-95%, but be aware that yields and side-product profiles may be affected.

Q2: My stock solution of this compound changes color (e.g., turns yellow/pink) shortly after preparation. What is happening and how can I prevent it?

Answer: This is solution-phase oxidation, which occurs much more rapidly than in the solid state. The increased molecular mobility in solution and the presence of dissolved oxygen accelerate the degradation process.

  • Causality: Dissolved O₂ in your solvent is the primary culprit. Even brief exposure to air during weighing and dissolution can introduce enough oxygen to initiate oxidation. Certain solvents can also contain peroxide impurities (e.g., aged THF or dioxane) that will aggressively degrade the compound.

  • Troubleshooting Workflow:

G start Solution Discoloration Observed q1 Was the solvent de-gassed (e.g., sparged with N₂/Ar)? start->q1 sol1 Action: Prepare fresh solution using solvent de-gassed for 15-30 min. q1->sol1 No q2 Was the solution prepared and stored under an inert atmosphere? q1->q2 Yes a1_no No a1_yes Yes end_node Problem Resolved sol1->end_node sol2 Action: Use a vial with a septa cap. Purge headspace with N₂/Ar after preparation. q2->sol2 No q3 Is the solvent known to form peroxides (e.g., THF, Dioxane, Ethers)? q2->q3 Yes a2_no No a2_yes Yes sol2->end_node sol3 Action: Test solvent for peroxides. Use a fresh bottle of inhibitor-free solvent or pass through activated alumina. q3->sol3 Yes q3->end_node No (Consider other contaminants) a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for solution discoloration.

  • Preventative Protocol: See Section 3, Protocol 1 for the recommended procedure for preparing a stable stock solution. The key is the rigorous exclusion of oxygen.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture. Could these be from the degradation of this compound?

Answer: Absolutely. Given its reactivity, it is a prime suspect for generating unexpected impurities. These can arise from its degradation before the reaction or from its reaction with other components under thermal or chemical stress.

  • Causality:

    • Oxidative Degradation: As discussed, oxidation leads to dimers and polymers, which will appear as new peaks, often with higher molecular weights.

    • Thermal Degradation: Amines and ketones can undergo thermal degradation.[4][5][6] In the case of diamines, this can involve complex cyclization and urea formation, especially if CO₂ is present.[7][8][9]

    • Side Reactions: The nucleophilic amino groups can react with electrophilic reagents or solvents (e.g., Michael addition to acrylonitriles, reaction with aldehydes/ketones).

  • Diagnostic Approach:

    • Analyze the Starting Material: Run an HPLC/LC-MS of the this compound solution you used for the reaction. This is your baseline and will confirm if impurities were present from the start.

    • Run a Blank Reaction: Set up a control experiment with all reaction components except your primary substrate. Heat it under the same conditions. This will help identify impurities arising from the interaction of the diamine with the solvent or other reagents.

    • Perform a Forced Degradation Study: Intentionally stress the compound under conditions (acid, base, peroxide, heat, light) relevant to your reaction to see if the impurity peaks you observe are generated. See Section 3, Protocol 2 for guidance. Analytical techniques like HPLC and LC-MS are essential for this profiling.[10][11][12]

    • Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to get an exact mass and predicted formula for the unknown peak. Use MS/MS fragmentation to gain structural insights. This data is critical for proposing a degradation pathway.

Key Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution

This protocol is designed to minimize oxidative degradation during solution preparation.

  • Solvent Preparation: Select a high-purity, appropriate solvent (e.g., DMSO, DMF, Acetonitrile). De-gas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.

  • Weighing: Weigh the required amount of this compound solid in a clean, dry vial, preferably in a glovebox or under a stream of inert gas to minimize air exposure.

  • Dissolution: Using a syringe, transfer the de-gassed solvent to the vial containing the solid. Cap the vial immediately with a septum-sealed cap.

  • Mixing: Gently swirl or sonicate the vial until the solid is fully dissolved.

  • Storage: Purge the headspace of the vial with inert gas. Wrap the vial in aluminum foil or use an amber vial to protect it from light. Store at 2-8°C.

  • Usage: For subsequent use, pierce the septum with a needle connected to an inert gas line to maintain positive pressure while withdrawing the solution with a syringe.

  • Stability Check: It is best practice to prepare solutions fresh whenever possible. If storing, do not use beyond 24-48 hours without re-confirming purity via HPLC.

Protocol 2: Outline for a Forced Degradation (Stress Testing) Study

This study helps identify potential degradation products and establish the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[11][13]

  • Prepare Samples: Prepare several identical solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Establish Controls: Keep one sample protected from light at 2-8°C (the "Control" or "Time Zero" sample) and another at room temperature in the dark (the "Dark Control").

  • Apply Stress Conditions: Expose the remaining samples to the following conditions in separate vials:

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 2-8 hours.

    • Oxidative: Add 3% H₂O₂. Keep at room temperature for 2-8 hours.

    • Thermal: Heat the solution at 80°C for 24 hours.

    • Photolytic: Expose the solution to a photostability chamber with controlled light (e.g., >1.2 million lux hours) and UV energy (>200 watt hours/m²).[13]

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent column damage.

  • Analysis: Analyze the control, dark control, and all stressed samples by a stability-indicating HPLC-DAD or LC-MS method.

  • Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the formation of new peaks in the stressed samples relative to the control. This confirms which conditions cause degradation and provides the retention times and mass spectra of the resulting degradants.

Caption: Workflow for a forced degradation study.

Appendix A: Primary Degradation Pathway - Oxidation

The most significant degradation pathway is the oxidation of the diamine. While the exact structures of the final products can be complex and varied, the initiation process is well-understood for aromatic amines.

G cluster_0 Initiation cluster_1 Propagation & Termination mol This compound radical Radical Cation Intermediate mol->radical Oxidation reagents O₂, Light, Metal Ions reagents->radical dimer Dimerization radical->dimer Coupling quinone Quinone-imine Structures (Colored) dimer->quinone Further Oxidation polymer Polymeric Products (Dark Precipitates) quinone->polymer Polymerization

Caption: Simplified oxidative degradation pathway.

References

Technical Support Center: Synthesis of 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Diaminophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals and functional materials. Its preparation, typically involving the selective reduction of 4-amino-3-nitroacetophenone, can be fraught with challenges such as low yields, incomplete reactions, and the formation of difficult-to-remove impurities. This guide is structured to address these issues head-on, providing both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and well-established method is the reduction of the nitro group of 4-amino-3-nitroacetophenone. This precursor is readily synthesized by the nitration of 4-aminoacetophenone. The choice of reducing agent is critical for the chemoselectivity of this transformation, aiming to reduce the nitro group without affecting the ketone functionality.

Q2: Which reducing agents are recommended for the synthesis of this compound?

Commonly employed reducing agents include:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine) is often the method of choice due to cleaner reaction profiles and easier work-up.[1][2]

  • Metal/Acid Systems: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical and effective methods for nitro group reduction.[1][3] These are often cost-effective for larger scale syntheses.

Q3: What are the primary side products I should be aware of?

The formation of side products is highly dependent on the reaction conditions and the chosen reducing agent. Key impurities include:

  • Incomplete Reduction Products: Condensation of partially reduced intermediates like nitroso and hydroxylamine species can lead to the formation of colored azo and azoxy compounds.[4]

  • Over-reduction Products: Under harsh catalytic hydrogenation conditions, the ketone group can be reduced to a secondary alcohol, yielding 1-(3,4-diaminophenyl)ethanol. In some cases, reduction of the aromatic ring can also occur.[4][5]

  • Starting Material: Unreacted 4-amino-3-nitroacetophenone.

Q4: How can I effectively monitor the progress of the reduction reaction?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can provide a more detailed analysis of the reaction mixture, helping to identify any side products.[4]

Q5: The final product, this compound, is known to be unstable. How should I handle and store it?

Aromatic diamines are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities, leading to the formation of colored degradation products.[1] To ensure the integrity of your product, it is recommended to:

  • Store the solid compound under an inert atmosphere (e.g., nitrogen or argon).

  • Keep it in a dark place, sealed in a dry container.

  • For long-term storage, refrigeration at 2-8°C is advisable.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Continue to monitor the reaction by TLC until the starting material spot is no longer visible.[4] - Increase Reducing Agent Stoichiometry: For metal/acid reductions, ensure a sufficient excess of the metal is used. For catalytic hydrogenation, check the pressure of H₂ gas or add more of the hydrogen donor (e.g., hydrazine).[4] - Catalyst Inactivity (for Catalytic Hydrogenation): Use fresh, high-quality catalyst. Ensure the catalyst was not improperly handled or exposed to poisons.[4]
Side Product Formation - Optimize Reaction Temperature: Higher temperatures can sometimes promote over-reduction or degradation.[4] For exothermic reactions like Sn/HCl reduction, consider external cooling during reagent addition. - Choice of Catalyst (for Catalytic Hydrogenation): Select a catalyst with higher selectivity for the nitro group. 5% or 10% Pd/C is generally a good starting point.
Product Loss During Work-up - Incomplete Extraction: The product is an amine and can be protonated in acidic solutions. Ensure the aqueous layer is made sufficiently basic (pH > 8) before extraction to convert the amine salt to the free base, which is more soluble in organic solvents.[4] - Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete removal of the product from the aqueous layer.[4]
Problem 2: Presence of Colored Impurities in the Final Product
Potential Cause Troubleshooting Steps
Formation of Azo/Azoxy Compounds - Ensure Complete Reduction: These impurities often arise from the condensation of partially reduced intermediates.[4] Ensure the reaction goes to completion by extending the reaction time or using a more active catalyst/reducing agent. - Maintain a Reducing Environment: Throughout the reaction, ensure a consistently reducing environment is maintained.
Oxidation of the Product - Inert Atmosphere: During work-up and purification, try to minimize exposure to air. Purging solvents with nitrogen or argon can be beneficial. - Prompt Purification: Purify the crude product as soon as possible after the reaction is complete.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas

This protocol is adapted from standard procedures for nitro group reduction.[2]

  • Reaction Setup: In a high-pressure reaction vessel (autoclave), add 4-amino-3-nitroacetophenone (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-5 bar).

  • Reaction: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 30-40°C) for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: Reduction using Tin (Sn) and Hydrochloric Acid (HCl)

This protocol is based on classical Bechamp reduction methods.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-amino-3-nitroacetophenone (1.0 eq) and granulated tin (Sn) (typically 2-3 eq).

  • Acid Addition: Slowly add concentrated hydrochloric acid (HCl) to the stirred mixture. The reaction is exothermic, so addition should be done carefully, with external cooling if necessary.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

    • Carefully neutralize the filtrate with a concentrated sodium hydroxide (NaOH) or ammonium hydroxide solution until the solution is basic (pH > 8). This will precipitate tin salts.

    • Filter the mixture to remove the tin salts.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization.

Purification by Recrystallization

The choice of solvent is crucial for effective purification.[7][8] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvents for this compound:

  • Water: Can be effective, but solubility might be low even at boiling.

  • Ethanol/Water or Methanol/Water mixtures: Often a good choice, allowing for fine-tuning of polarity.

  • Toluene: Can also be used.

General Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

  • If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visual Guides

Reaction Pathway and Side Products

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 4-Amino-3-nitroacetophenone Product This compound Start->Product Reduction (e.g., H2/Pd/C or Sn/HCl) Incomplete Azo/Azoxy Impurities Start->Incomplete Incomplete Reduction Over_reduction 1-(3,4-Diaminophenyl)ethanol Product->Over_reduction Ketone Reduction

Caption: Synthetic pathway for this compound and common side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No, continue reaction Workup Proceed to Work-up & Purification Complete->Workup Yes Analyze Analyze Yield & Purity Workup->Analyze Success Successful Synthesis Analyze->Success Meets Specs Issues Identify Issues Analyze->Issues Fails Specs LowYield Low Yield? Issues->LowYield Impure Impure Product? LowYield->Impure No TroubleshootYield Troubleshoot Yield (See Guide: Problem 1) LowYield->TroubleshootYield Yes Impure->Success No TroubleshootPurity Troubleshoot Purity (See Guide: Problem 2) Impure->TroubleshootPurity Yes TroubleshootYield->Start Re-run Synthesis TroubleshootPurity->Workup Re-purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

overcoming challenges in the purification of 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-(3,4-Diaminophenyl)ethanone

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile but sensitive intermediate. As a substituted o-phenylenediamine, this compound is highly susceptible to oxidative degradation, which is the primary source of purification difficulties. This guide provides field-proven insights and systematic troubleshooting protocols to help you achieve high purity and consistent results.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized or newly purchased this compound is dark brown or almost black, not the expected light tan or off-white solid. Is it usable?

A: The dark coloration is almost certainly due to oxidation. The two electron-donating amine groups on the aromatic ring make the molecule highly susceptible to air oxidation, which forms highly conjugated, colored impurities. While the material may still contain a significant amount of the desired product, using it without purification can lead to low yields and complex side reactions in subsequent steps. We strongly recommend purifying it before use.

Q2: What are the primary impurities I should expect in crude this compound?

A: Aside from residual starting materials or solvents from the synthesis, the most common impurities are a mixture of oligomeric and polymeric oxidation products. These are often complex, highly-colored quinone-imine type structures that arise from the coupling of partially oxidized diamine molecules.

Q3: What are the ideal storage conditions to prevent degradation of the purified compound?

A: To preserve the purity of this compound, you must rigorously exclude air and light. The optimal storage conditions are in an amber glass vial under an inert atmosphere (argon or nitrogen), sealed tightly, and stored in a freezer (-20°C is preferable). Proper storage is critical to prevent the purified white or light-tan solid from reverting to a discolored state.

Q4: Can I use an acid wash (e.g., dilute HCl) to remove basic impurities, as is common for other amines?

A: While technically possible to protonate the diamine for an aqueous wash, this is generally not recommended as a primary purification strategy for this specific compound.[1] The resulting salt may be highly water-soluble, making recovery difficult. Furthermore, acidic conditions may not prevent oxidation and could potentially catalyze other side reactions. This technique is more suitable for removing non-polar, non-basic impurities from the product, but other methods are typically more effective for isolating the diamine itself.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is often the most effective and scalable method for purifying this compound, particularly for removing the colored oxidation products.[2]

Problem: My compound will not crystallize from solution upon cooling.

Causality: This failure typically stems from one of three issues: the use of an inappropriate solvent, the solution not being saturated (i.e., too much solvent was added), or the presence of impurities that inhibit crystal lattice formation.

Solution Pathway:

  • Verify Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[3][4] A systematic solvent screen is the most reliable approach.

  • Reduce Solvent Volume: If you are confident in your solvent choice but see no crystallization, your solution is likely too dilute. Re-heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration. Allow it to cool again.

  • Induce Crystallization: If the solution appears saturated but remains a supersaturated oil, try scratching the inside surface of the flask with a glass rod at the meniscus.[4] The microscopic scratches provide nucleation sites. Alternatively, add a single "seed" crystal of previously purified material.

  • Consider a Two-Solvent System: If no single solvent is ideal, use a two-solvent system.[5] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool.

Recommended Recrystallization Solvents & Properties
SolventBoiling Point (°C)Suitability for this compoundComments
Water100GoodOften effective, especially for removing non-polar impurities.
Ethanol78ModerateMay show high solubility even at room temperature; often better as part of a two-solvent system (e.g., with water or hexanes).
Toluene111GoodGood for removing more polar impurities. Higher boiling point requires caution.
Ethyl Acetate77Moderate to GoodFrequently used, but solubility might be high. Often used in combination with hexanes/heptane.
Benzene80Not Recommended While listed in some older literature[6], benzene is a carcinogen and should be avoided. Toluene is a safer alternative.

This table is a general guide. Experimental verification is essential.

Problem: My recrystallized product is still significantly colored.

Causality: Highly conjugated oxidation products are often intensely colored and can be trapped in the crystal lattice or remain in the mother liquor, staining the final crystals.

Solution: Recrystallization with Activated Charcoal

Activated charcoal has a high surface area and is excellent at adsorbing large, flat, conjugated molecules, which are characteristic of the colored impurities.

Protocol 1: Decolorizing Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable boiling solvent (see table above).

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This prevents violent boiling when the charcoal is added.

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. A small spatula tip is usually sufficient. Adding too much will adsorb your product and drastically reduce the yield.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using a fluted filter paper to remove the charcoal.[5] This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. It is often helpful to pre-heat the funnel and receiving flask.

  • Crystallization: Allow the hot, clear, and now colorless (or much lighter) filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Troubleshooting Guide 2: Purification by Column Chromatography

For small-scale purification or when recrystallization fails to remove a specific impurity, column chromatography is a viable alternative. However, the basicity of the amine groups presents a specific challenge.

Problem: My compound streaks badly on the silica gel column, leading to poor separation.

Causality: Silica gel is acidic (pKa ~4.5) due to surface silanol groups. The basic amine groups of your compound (pKa of anilines is ~4-5) interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption or slow, uneven elution, causing significant tailing or "streaking."

Solution: Deactivate the Stationary Phase

You must neutralize the acidic sites on the silica gel before running the column.

Protocol 2: Flash Chromatography on Deactivated Silica Gel
  • Solvent System Selection: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of ethyl acetate and petroleum ether (or hexanes).[7][8] A target Rf value for your product should be around 0.25-0.35.

  • Prepare Deactivated Eluent: Add 0.5-1% triethylamine (Et₃N) to the chosen eluent mixture. The triethylamine is a stronger base that will preferentially bind to the acidic sites on the silica.

  • Prepare the Column:

    • Prepare a slurry of silica gel in the deactivated eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.[9]

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the surface.

    • Wash the packed column with several column volumes of the deactivated eluent before loading the sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if needed) and load it carefully onto the top of the column.

  • Elution & Collection: Run the column with the deactivated eluent, collecting fractions and monitoring them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. Note that triethylamine is volatile but may require a slightly elevated temperature or high vacuum for complete removal.

Purification Strategy Workflow

The following diagram illustrates a decision-making process for purifying crude this compound.

purification_workflow start Crude Product This compound check_color Is the product heavily discolored? start->check_color recrystallize Perform Recrystallization check_color->recrystallize No / Slightly charcoal Perform Recrystallization with Activated Charcoal check_color->charcoal Yes check_purity Are there distinct non-polar or polar impurities by TLC? column Perform Column Chromatography (Deactivated Silica) check_purity->column Yes pure_product Pure Product check_purity->pure_product No (Trace) analyze Analyze Purity (TLC, mp, NMR) recrystallize->analyze charcoal->analyze column->pure_product analyze->check_purity Impure analyze->pure_product Pure

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Optimizing Reactions with 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinetic studies involving 1-(3,4-Diaminophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing reactions with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and innovate.

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including quinoxalines and benzodiazepines, which are scaffolds of significant pharmaceutical interest.[1] Understanding and controlling the kinetics of its reactions is paramount for maximizing yield, ensuring regioselectivity, and minimizing impurity formation. This guide provides answers to common questions and solutions to frequently encountered experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - Experimental Setup & Design

This section addresses foundational questions about designing and setting up robust kinetic experiments.

Q1: What are the primary reactions of this compound where kinetic studies are most critical?

Kinetic studies are crucial for reactions where rate, selectivity, or side-product formation are sensitive to reaction conditions. For this compound, the most common and critical application is in condensation reactions , particularly with 1,2-dicarbonyl compounds to form quinoxaline derivatives.[1][2][3] This reaction, while seemingly straightforward, involves multiple steps, including the formation of a Schiff base intermediate, followed by cyclization and aromatization. The rate of each step can be influenced differently by catalysts, solvents, and temperature, making kinetic analysis essential for optimization.

Other important reactions include:

  • Cyclization with α-haloketones: A condensation-oxidation process to yield quinoxalines.[4]

  • Reactions with β-diketones: Leading to the formation of seven-membered benzodiazepine rings.

  • Biginelli-type reactions: A multi-component reaction to form dihydropyrimidinones, where the diamine can act as the amine component.[5][6]

Q2: How do I select the appropriate analytical technique for monitoring my reaction?

The choice of analytical technique is critical and depends on the reaction timescale, the complexity of the reaction mixture, and available equipment. The three most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC/UPLC), and Mass Spectrometry (MS).

Technique Advantages Disadvantages Best For
NMR Spectroscopy - Non-destructive and non-invasive.[7] - Provides structural information on all components simultaneously (reactants, intermediates, products). - Intrinsically quantitative without needing response factors for each species.[8]- Lower sensitivity compared to HPLC or MS. - Can suffer from peak overlap in complex mixtures. - Requires relatively long acquisition times for good signal-to-noise, which can limit time resolution for very fast reactions.[8]- Mechanistic studies where intermediates need to be identified. - Reactions with clean, well-resolved spectra. - Real-time, in-situ monitoring.[7]
HPLC / UPLC - High sensitivity and resolution. - Excellent for quantifying components in complex mixtures. - Can be automated for high-throughput kinetic analysis.- Requires sampling, quenching, and sample preparation, which can introduce errors. - Requires calibration curves or response factors for accurate quantification. - May not detect unstable intermediates.- Routine reaction optimization and impurity profiling.[9] - Monitoring reactions with low concentration species. - When reaction times are longer (minutes to hours).
Mass Spectrometry (MS) - Extremely high sensitivity. - Can identify and monitor catalytic intermediates and low-level species.[10] - Can be coupled with techniques like Pressurized Sample Infusion (PSI) for real-time analysis.[10]- Quantification can be challenging due to variations in ionization efficiency. - Matrix effects can suppress or enhance ion signals.- Elucidating complex reaction mechanisms. - Identifying unknown byproducts and intermediates. - Studying catalytic cycles.[10]

Expert Recommendation: For most optimization studies, HPLC/UPLC provides the best balance of sensitivity, quantitative accuracy, and throughput. For detailed mechanistic investigations where identifying transient species is key, a combination of in-situNMR and ESI-MS is a powerful approach.[10]

Q3: The two amino groups on this compound have different electronic environments. How does this impact kinetics and regioselectivity?

This is a critical consideration. The two amino groups are not equivalent:

  • The amino group at position 4 (para to the acetyl group) is less basic due to the electron-withdrawing nature of the acetyl group (-COCH₃). Its lone pair is delocalized into the aromatic ring and towards the carbonyl.

  • The amino group at position 3 (meta to the acetyl group) is more basic as it is less affected by the acetyl group's resonance-withdrawing effect.

In acid-catalyzed condensation reactions, the more basic amino group at position 3 is expected to be the more nucleophilic and react faster in the initial step of forming the Schiff base intermediate. This difference in reactivity is the basis for controlling regioselectivity in subsequent cyclization steps. Understanding this differential reactivity is key to designing experiments that favor the formation of one regioisomer over another.

Q4: What are the primary stability concerns for this compound?

Aromatic diamines are notoriously susceptible to oxidation , which can be accelerated by light, atmospheric oxygen, and trace metal impurities.[11] This degradation often leads to the formation of colored polymeric materials, which can interfere with analysis and act as reaction inhibitors.

Best Practices for Storage and Handling:

  • Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated (2-8°C), and protected from light.[12]

  • Handling: When preparing solutions, use freshly de-gassed solvents. For reactions sensitive to oxidation, perform them under an inert atmosphere. Studies on the closely related 3,4-diaminopyridine have shown it to be quite stable in solid form, but susceptible to oxidative degradation in solution, especially in the presence of oxidizing agents.[13][14][15]

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides solutions to specific problems you might encounter during your experiments.

Problem Area: Reaction Rate & Reproducibility

Q: My reaction rate is unexpectedly slow, or the reaction stalls before completion. What are the likely causes and solutions?

A sluggish or stalled reaction can be traced back to several factors. A systematic approach is needed to diagnose the issue.

Workflow for Troubleshooting Slow Reactions

Caption: A systematic workflow for diagnosing slow or stalled reactions.

Detailed Causal Analysis:

  • Reactant Degradation: As discussed, this compound can degrade. Oxidized impurities can inhibit the reaction. Solution: Confirm the purity of your starting material via NMR or HPLC before each experiment.

  • Atmospheric Oxygen: Many condensation reactions, especially those with sensitive intermediates, can be inhibited by oxygen. Solution: Run reactions under an inert atmosphere (N₂ or Ar) and use solvents that have been de-gassed by sparging or freeze-pump-thaw cycles.

  • Catalyst Deactivation/Insufficiency: Acid or base catalysts can be neutralized by impurities. Heterogeneous catalysts may lose activity. Solution: Ensure your catalyst is active and used at an appropriate loading. For acid catalysts like p-TsOH, ensure your reactants and solvent are dry.

  • Solvent Effects: The solvent plays a critical role in stabilizing reactants, intermediates, and transition states. A poor choice of solvent can dramatically slow a reaction. Polar aprotic solvents like DMSO or DMF can accelerate reactions by solvating charged intermediates, while non-polar solvents may be too slow.[16][17] However, protic solvents like ethanol can be effective for quinoxaline synthesis.[2] Solution: Screen a range of solvents. Ensure the solvent is pure and dry, as water can interfere with many catalytic processes.

Problem Area: Product Selectivity & Impurity Formation

Q: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?

Side reactions are a common challenge, leading to reduced yield and complex purification. Understanding the potential pathways is the first step to mitigation.

Simplified Reaction Pathway with Potential Side Reactions

SideReactions Reactants 1-(3,4-DAPE) + Dicarbonyl Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Side1 Oxidative Degradation (Colored Impurities) Reactants->Side1 O₂, light Side2 Self-Condensation of 1-(3,4-DAPE) Reactants->Side2 Heat, Catalyst Product Desired Quinoxaline Product Intermediate->Product Cyclization/ Aromatization Side3 Formation of Regioisomer Intermediate->Side3 Alternative Cyclization

Caption: Potential reaction pathways including desired product and common side reactions.

Common Side Products & Mitigation Strategies:

  • Oxidative Degradation Products: As mentioned, oxidation of the diamine starting material is a major issue. Mitigation: Work under an inert atmosphere and use antioxidants if compatible with your reaction chemistry.[11]

  • Self-Condensation/Dimerization: Aromatic diamines can sometimes react with themselves, especially at high temperatures or in the presence of certain catalysts, to form dimeric or polymeric impurities.[18] Mitigation: Maintain a lower reaction temperature if possible. Add the diamine slowly to the reaction mixture containing the other reactant to keep its instantaneous concentration low.

  • Regioisomers: If using an unsymmetrical dicarbonyl compound, reaction at the 3-amino vs. the 4-amino group will lead to different products. Mitigation: Control of regioselectivity is achieved by exploiting the differential reactivity of the amino groups. Slower reaction rates at lower temperatures often favor the thermodynamically more stable product. The choice of catalyst (acidic vs. basic) can also steer the reaction towards one isomer by selectively protonating or activating one of the amine groups.[19]

  • Incomplete Reaction Products: Stalling can lead to an accumulation of intermediates, such as the initial Schiff base, which can complicate workup. Mitigation: Drive the reaction to completion by optimizing temperature, catalyst loading, or reaction time, as guided by your kinetic data.

Problem Area: Analytical & Monitoring Challenges

Q: My HPLC/UPLC analysis shows significant peak tailing for this compound. How can I improve the peak shape?

Peak tailing with basic compounds like aromatic amines is a classic chromatograph problem, often caused by strong interactions between the basic amine groups and residual acidic silanol groups on the silica-based column packing.

Solutions for Improving Peak Shape:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5%. This "competes" with your analyte for the active sites on the stationary phase, reducing tailing.

  • Use a Buffered Mobile Phase: Operate at a higher pH (e.g., pH 7-9) using a suitable buffer (like phosphate or borate) to suppress the ionization of the silanol groups. Ensure your column is stable at this pH.

  • End-Capped Columns: Use a high-quality, end-capped C18 or Phenyl-Hexyl column specifically designed to minimize silanol interactions.

  • Lower Analyte Concentration: Overloading the column can exacerbate tailing. Try injecting a more dilute sample.

Section 3: Protocols & Methodologies

Protocol 1: In-situ NMR Spectroscopy for Kinetic Monitoring

This protocol provides a framework for monitoring a reaction in real-time directly within the NMR spectrometer.

  • Preparation:

    • Ensure the NMR spectrometer is tuned and shimmed using a sample of the reaction solvent.

    • Accurately weigh this compound, the co-reactant (e.g., benzil), and an internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial. The internal standard must be inert and have a resonance that does not overlap with reactant or product signals.

    • Prepare a stock solution of the catalyst in the chosen deuterated solvent (e.g., DMSO-d₆).

  • Execution:

    • Dissolve the reactants and internal standard in the deuterated solvent inside an NMR tube.

    • Acquire an initial spectrum (t=0) to confirm the initial concentrations before the catalyst is added.

    • Remove the NMR tube, quickly inject the catalyst stock solution, mix thoroughly but gently, and rapidly re-insert the tube into the spectrometer.

    • Immediately start acquiring a series of 1D spectra over time. Use an automated experiment setup (e.g., pseudo-2D kinetics experiment) for precise timing between acquisitions.[8] The time delay between scans should be at least 5 times the longest T1 relaxation time of the nuclei of interest to ensure quantitative accuracy.[8]

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each time point, integrate the signals for a characteristic peak of the reactant, the product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point by normalizing their integrals to the integral of the known concentration of the internal standard.

    • Plot concentration versus time to determine the reaction order and rate constant.

References

Technical Support Center: Characterization and Identification of Impurities in 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(3,4-Diaminophenyl)ethanone. This guide is designed to provide expert insights and practical solutions for the challenges associated with impurity profiling of this critical chemical intermediate. As a key building block in the synthesis of various pharmaceutical agents and dyes, ensuring its purity is paramount.[1] This document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in this compound?

A1: Impurities can generally be categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route. A common synthesis involves the reduction of 1-(4-amino-3-nitrophenyl)ethanone.[2] Therefore, the starting material itself or partially reduced intermediates can be present.

  • Degradation Products: this compound, like many aromatic amines, is susceptible to oxidation and photolytic degradation. Exposure to air, light, or harsh thermal/pH conditions can generate new impurities over time.[3][4]

  • Reagents and By-products: Residual catalysts (e.g., from reduction steps), reagents, or by-products from side reactions during synthesis can also be present.

Q2: What is the best initial analytical technique for detecting impurities?

A2: A gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for initial impurity profiling. It offers excellent resolving power for separating the main component from structurally similar impurities. For a more comprehensive profile, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it provides mass information for each detected peak, which is the first step toward identification.[5]

Q3: How can I definitively confirm the structure of an unknown impurity?

A3: Definitive structural confirmation requires a combination of techniques. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition. However, for unequivocal structure elucidation, especially for isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Techniques like 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) provide detailed information about the molecule's atomic connectivity and stereochemistry.[6][7]

Q4: What are the regulatory expectations for impurity characterization in a pharmaceutical context?

A4: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A), require that any impurity present above a certain threshold (typically 0.10% for drug substances) be reported, identified, and qualified.[8] This involves determining the impurity's structure and assessing its potential toxicity. Forced degradation studies are also a mandatory part of this process to demonstrate the stability-indicating nature of your analytical methods.[3][9]

Potential Impurities in this compound

The following table summarizes potential process-related impurities based on a common synthetic route involving the reduction of a nitro-amino precursor. This is not an exhaustive list but serves as a primary guide for analytical investigations.

Impurity NamePotential SourceMolecular FormulaSMILES StringExact Mass [M+H]⁺
1-(4-Amino-3-nitrophenyl)ethanoneIncomplete reaction of starting materialC₈H₈N₂O₃CC(=O)C1=CC(=C(C=C1)N)--INVALID-LINK--[O-]181.0608
1-(3-Amino-4-nitrophenyl)ethanoneIsomeric starting materialC₈H₈N₂O₃CC(=O)C1=C(C=C(C=C1)N)--INVALID-LINK--[O-]181.0608
1-(3,4-Diaminophenyl)ethanolOver-reduction of ketoneC₈H₁₂N₂OCC(C1=CC(=C(C=C1)N)N)O153.1022
Azoxy/Azo-dimer impuritiesOxidative dimerization of intermediates/productC₁₆H₁₆N₄O₂CC(=O)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)C)N)N313.1346 (Azo)

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[3][4] The goal is to achieve 5-20% degradation of the active substance to ensure that the method can effectively separate the degradants from the pure substance.

Protocol for Forced Degradation
  • Preparation : Prepare separate solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis : Add 0.1 M HCl and heat at 60 °C for 24-48 hours.[9]

  • Base Hydrolysis : Add 0.1 M NaOH and keep at room temperature for 8-24 hours. (Aromatic amines can be sensitive to strong base).[9]

  • Oxidative Degradation : Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.[9]

  • Thermal Degradation : Store the solution at 80 °C for 48-72 hours. Also, test the solid powder under the same conditions.[10]

  • Photolytic Degradation : Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[4]

  • Analysis : After the designated stress period, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze by HPLC-UV/MS against an unstressed control sample.

Troubleshooting Guides

HPLC Analysis

Q: My chromatographic peak for this compound is showing significant tailing. What is the cause and how can I fix it?

A: This is a classic issue when analyzing aromatic amines. The primary cause is secondary ionic interactions between the basic amine functional groups on your analyte and acidic, ionized silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. This leads to poor peak shape.[11]

Troubleshooting Workflow:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5) protonates the silanol groups (Si-OH), minimizing their ability to interact with the protonated amine analyte (R-NH₃⁺).

    • Action: Use a buffer like phosphate or formate and adjust the pH to be at least 2 units below the pKa of your analyte's amino groups.

  • Use of Mobile Phase Additives (Competitive Amines):

    • Rationale: If pH adjustment is insufficient, adding a small, basic "sacrificial" amine to the mobile phase can effectively block the active silanol sites.

    • Action: Add 0.05% - 0.1% triethylamine (TEA) or a similar amine to your mobile phase. TEA will preferentially interact with the silanol groups, improving the peak shape of your target analyte.[11]

  • Column Selection:

    • Rationale: Modern columns often use high-purity silica with end-capping to minimize accessible silanol groups.

    • Action: Switch to a column specifically designed for basic compounds or one with advanced end-capping. If issues persist, consider a column with a different stationary phase chemistry (e.g., embedded polar group).

  • Check for Column Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Action: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

HPLC_Troubleshooting start Peak Tailing Observed for Aromatic Amine check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Adjust pH to 2.5-3.5 using an appropriate buffer. check_ph->adjust_ph No check_additive Is a competitive amine (e.g., TEA) in the mobile phase? check_ph->check_additive Yes adjust_ph->check_additive add_additive Action: Add 0.1% Triethylamine (TEA) to the mobile phase. check_additive->add_additive No check_column Are you using a modern, end-capped column suitable for basic compounds? check_additive->check_column Yes add_additive->check_column change_column Action: Switch to a high-purity, end-capped column or one with polar-embedded phase. check_column->change_column No check_overload Does diluting the sample improve peak shape? check_column->check_overload Yes change_column->check_overload reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes resolved Problem Resolved check_overload->resolved No, problem likely solved by prior steps. reduce_conc->resolved

Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.

Structure Elucidation

Q: My MS data suggests an impurity has the same mass as a known process impurity, but it elutes at a different retention time. How do I confirm if it's an isomer?

A: This is a common scenario where mass spectrometry alone is insufficient. Different retention times strongly suggest you have a positional isomer, which has the same molecular formula and thus the same exact mass. NMR spectroscopy is the definitive tool to resolve this ambiguity.

Workflow for Isomer Confirmation:

  • Isolation: If possible, isolate the impurity using preparative HPLC or fraction collection from an analytical run. This is ideal for obtaining clean NMR data.

  • LC-NMR/MS: If isolation is not feasible due to low concentration, hyphenated techniques like LC-NMR/MS can be employed to acquire data directly on the peak as it elutes.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the aromatic region will be distinct for different positional isomers. For example, the coupling patterns of the protons on the phenyl ring will differ significantly between a 1,2,4-trisubstituted ring and a 1,2,3-trisubstituted ring.

  • 2D NMR Analysis: For complex structures or definitive proof, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies which protons are coupled (adjacent) to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is extremely powerful for piecing together the carbon skeleton and confirming the positions of substituents on the aromatic ring.[6]

By comparing the NMR data of the unknown impurity to that of the known reference standard or to predicted spectra, you can unequivocally determine its structure.

Key Experimental Protocols

Protocol 1: General RP-HPLC Method for Impurity Profiling

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[12]

  • HPLC System and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm and 280 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 70
      30.0 95
      35.0 95
      35.1 5

      | 40.0 | 5 |

  • System Suitability:

    • Before sample analysis, inject a standard solution to verify system performance. Typical parameters include theoretical plates (>2000), tailing factor (≤1.5), and reproducibility of retention time and peak area (<2% RSD for 5 injections).

Protocol 2: Systematic Impurity Identification Workflow

This workflow outlines the logical progression from detecting an unknown peak to elucidating its structure.

Impurity_ID_Workflow start Unknown Peak Detected in HPLC-UV Chromatogram lcms Step 1: LC-MS Analysis - Obtain Molecular Weight - Check for characteristic fragments start->lcms hrms Step 2: LC-HRMS (TOF/Orbitrap) - Determine Accurate Mass - Propose Elemental Composition(s) lcms->hrms database Step 3: Database Search - Search proposed formulas against chemical databases and literature - Correlate with potential side-reactions and degradants hrms->database hypothesis Propose Candidate Structure(s) database->hypothesis isolation Step 4: Isolation (Optional) - Use preparative HPLC or fraction collection to obtain pure impurity hypothesis->isolation If sufficient quantity nmr Step 5: NMR Spectroscopy - Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra hypothesis->nmr Directly if LC-NMR isolation->nmr elucidation Structure Elucidation - Confirm connectivity and stereochemistry nmr->elucidation final Structure Confirmed elucidation->final

Caption: A Systematic Workflow for Impurity Identification.

References

best practices for the storage and handling of 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3,4-Diaminophenyl)ethanone. This document provides researchers, scientists, and drug development professionals with essential best practices for the storage, handling, and troubleshooting of this versatile chemical intermediate. As a substituted aromatic diamine, its utility in synthesis is matched by its sensitivity to environmental conditions. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety.

Section 1: Core Principles of Storage and Handling

Proper management of this compound from receipt to disposal is the foundation of its successful application. The compound's dual amine functionality on an aromatic ring makes it particularly susceptible to degradation.

1.1 Chemical Profile & Key Sensitivities

Understanding the inherent properties of this compound is the first step toward proper handling. The primary concerns are its sensitivity to light, air (oxygen), moisture, and temperature.

PropertyData
CAS Number 21304-39-2[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance Solid
Recommended Storage 2-8°C, Keep in dark place, sealed in dry
Key Sensitivities Light: Aromatic amines can undergo photodegradation. Air (Oxygen): Electron-rich amino groups are highly prone to oxidation, leading to colored impurities. Moisture: Can facilitate hydrolytic decomposition and other degradation pathways.
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[1]
1.2 Recommended Long-Term Storage Protocol

The goal of this protocol is to mitigate degradation from all environmental factors. The causality is simple: minimizing exposure to light, oxygen, moisture, and heat directly preserves the compound's purity.

  • Inspect Upon Receipt: Upon arrival, visually inspect the compound. It should be a uniform solid. Note any significant discoloration (e.g., dark brown or black spots) as this may indicate degradation during transit.

  • Select Appropriate Container: The primary container should be made of amber glass or an opaque material to block UV and visible light.[2][3] For labs that receive the material in clear containers, immediately wrap the container in aluminum foil or place it inside a secondary light-blocking container.[2][4]

  • Inert Atmosphere Overlay: Before sealing for long-term storage, flush the container headspace with a dry, inert gas such as argon or nitrogen. This displaces atmospheric oxygen, which is the primary culprit for the oxidative discoloration of aromatic amines.[5][6]

  • Seal Tightly: Ensure the container cap is sealed tightly to prevent moisture ingress. For critical applications, using parafilm to wrap the cap provides an additional barrier.

  • Refrigerate: Store the sealed, inerted, and light-protected container in a refrigerator at 2-8°C. Low temperatures significantly slow the kinetics of potential degradation reactions.

  • Log and Label: Label the container clearly with the compound name, date of receipt, and storage conditions. Use a laboratory information management system (LIMS) to track usage and minimize the number of times the primary container is opened.[2]

1.3 Safe Handling and Dispensing Protocol

Each time the container is opened, the material is exposed to the laboratory atmosphere. This protocol minimizes that exposure.

  • Prepare a Controlled Environment: Whenever possible, handle this compound inside an inert atmosphere glovebox.[5][7] If a glovebox is unavailable, work quickly and efficiently in a well-ventilated fume hood.[8][9]

  • Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate degradation.

  • Inert Gas Handling (No Glovebox): If not using a glovebox, have a gentle stream of nitrogen or argon ready to flow over the opening of the container immediately after the cap is removed. This creates a positive pressure of inert gas, preventing air from entering.

  • Weighing: Quickly weigh the desired amount of solid into a tared, sealed container (e.g., a vial with a screw cap). Avoid leaving the bulk material exposed to air and light for extended periods.

  • Reseal for Storage: After dispensing, re-flush the headspace of the primary container with inert gas, seal it tightly, wrap with parafilm, and promptly return it to the refrigerator.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Q: My solid this compound has changed color (e.g., turned brown or black). Is it still usable?

A: Discoloration is a classic sign of oxidative degradation. The appearance of colored species, typically polymeric oxidation products, means the purity of your material has been compromised.

  • Causality: The ortho-diamine functionality is highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and moisture. The resulting impurities may have different reactivity and can interfere with your desired chemical transformation, leading to lower yields and complex product mixtures.

  • Troubleshooting Steps:

    • Assess the Extent: If the discoloration is minor and only on the surface, the bulk material underneath may still be of sufficient purity.

    • Purity Check: Before using the material in a critical or large-scale reaction, perform a quick purity check. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) can reveal the presence of impurities. A melting point determination can also be informative; significant depression or a broad melting range indicates impure material.

    • Decision: For non-critical applications, you might proceed with caution. For sensitive, multi-step, or cGMP syntheses, it is strongly recommended to either purify the material (e.g., by recrystallization, though a specific solvent system would need to be developed) or discard it and use a fresh, pure lot. Using compromised material is a common source of failed reactions and can waste significant time and resources.

Q: I'm observing poor reactivity or unexpected side products in my synthesis. Could the this compound be the issue?

A: Yes, the quality of your starting material is one of the most critical variables in any synthesis. If you are experiencing unexpected results, reagent integrity should be a primary suspect.

  • Causality: Aside from the colored oxidation products, unseen degradation can also occur. For instance, partial hydrolysis or reaction with atmospheric CO₂ can cap one of the amine groups, reducing the concentration of the active diamine species required for your reaction.

  • Troubleshooting Workflow:

    • Review Storage/Handling: First, confirm that the storage and handling protocols detailed in Section 1 were followed. Was the container allowed to warm to room temperature before opening? Was it handled under an inert atmosphere?

    • Run a Control Reaction: If you have access to a new, unopened lot of this compound, run a small-scale control reaction in parallel with your suspect material. If the new material performs as expected, it strongly implicates the quality of your original reagent.

    • Analytical Characterization: For definitive proof, obtain an analytical characterization (e.g., ¹H NMR, LC-MS) of the suspect material. Compare the spectrum to a reference spectrum to identify impurities and confirm the structure.

Q: How can I handle the compound to minimize exposure and ensure my safety?

A: As an aromatic amine, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE). Aromatic amines as a class are known for potential toxicity, including carcinogenicity, and can be absorbed through the skin.[10][11]

  • Causality: The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The safety protocols are designed to create barriers against these routes.

  • Mandatory Safety Protocol:

    • Engineering Controls: Always handle the solid in a certified chemical fume hood to control airborne dust.[8][9]

    • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes or airborne particles.[12]

    • Gloves: Wear nitrile gloves that are appropriate for handling organic solids. Inspect gloves before use and change them immediately if they become contaminated.[12]

    • Protective Clothing: A lab coat is mandatory. For larger quantities, consider additional protective clothing.

    • Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound.[9]

Q: What is the best way to prepare a solution of this compound for my reaction?

A: The method depends on the sensitivity of your subsequent reaction to air and moisture.

  • For Air/Moisture-Sensitive Reactions:

    • Use dry (anhydrous) solvent.

    • Perform the dissolution in a flamed or oven-dried flask under a positive pressure of inert gas (argon or nitrogen).

    • Add the anhydrous solvent to the flask via syringe or cannula.

    • Add the pre-weighed this compound solid to the solvent under a positive flow of inert gas.

    • If dissolution is slow, gentle heating or sonication can be applied, all while maintaining the inert atmosphere.

  • For General Use (Non-sensitive reactions):

    • Weigh the solid and add it to a suitable flask.

    • Add the solvent and stir until fully dissolved.

    • Even if the reaction itself is not air-sensitive, it is good practice to use the solution promptly after preparation, as the compound is less stable in solution than as a solid and can degrade upon prolonged exposure to air and light.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Why is refrigeration at 2-8°C specifically recommended?

Refrigeration is a standard method for preserving chemically sensitive reagents. The Arrhenius equation dictates that reaction rates (including degradation reactions) decrease exponentially with temperature. Storing at 2-8°C, as opposed to room temperature (~20-25°C), significantly slows down the rate of oxidation and any potential side reactions, thereby extending the shelf-life and preserving the high purity of the compound.[3]

FAQ 2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound in storage are driven by its environment. The diagram below illustrates the most common routes.

DegradationPathways Reagent This compound (Pure Solid) Oxidized Oxidized Impurities (Colored Polymers) Reagent->Oxidized Primary Pathway Hydrolyzed Partially Hydrolyzed/ Carbonated Species Reagent->Hydrolyzed Secondary Pathway O2 Atmospheric Oxygen (O₂) O2->Reagent Light Light (UV/Visible) Light->Reagent H2O Moisture (H₂O) / CO₂ H2O->Reagent

Caption: Conceptual degradation pathways for this compound.

Explanation: The most prevalent and visually obvious degradation is oxidation by atmospheric O₂, often accelerated by light, leading to colored impurities. A secondary pathway involves reaction with moisture or atmospheric CO₂, which can affect the nucleophilicity and stoichiometry of the diamine.

FAQ 3: What personal protective equipment (PPE) is mandatory?

At a minimum, the following PPE is required when handling this compound:

  • Eye Protection: Chemical safety goggles. A face shield is recommended when handling larger quantities.[12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[12][13]

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: Not typically required if handled within a fume hood. If engineering controls are inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

FAQ 4: How should I dispose of waste containing this compound?

All waste, whether solid material or solutions, should be treated as hazardous chemical waste.

  • Collect: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Segregate: Do not mix with incompatible waste streams.

  • Dispose: Follow all local, state, and federal regulations for chemical waste disposal.[8] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.

Section 4: Experimental Workflow Diagram

This diagram provides a logical decision-making process for handling the reagent from receipt to use, ensuring integrity and safety.

ExperimentalWorkflow Start Receive Compound Inspect Visually Inspect for Discoloration Start->Inspect Store Store per Protocol (2-8°C, Dark, Inert, Sealed) Inspect->Store Looks Good Assess Assess Purity (TLC, Melting Point) Inspect->Assess Discolored Prep Prepare for Use (Equilibrate, Inert Atmosphere) Store->Prep Use Proceed with Experiment Prep->Use End End Use->End Assess->Store Purity OK Purify Purify or Discard Assess->Purify Impure Purify->End

Caption: Decision workflow for handling this compound.

Section 5: References
  • This compound | 21304-39-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Air Sensitive Compounds. (n.d.). Ossila. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific. --INVALID-LINK--

  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog. --INVALID-LINK--

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). A&E Fire & Security. --INVALID-LINK--

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. --INVALID-LINK--

  • This compound - Echemi. (2024, August 23). Echemi. --INVALID-LINK--

  • This compound | C8H10N2O | CID 432723 - PubChem. (n.d.). PubChem. --INVALID-LINK--

  • Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. --INVALID-LINK--

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. --INVALID-LINK--

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. --INVALID-LINK--

  • Storing light sensitive materials in the lab. (2012, November 23). LabHomepage. --INVALID-LINK--

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ResearchGate. --INVALID-LINK--

  • How to Store Reagents. (n.d.). University of Rochester Department of Chemistry. --INVALID-LINK--

  • Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Glove Boxes for Sensitive Chemicals & Materials. (n.d.). Inert Corporation. --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich. --INVALID-LINK--

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2024, September 11). FUJIFILM Wako Chemicals. --INVALID-LINK--

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. --INVALID-LINK--

  • 4'-Aminoacetophenone (p-Aminoacetophenone) | Biochemical Reagent | MedChemExpress. (n.d.). MedChemExpress. --INVALID-LINK--

  • 1-(3-Aminophenyl)ethanone | 99-03-6 | BLD Pharm. (n.d.). BLD Pharm. --INVALID-LINK--

  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. --INVALID-LINK--

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-(3,4-Diaminophenyl)ethanone: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4-Diaminophenyl)ethanone, also known as 4-acetyl-1,2-phenylenediamine, is a pivotal intermediate in the synthesis of a wide array of organic compounds. Its unique structure, featuring a ketone and vicinal amino groups, makes it a valuable building block in the pharmaceutical industry for the development of new drugs and therapies.[1] It also finds applications in the synthesis of dyes, pigments, and organic semiconductors.[2] The efficiency and cost-effectiveness of synthesizing this compound are therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative analysis of various synthetic routes to this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound predominantly involves the reduction of a nitro-substituted acetophenone precursor. The choice of starting material and the reduction method are the key factors that differentiate the various synthetic routes. The most common strategies commence with either 4'-amino-3'-nitroacetophenone or involve the nitration of a more readily available starting material like 4'-aminoacetophenone. A more recent approach highlights a one-pot synthesis aiming for higher efficiency and greener chemistry.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Reduction Methods cluster_3 Final Product 4-Amino-3-nitroacetophenone 4-Amino-3-nitroacetophenone Catalytic Hydrogenation Catalytic Hydrogenation 4-Amino-3-nitroacetophenone->Catalytic Hydrogenation Metal/Acid Reduction Metal/Acid Reduction 4-Amino-3-nitroacetophenone->Metal/Acid Reduction 4-Aminoacetophenone 4-Aminoacetophenone Nitration Nitration 4-Aminoacetophenone->Nitration 4-Ethynyl-3-nitroaniline 4-Ethynyl-3-nitroaniline One-pot Reduction & Hydration One-pot Reduction & Hydration 4-Ethynyl-3-nitroaniline->One-pot Reduction & Hydration Nitration->4-Amino-3-nitroacetophenone This compound This compound Catalytic Hydrogenation->this compound Metal/Acid Reduction->this compound One-pot Reduction & Hydration->this compound

Figure 1: High-level overview of the primary synthetic pathways to this compound.

Detailed Analysis of Synthetic Routes

Route 1: Selective Reduction of 4'-Amino-3'-nitroacetophenone

This is arguably the most direct and widely employed route, starting from the commercially available 4'-amino-3'-nitroacetophenone. The key challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the ketone functionality.

A. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[3] Various catalysts can be employed, with palladium on carbon (Pd/C) being a common choice.

  • Mechanism: The reaction involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to an amino group. The selectivity for the nitro group over the ketone is generally high under controlled conditions.

  • Advantages: This method typically offers high yields and purity of the final product. The work-up is often straightforward, involving filtration to remove the catalyst. It is also considered a greener alternative to metal/acid reductions as it avoids the use of stoichiometric amounts of metal and strong acids.

  • Disadvantages: The cost of precious metal catalysts can be a drawback, although they can often be recovered and reused. The use of hydrogen gas requires specialized equipment (e.g., a pressure reactor) and careful handling due to its flammable nature. Over-reduction of the ketone to an alcohol can occur at higher temperatures and pressures.[4][5]

B. Metal/Acid Reduction

The reduction of aromatic nitro compounds using metals in acidic media is a classic and robust method.[6] Common systems include tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl).

  • Mechanism: The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner, with the acid serving as a proton source. This method is highly effective for nitro group reduction and generally does not affect the ketone group.[6][7]

  • Advantages: This method is often cost-effective and does not require specialized high-pressure equipment. It is a well-established and reliable technique.

  • Disadvantages: The reaction generates significant amounts of metal salt waste, which can be problematic for disposal and poses environmental concerns.[3] The work-up procedure can be tedious, often requiring neutralization and filtration to remove the metal salts.[8] The use of strong acids can lead to equipment corrosion.[3]

Route 2: Nitration of 4'-Aminoacetophenone and Subsequent Reduction

This two-step approach starts from the readily available and less expensive 4'-aminoacetophenone.

Step 1: Nitration of 4'-Aminoacetophenone

The amino group in 4'-aminoacetophenone is a strong activating group, which can make direct nitration challenging and prone to side reactions and over-nitration. To circumvent this, the amino group is typically first protected as an acetamide. The resulting N-(4-acetylphenyl)acetamide is then nitrated, followed by hydrolysis of the protecting group.

Nitration_Workflow Start 4'-Aminoacetophenone Protection Protection of Amino Group (e.g., Acetylation) Start->Protection Intermediate_1 N-(4-acetylphenyl)acetamide Protection->Intermediate_1 Nitration Nitration (HNO3/H2SO4) Intermediate_1->Nitration Intermediate_2 N-(4-acetyl-2-nitrophenyl)acetamide Nitration->Intermediate_2 Deprotection Hydrolysis of Protecting Group Intermediate_2->Deprotection Product 4'-Amino-3'-nitroacetophenone Deprotection->Product

Figure 2: Workflow for the synthesis of 4'-Amino-3'-nitroacetophenone from 4'-Aminoacetophenone.

Step 2: Reduction of the Nitro Group

Once 4'-amino-3'-nitroacetophenone is synthesized, the nitro group is reduced to an amino group using one of the methods described in Route 1 (catalytic hydrogenation or metal/acid reduction) to yield the final product.

  • Advantages: This route utilizes a cheaper starting material.

  • Disadvantages: It is a multi-step synthesis, which can lower the overall yield. The nitration step requires the use of hazardous concentrated nitric and sulfuric acids. The protection and deprotection steps add to the complexity and cost of the process.

Route 3: One-Pot Synthesis from 4-Ethynyl-3-nitroaniline

A novel and efficient one-pot synthesis has been reported, which involves the simultaneous reduction of a nitro group and hydration of an ethynyl group.[9]

  • Mechanism: In this method, 4-ethynyl-3-nitroaniline is treated with iron powder, which reduces the nitro group to an amino group. The same reaction conditions also facilitate the hydration of the ethynyl group to an acetyl group, yielding this compound in a single step.

  • Advantages: This one-pot method is simple and avoids the need for intermediate purification, which is beneficial for industrial-scale production.[9] It also avoids the use of concentrated nitric and sulfuric acids, making it more environmentally friendly.[9]

  • Disadvantages: The starting material, 4-ethynyl-3-nitroaniline, may not be as readily available or may be more expensive than the starting materials for the other routes.

Comparative Summary of Synthetic Routes

Parameter Route 1A: Catalytic Hydrogenation Route 1B: Metal/Acid Reduction Route 2: Nitration & Reduction Route 3: One-Pot Synthesis
Starting Material 4'-Amino-3'-nitroacetophenone4'-Amino-3'-nitroacetophenone4'-Aminoacetophenone4-Ethynyl-3-nitroaniline
Key Reagents H₂, Pd/C (or other catalysts)Fe or Sn, HClAcetic anhydride, HNO₃/H₂SO₄, then reducing agentFe powder
Number of Steps 113 (Protection, Nitration, Reduction)1
Typical Yield HighModerate to HighModerate (overall)High
Purity HighGoodGoodGood
Pros High yield, high purity, clean reaction, greenCost-effective, simple equipmentUses cheap starting materialSimple, one-pot, environmentally friendly
Cons Expensive catalyst, requires pressure equipmentLarge amount of waste, tedious work-upMulti-step, uses hazardous acidsAvailability of starting material

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4'-Amino-3'-nitroacetophenone

This protocol is based on general procedures for catalytic hydrogenation of nitroarenes.[3]

  • Reaction Setup: To a pressure reactor, add 4'-amino-3'-nitroacetophenone (1.80 g, 10 mmol) and methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (100 mg, 5-10 wt%).

  • Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Iron/HCl Reduction of 4'-Amino-3'-nitroacetophenone

This protocol is adapted from general procedures for the reduction of nitro compounds using iron.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4'-amino-3'-nitroacetophenone (1.80 g, 10 mmol), ethanol (30 mL), and water (10 mL).

  • Reagent Addition: Add iron powder (2.80 g, 50 mmol) to the mixture. Heat the mixture to reflux.

  • Acid Addition: Slowly add concentrated hydrochloric acid (1 mL) dropwise to the refluxing mixture.

  • Reaction: Continue to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through a Celite pad to remove the iron salts.

  • Neutralization: Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify by recrystallization if necessary.

Conclusion

The choice of the synthetic route for this compound depends on several factors, including the scale of the synthesis, cost considerations, available equipment, and environmental regulations.

  • For laboratory-scale synthesis where high purity is paramount, catalytic hydrogenation (Route 1A) is often the preferred method due to its clean reaction profile and high yields.

  • The metal/acid reduction (Route 1B) remains a viable and cost-effective option, particularly when specialized hydrogenation equipment is not available, though waste disposal must be considered.

  • The nitration of 4'-aminoacetophenone followed by reduction (Route 2) is an economical choice for large-scale production, provided that the multi-step process and the handling of hazardous acids are manageable.

  • The one-pot synthesis from 4-ethynyl-3-nitroaniline (Route 3) represents a promising advancement in terms of process simplification and green chemistry, and may become more widespread if the starting material becomes more accessible and cost-effective.

Ultimately, a thorough evaluation of these factors will guide the researcher or process chemist in selecting the most appropriate and efficient pathway for the synthesis of this valuable chemical intermediate.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 1-(3,4-Diaminophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents and dyes.[1][2] We will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for establishing an analytical procedure's fitness for its intended purpose, ensuring that the data generated is reliable, reproducible, and accurate.[6][7][8]

The Criticality of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[9][10] This process is a continuous journey, beginning in method development and extending throughout the method's lifecycle.[11][12] For a compound like this compound, which serves as a building block in active pharmaceutical ingredients (APIs), ensuring the purity and accurate quantification is paramount to the safety and efficacy of the final drug product.

This guide will focus on two of the most prevalent analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the validation parameters for each, presenting hypothetical experimental data to illustrate a comparative analysis.

Understanding this compound

This compound is an aromatic amine with the chemical formula C₈H₁₀N₂O.[1][13][14] Its structure, featuring a reactive ketone group and two amino groups on a phenyl ring, makes it a versatile intermediate.[1] However, these same functional groups can also present analytical challenges, such as potential for oxidation and the need for specific detection methods.

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O[13][14]
Molecular Weight150.18 g/mol [14]
AppearanceSolid
Melting Point132-133 °C[13]

A Comparative Look: HPLC vs. GC for this compound Analysis

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the analyte's volatility and thermal stability, the sample matrix, and the desired sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Given the relatively low volatility and potential for degradation at high temperatures of aromatic amines, HPLC is often the method of choice. A Reversed-Phase HPLC (RP-HPLC) method with UV detection is a common starting point.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. While this compound has a moderate boiling point, its polar nature due to the amino groups might necessitate derivatization to improve its chromatographic properties and prevent peak tailing. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can offer high sensitivity and specificity.

The following sections will detail the validation of hypothetical HPLC and GC methods for the quantification of this compound. The validation will adhere to the ICH Q2(R2) guidelines, which outline the necessary validation characteristics.[3][15][16]

Validation Workflow

A structured approach to method validation is crucial for ensuring all necessary parameters are thoroughly evaluated.

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Continuous Monitoring (Lifecycle Management) Report->Lifecycle

Caption: A generalized workflow for analytical method validation, from planning to lifecycle management.

I. High-Performance Liquid Chromatography (HPLC) Method Validation

An RP-HPLC method with UV detection is proposed for the quantification of this compound.

Experimental Protocol: HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 0.05 M Phosphate Buffer (pH 6.3).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to the desired concentrations.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered, and injected.

Validation Parameters and Hypothetical Data

The following table summarizes the validation parameters, their acceptance criteria based on ICH guidelines, and hypothetical results for the proposed HPLC method.

Validation ParameterAcceptance Criteria (Typical)Hypothetical HPLC Results
Specificity No interference from placebo or impurities at the retention time of the analyte.The peak for this compound is well-resolved from potential impurities and placebo peaks. Peak purity is > 99.5%.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 10-100 µg/mL.
Range 80-120% of the test concentration.The method is linear, accurate, and precise over the range of 80-120 µg/mL.
Accuracy % Recovery: 98.0 - 102.0%Average recovery of 99.8% for spiked placebo samples at three concentration levels.
Precision
- Repeatability (n=6)RSD ≤ 2.0%RSD = 0.8%
- Intermediate PrecisionRSD ≤ 2.0%RSD = 1.2% (different analyst, different day)
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.22 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.74 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.The method is robust to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2).

II. Gas Chromatography (GC) Method Validation

A GC method with FID is proposed for the quantification of this compound. Due to the polarity of the analyte, derivatization with a suitable agent (e.g., a silylating agent) may be necessary to improve peak shape and thermal stability.

Experimental Protocol: GC Method
  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

  • Standard and Sample Preparation: Standards and samples are dissolved in a suitable solvent (e.g., dichloromethane) and may be subjected to a derivatization step prior to injection.

Validation Parameters and Hypothetical Data

The following table summarizes the validation parameters and hypothetical results for the proposed GC method.

Validation ParameterAcceptance Criteria (Typical)Hypothetical GC Results
Specificity The analyte peak is separated from solvent and potential impurity peaks.The derivatized analyte peak is well-resolved with no interfering peaks at its retention time.
Linearity Correlation coefficient (r²) ≥ 0.998r² = 0.9989 over a range of 10-100 µg/mL.
Range 80-120% of the test concentration.The method demonstrates good linearity, accuracy, and precision over the specified range.
Accuracy % Recovery: 97.0 - 103.0%Average recovery of 101.2% for spiked samples.
Precision
- Repeatability (n=6)RSD ≤ 2.5%RSD = 1.5%
- Intermediate PrecisionRSD ≤ 2.5%RSD = 1.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 ng/injection
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.5 ng/injection
Robustness Minimal impact on results from slight variations in parameters.The method is robust to minor changes in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).

Comparative Analysis and Method Selection

Method_Comparison cluster_hplc HPLC Method cluster_gc GC Method HPLC_Advantages Advantages: - High versatility - Suitable for non-volatile compounds - No derivatization needed HPLC_Disadvantages Disadvantages: - Higher solvent consumption - Potentially lower resolution for some impurities GC_Advantages Advantages: - High resolution - High sensitivity (especially with MS) - Lower solvent consumption GC_Disadvantages Disadvantages: - Requires analyte to be volatile and thermally stable - Derivatization may be necessary, adding a step to sample preparation Analyte This compound Analyte->HPLC_Advantages is well-suited for Analyte->GC_Disadvantages presents challenges for

Caption: A comparison of the advantages and disadvantages of HPLC and GC for the analysis of this compound.

For routine quality control of this compound, the HPLC method is generally the more practical and robust choice. The primary reason is that it circumvents the need for derivatization, which can introduce variability and additional steps to the analytical workflow. HPLC is also well-suited for analyzing the compound in various sample matrices without concerns about thermal degradation.

The GC method, particularly with a mass spectrometric detector, would be highly valuable for impurity profiling and identification. Its high resolving power and the structural information provided by MS make it an excellent tool for characterizing unknown impurities that may be present in the sample.

Ultimately, the choice of method will depend on the specific analytical needs. For quantification and routine analysis, HPLC is recommended. For in-depth impurity analysis, GC-MS would be a powerful complementary technique.

References

A Comparative Guide to the Use of 1-(3,4-Diaminophenyl)ethanone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Standards in Synthesis and Quality Control

In the precise world of pharmaceutical development and chemical synthesis, the purity and concentration of reactants, intermediates, and final products are of paramount importance. Analytical standards are the bedrock of reliable quantitative analysis, enabling researchers to accurately measure and control these critical parameters. 1-(3,4-Diaminophenyl)ethanone, a key building block in the synthesis of a wide range of compounds from dyes to pharmaceuticals, often requires meticulous monitoring during chemical reactions. This guide provides an in-depth technical comparison of the use of this compound as an analytical standard, exploring its suitability, performance in High-Performance Liquid Chromatography (HPLC), and comparison with alternative analytical approaches.

While not as commonly available as a certified reference material compared to some other aromatic amines, its role as a crucial intermediate necessitates a robust analytical framework for its quantification. This guide will delve into the practical aspects of employing this compound as a standard, offering insights into methodology, validation, and data interpretation.

Physicochemical Properties and Suitability as a Standard

Before delving into analytical methodologies, it is crucial to understand the inherent properties of this compound that influence its application as an analytical standard.

PropertyValueSignificance for an Analytical Standard
Molecular Formula C₈H₁₀N₂O[1]Defines the exact mass for accurate quantification.
Molecular Weight 150.18 g/mol [2]Essential for preparing standard solutions of known concentration.
Melting Point 132-133 °C[1]A sharp melting point is an indicator of high purity.
Purity Commercially available up to 95%[2]High purity is a primary requirement for a reliable standard. For use as a primary standard, further purification may be necessary.
Solubility Soluble in organic solvents like methanol and acetonitrile.Dictates the choice of solvent for preparing stock solutions and mobile phases in chromatography.
UV Absorbance Expected to have strong absorbance in the UV region due to the aromatic ring and carbonyl group.Enables sensitive detection by UV-Vis spectrophotometers, a common detector in HPLC.

The stability of an analytical standard is also a critical factor. While specific stability-indicating studies for this compound are not widely published, aromatic amines can be susceptible to oxidation and degradation, especially when exposed to light and air. Therefore, proper storage in a dark, inert atmosphere is recommended to maintain its integrity as a standard.

High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can provide the necessary specificity, sensitivity, and precision for its accurate quantification.

Experimental Protocol: A Generalized HPLC Method

This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. The causality behind the selection of each parameter is explained to provide a deeper understanding of the methodology.

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for aromatic compounds, offering good retention and resolution. The C18 stationary phase provides a non-polar environment for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution is often preferred to ensure the separation of the main compound from potential impurities with different polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or phosphoric acid in water. The acidic modifier helps to protonate the amine groups, leading to sharper peaks and improved chromatographic performance.

    • Mobile Phase B: Acetonitrile or Methanol. These are common organic solvents used in reversed-phase chromatography.

  • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: A DAD can be used to scan a range of wavelengths to determine the optimal absorbance for this compound. Based on its structure, a wavelength in the range of 254-280 nm is likely to provide good sensitivity.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards and filter through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation: Ensuring Trustworthiness

A self-validating system is essential for any analytical protocol. According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be assessed to validate the HPLC method[3]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo (if applicable), and the analyte spiked with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing the calibration standards and plotting the peak area against the concentration. A correlation coefficient (r²) close to 1 indicates good linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by performing recovery studies on a sample spiked with a known amount of the standard.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation: A Comparative Overview

The following table presents hypothetical but realistic performance data for a validated HPLC method for this compound, which can be compared with other analytical techniques.

ParameterHPLC-UV
Principle Chromatographic separation based on polarity
Linearity (r²) > 0.999
Accuracy (Recovery) 98-102%
Precision (RSD) < 2%
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Analysis Time 15-30 minutes per sample
Strengths High resolution, good sensitivity, widely available
Limitations Requires a chromophore for UV detection, potential for matrix effects

Alternative Analytical Approaches: A Comparative Perspective

While HPLC is a powerful tool, other techniques can offer complementary information or be more suitable in specific contexts.

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an excellent alternative. However, aromatic amines can sometimes require derivatization to improve their volatility and chromatographic behavior.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that provides a direct measurement of the analyte concentration against a certified internal standard. It does not rely on a calibration curve and is less susceptible to matrix effects. However, it is generally less sensitive than HPLC and requires a more specialized instrument and expertise.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is particularly useful for identifying and quantifying impurities at very low levels and can provide structural information.

Workflow Diagrams

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions Dev2->Dev3 Dev4 System Suitability Testing Dev3->Dev4 Val1 Specificity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 Sample Preparation Val6->Routine1 Implement for Routine Use Routine2 HPLC Analysis Routine1->Routine2 Routine3 Data Processing & Reporting Routine2->Routine3 Comparative_Analysis Analyte This compound Sample HPLC HPLC-UV Analysis Analyte->HPLC GC GC-FID/MS Analysis Analyte->GC qNMR qNMR Analysis Analyte->qNMR LCMS LC-MS Analysis Analyte->LCMS Data_HPLC Quantitative Data (Purity, Concentration) HPLC->Data_HPLC Data_GC Volatility & Thermal Stability Assessment GC->Data_GC Data_qNMR Absolute Quantification (Primary Method) qNMR->Data_qNMR Data_LCMS Impurity Identification & High Sensitivity Quantification LCMS->Data_LCMS Conclusion Comprehensive Purity Profile Data_HPLC->Conclusion Data_GC->Conclusion Data_qNMR->Conclusion Data_LCMS->Conclusion

References

A Comparative Guide to the Biological Activity of 1-(3,4-Diaminophenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1-(3,4-diaminophenyl)ethanone scaffold presents a versatile platform for the development of novel therapeutic agents. Its inherent structural features, including the ortho-diamine functionality and the ethanone moiety, offer multiple points for chemical modification, enabling the exploration of a wide range of biological activities. This guide provides a comparative analysis of the potential biological activities of analogs derived from this core structure, with a focus on their prospective roles as enzyme inhibitors and anticancer agents. While direct comparative studies on a broad series of this compound analogs are emerging, we can derive significant insights from closely related chemical series to inform rational drug design.

The this compound Scaffold: A Foundation for Diverse Bioactivity

This compound is a valuable intermediate in the synthesis of various biologically active molecules, including dyes, pigments, and pharmaceutical compounds. The presence of two adjacent amino groups on the phenyl ring allows for the formation of heterocyclic structures, such as benzimidazoles, which are prevalent in many marketed drugs. Furthermore, the amino and ketone functionalities can be readily modified to modulate the pharmacokinetic and pharmacodynamic properties of the resulting analogs. This inherent chemical tractability makes the this compound core an attractive starting point for lead optimization campaigns.

Comparative Analysis of Enzyme Inhibitory Activity: A Case Study with Catechol-O-Methyltransferase (COMT) Inhibitors

To illustrate the principles of structure-activity relationship (SAR) for analogs of diaminophenyl ethanone, we will examine a closely related series of 1-(3,4-dihydroxyphenyl)-ethanone derivatives designed as inhibitors of Catechol-O-Methyltransferase (COMT). COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. A study on nitrocatechol derivatives provides a compelling case for how subtle structural modifications can significantly impact potency and selectivity[1].

Table 1: Comparative Inhibitory Activity of 1-(3,4-dihydroxy-5-nitrophenyl)-ethanone Analogs against Peripheral COMT [1]

Compound IDR Group% Inhibition of Peripheral COMT (at 9h post-administration)
7b Phenyl70%
Entacapone (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide25%
7a HLower than 7b
7c 4-FluorophenylSimilar to 7b
7d 2-ThienylLower than 7b
7e CyclohexylSignificantly lower than 7b

Data extracted and adapted from reference[1].

The data clearly indicates that the introduction of a phenyl group (Compound 7b ) at the alpha-position of the ethanone moiety leads to a significant and prolonged inhibition of peripheral COMT compared to the benchmark drug, entacapone[1]. The study highlights that an unsubstituted aromatic ring in this position is crucial for maintaining prolonged activity. This suggests that the lipophilicity and steric bulk of the 'R' group play a critical role in the binding and/or pharmacokinetic profile of these inhibitors. The reduced activity of the cyclohexyl analog (7e ) further underscores the importance of the aromatic nature of this substituent[1].

Potential as Kinase Inhibitors in Oncology

The aminophenyl moiety is a well-established pharmacophore in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. Many successful kinase inhibitors utilize an aniline or a related nitrogen-containing heterocycle to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The this compound scaffold provides an excellent starting point for designing novel kinase inhibitors. One of the amino groups can be functionalized to interact with the hinge region, while the other amino group and the ethanone moiety can be modified to target other regions of the ATP pocket or the surrounding solvent-exposed area, thereby enhancing potency and selectivity.

For instance, derivatization of the amino groups could lead to the synthesis of substituted benzimidazoles or other fused heterocycles that are known to exhibit kinase inhibitory activity. The ethanone side chain could be further elaborated to introduce additional binding interactions.

Hypothetical Signaling Pathway Inhibition

DOT script for a representative kinase signaling pathway that could be targeted by this compound analogs.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Analog Diaminophenyl Ethanone Analog Analog->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway by a this compound analog.

Antimicrobial Potential of Related Scaffolds

Derivatives of aminophenyl ethanone have also been explored for their antimicrobial properties. For example, studies on 1,3-indanedione derivatives synthesized from 1-(4-aminophenyl)ethanone have shown moderate antibacterial and antifungal activities[2]. The formation of Schiff bases (imines) from the amino group is a common strategy to generate compounds with antimicrobial potential[2]. This suggests that analogs of this compound, particularly those where the amino groups are derivatized to form imines or incorporated into heterocyclic systems, could represent a promising avenue for the development of new antimicrobial agents.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed and validated experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.

Protocol for In Vitro Kinase Inhibition Assay (e.g., RAF Kinase)

This protocol outlines a typical in vitro assay to determine the inhibitory potential of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Dilution Compound Dilution Incubate Compound + Kinase Incubate Compound + Kinase Compound Dilution->Incubate Compound + Kinase Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubate Compound + Kinase ATP Solution ATP Solution Initiate with ATP Initiate with ATP ATP Solution->Initiate with ATP Incubate Compound + Kinase->Initiate with ATP Kinase Reaction Kinase Reaction Initiate with ATP->Kinase Reaction Stop Reaction Stop Reaction Kinase Reaction->Stop Reaction Add Detection Reagent Add Detection Reagent Stop Reaction->Add Detection Reagent Measure Signal Measure Signal Add Detection Reagent->Measure Signal Data Analysis (IC50) Data Analysis (IC50) Measure Signal->Data Analysis (IC50)

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent, typically DMSO.

  • Reaction Mixture Preparation: In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and the assay buffer.

  • Compound Incubation: Add the diluted test compounds to the wells containing the kinase and substrate. Include wells with a positive control inhibitor and a negative control (vehicle only). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Grow the bacterial strain to be tested in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel biologically active compounds. By leveraging insights from related chemical series, a strong rationale emerges for exploring its analogs as enzyme inhibitors and anticancer agents. The comparative data from COMT inhibitors demonstrates that subtle structural modifications can lead to significant improvements in potency and duration of action. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs to fully elucidate their structure-activity relationships and identify lead compounds for further preclinical development.

References

Mechanistic and Synthetic Guide to Key Reactions of 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4-Diaminophenyl)ethanone is a highly versatile bifunctional building block in organic synthesis. Its structure, featuring a nucleophilic ortho-phenylenediamine moiety and an electrophilic acetyl group, provides access to a diverse range of heterocyclic scaffolds and derivatized intermediates. This guide offers a mechanistic comparison of three primary reaction pathways originating from this starting material: quinoxaline synthesis, benzimidazole synthesis, and Schiff base formation. By understanding the underlying mechanisms and controlling experimental conditions, researchers can selectively steer the molecule's reactivity to achieve desired synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic strategies.

Core Reactive Sites: A Dichotomy of Functionality

The synthetic utility of this compound stems from the distinct reactivity of its two main functional groups. The ortho-diamine system provides two proximate nucleophilic nitrogen atoms, ideal for condensation reactions to form five- or six-membered heterocyclic rings. In contrast, the acetyl group presents an electrophilic carbonyl carbon and acidic α-protons, offering sites for nucleophilic attack or enolate chemistry, respectively. The strategic choice of co-reactant and catalyst dictates which of these sites engages in the primary transformation.

Part 1: Cyclocondensation Reactions of the Diamine Moiety

The most prevalent application of this compound involves the reactivity of its diamine functionality to construct fused heterocyclic systems. The choice of a one-carbon or two-carbon electrophile partner determines the resulting heterocyclic core.

Quinoxaline Synthesis: Reaction with 1,2-Dicarbonyl Compounds

The condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a classical and highly efficient method for synthesizing quinoxalines.[1][2] This reaction is robust, high-yielding, and proceeds through a well-established mechanism.

Mechanistic Rationale: The reaction initiates with the nucleophilic attack of one of the amino groups on an electrophilic carbonyl carbon of the 1,2-dicarbonyl compound (e.g., benzil). This forms a hemiaminal intermediate which rapidly dehydrates to yield an imine. A subsequent intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon. The resulting dihydroxy-dihydropyrrolo intermediate undergoes a final dehydration step to yield the stable, aromatic quinoxaline ring system. The overall process is a domino reaction that drives towards the formation of the thermodynamically stable aromatic product.[3]

quinoxaline_mechanism Mechanism of Quinoxaline Formation reactant1 This compound plus1 + reactant2 1,2-Dicarbonyl (e.g., Benzil) intermediate1 Hemiaminal Intermediate reactant2->intermediate1 Nucleophilic Attack intermediate2 Imine Intermediate intermediate1->intermediate2 Dehydration (-H2O) intermediate3 Cyclized Intermediate (Dihydroxy-dihydropyrrolo) intermediate2->intermediate3 Intramolecular Cyclization product 6-acetyl-2,3-diphenylquinoxaline intermediate3->product Dehydration (-H2O)

Caption: Mechanism of Quinoxaline Formation.

Experimental Protocol: Synthesis of 6-acetyl-2,3-diphenylquinoxaline

  • To a solution of this compound (1.50 g, 10 mmol) in ethanol (30 mL), add benzil (2.10 g, 10 mmol).

  • Add a catalytic amount of glacial acetic acid (0.2 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[4]

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Self-Validation: The resulting solid should be a crystalline material. Characterization by ¹H NMR should show the disappearance of the broad diamine signals and the appearance of aromatic signals corresponding to the quinoxaline core and phenyl substituents.

Benzimidazole Synthesis: Reaction with Aldehydes

The synthesis of benzimidazoles from ortho-phenylenediamines and aldehydes is another cornerstone reaction.[5] This pathway introduces a single carbon atom to form the five-membered imidazole ring. The reaction mechanism involves the formation of a Schiff base intermediate, followed by cyclization and an oxidation step to achieve the final aromatic system.

Mechanistic Rationale: The reaction proceeds via the initial condensation of one of the amino groups with the aldehyde to form a Schiff base (imine). This is the rate-determining step and is often acid-catalyzed. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization yields a dihydrobenzimidazole intermediate. Unlike quinoxaline synthesis, this intermediate must undergo oxidation to form the stable aromatic benzimidazole. This oxidation can be effected by an external oxidizing agent or, in some cases, by air, or through a disproportionation reaction where another molecule of the aldehyde acts as a hydride acceptor.[6] The choice of catalyst and conditions can influence selectivity, as reaction with two equivalents of aldehyde can sometimes lead to 1,2-disubstituted products.[6]

benzimidazole_mechanism Mechanism of Benzimidazole Formation reactant1 This compound plus1 + reactant2 Aldehyde (e.g., Benzaldehyde) intermediate1 Schiff Base Intermediate reactant2->intermediate1 Condensation (-H2O) intermediate2 Dihydrobenzimidazole intermediate1->intermediate2 Intramolecular Cyclization product 6-acetyl-2-phenyl-1H-benzimidazole intermediate2->product Oxidation (-2H)

Caption: Mechanism of Benzimidazole Formation.

Experimental Protocol: Synthesis of 6-acetyl-2-phenyl-1H-benzimidazole

  • In a round-bottom flask, dissolve this compound (1.50 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (25 mL).

  • Add a catalytic amount of an oxidizing agent, such as a few crystals of iodine or a small amount of H₂O₂ with HCl.[7]

  • Heat the mixture at reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Neutralize with a suitable base (e.g., NaHCO₃ solution) if an acid catalyst was used.

  • Filter the precipitated solid, wash thoroughly with water, and recrystallize from an appropriate solvent like ethanol/water.

  • Self-Validation: Successful synthesis is confirmed by the disappearance of aldehyde and diamine signals in the ¹H NMR spectrum and the appearance of a new set of aromatic protons and a characteristic benzimidazole N-H signal (if not substituted).

Part 2: Derivatization via Schiff Base Formation

When cyclization is not desired, the amino groups can be selectively reacted with carbonyl compounds to form stable imines, also known as Schiff bases. This reaction is one of the most fundamental in amine chemistry.

Mechanistic Rationale: The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde or ketone.[8] The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, creating a carbinolamine intermediate. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the imine. The reaction is typically catalyzed by either an acid or a base. Given that this compound has two primary amino groups, the reaction can be controlled stoichiometrically to favor either the mono- or di-substituted Schiff base.[9][10]

schiff_base_mechanism Mechanism of Schiff Base Formation reactant1 This compound plus1 + reactant2 Aldehyde/Ketone (1 or 2 equiv.) intermediate1 Carbinolamine Intermediate reactant2->intermediate1 Nucleophilic Addition product Mono- or Di-Schiff Base intermediate1->product Dehydration (-H2O)

Caption: Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of a Di-Schiff Base

  • Dissolve this compound (1.50 g, 10 mmol) in methanol (40 mL).

  • Add two equivalents of the desired aldehyde (e.g., salicylaldehyde, 2.44 g, 20 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 30-60 minutes.[11]

  • After stirring for 2 hours, collect the solid by filtration.

  • Wash the product with cold methanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Self-Validation: The IR spectrum should show the appearance of a strong C=N stretching band (typically 1600-1650 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine. ¹H NMR will show a characteristic imine proton signal (typically δ 8-9 ppm).

Comparative Performance Analysis

FeatureQuinoxaline SynthesisBenzimidazole SynthesisSchiff Base Formation
Co-reactant 1,2-Dicarbonyl or equivalentAldehyde, Carboxylic AcidAldehyde or Ketone
Product Core Fused Pyrazine RingFused Imidazole RingAcyclic Imine(s)
Key Intermediate Dihydroxy-dihydropyrroloDihydrobenzimidazoleCarbinolamine
Driving Force Aromatization via dehydrationAromatization via oxidationDehydration
Typical Catalyst Acid (e.g., Acetic Acid)Oxidizing Agent (e.g., I₂, H₂O₂)Acid or Base (e.g., Acetic Acid)
Typical Conditions Reflux in Ethanol/Acetic AcidReflux in EthanolRoom Temperature in Methanol/Ethanol
Yield Range Excellent (often >90%)[4]Good to Excellent (70-95%)[7]Excellent (often >95%)[11]
Advantages High yield, stable product, often requires no external oxidant.Access to a key pharmacophore, wide variety of aldehydes available.Mild conditions, rapid reaction, high atom economy.
Considerations Availability of 1,2-dicarbonyls can be limited.Requires an oxidation step, potential for side products.[6]Product may be hydrolytically unstable, stoichiometry must be controlled.

Conclusion

This compound is a powerful synthetic intermediate whose reaction pathway can be precisely controlled by the choice of co-reactant and experimental conditions. For the synthesis of stable, aromatic six-membered heterocycles, condensation with 1,2-dicarbonyls to form quinoxalines is a superior method due to its high yields and simple procedure. When the goal is to produce the medicinally relevant benzimidazole core, reaction with aldehydes in the presence of an oxidant provides a direct route. Finally, for simple derivatization or the protection of the amine groups, Schiff base formation offers a rapid, efficient, and high-yielding transformation under mild conditions. By understanding these competing mechanistic pathways, chemists can effectively harness the reactivity of this versatile molecule to build a wide array of complex and valuable chemical structures.

References

A Comparative Guide to the Cross-Validation of Spectroscopic Data for 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible research. Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are powerful tools in this endeavor. However, each technique provides a unique piece of the structural puzzle, and it is only through the careful cross-validation of data from multiple sources that a definitive structural assignment can be made with high confidence. This guide provides a comprehensive framework for the cross-validation of spectroscopic data for 1-(3,4-Diaminophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical and chemical entities.

Due to the limited availability of published experimental spectra for this compound, this guide will utilize its known chemical structure to predict key spectral features. These predicted data points will then be cross-validated against the extensive experimental data available for two structurally similar compounds: 4-Aminoacetophenone and 3,4-Diaminobenzophenone. This comparative approach not only serves as a robust methodology for the structural confirmation of the target compound but also highlights the critical thinking and data interpretation skills required in modern chemical analysis.

The Imperative of Spectroscopic Cross-Validation

Relying on a single spectroscopic technique for structural elucidation can be fraught with ambiguity. For instance, IR spectroscopy can confirm the presence of functional groups but provides limited information about their specific arrangement within the molecule. Similarly, while mass spectrometry provides the molecular weight and fragmentation patterns, it may not distinguish between isomers. NMR spectroscopy offers detailed insights into the connectivity of atoms, but spectral interpretation can be complex. Cross-validation, the process of corroborating data from these independent techniques, provides a self-validating system that significantly reduces the margin of error and enhances the trustworthiness of the structural assignment.

Below is a workflow illustrating the logic of spectroscopic cross-validation:

Caption: Workflow for Spectroscopic Cross-Validation.

Experimental Protocols for Spectroscopic Data Acquisition

To ensure the generation of high-quality, comparable data, standardized experimental protocols are essential.

1. Infrared (IR) Spectroscopy:

  • Technique: Attenuated Total Reflectance (ATR)

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: ¹H NMR and ¹³C NMR

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay that allows for quantitative integration.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

3. Mass Spectrometry (MS):

  • Technique: Electron Ionization (EI)

  • Instrument: A mass spectrometer coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

  • Sample Preparation: The sample is introduced into the ion source, where it is vaporized and ionized.

  • Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

Spectroscopic Data Comparison: this compound vs. Alternatives

The following tables summarize the expected and experimental spectroscopic data for the target compound and its structural analogs.

Table 1: Infrared (IR) Spectroscopy Data Comparison

Functional GroupThis compound (Predicted)4-Aminoacetophenone (Experimental)[1][2]3,4-Diaminobenzophenone (Experimental)[3][4]
N-H Stretch (Amine) ~3400-3200 cm⁻¹ (two bands)~3425, 3330 cm⁻¹~3470, 3370 cm⁻¹
C-H Stretch (Aromatic) ~3100-3000 cm⁻¹~3050 cm⁻¹~3060 cm⁻¹
C=O Stretch (Ketone) ~1660 cm⁻¹~1653 cm⁻¹~1610 cm⁻¹
C=C Stretch (Aromatic) ~1600-1450 cm⁻¹~1597, 1560 cm⁻¹~1590, 1520 cm⁻¹
C-N Stretch (Amine) ~1350-1250 cm⁻¹~1308 cm⁻¹~1320 cm⁻¹

Table 2: ¹H NMR Spectroscopy Data Comparison (Chemical Shifts in ppm)

Proton EnvironmentThis compound (Predicted)4-Aminoacetophenone (Experimental)[5]3,4-Diaminobenzophenone (Experimental)[3]
-CH₃ (Acetyl) ~2.4~2.5-
-NH₂ (Amino) ~4.5-5.5 (broad, 2 signals)~4.1 (broad)~5.0-6.0 (broad, 2 signals)
Aromatic H's ~6.5-7.2 (3H, complex pattern)~6.6 (d, 2H), ~7.8 (d, 2H)~6.6-7.6 (m, 8H)

Table 3: ¹³C NMR Spectroscopy Data Comparison (Chemical Shifts in ppm)

Carbon EnvironmentThis compound (Predicted)4-Aminoacetophenone (Experimental)[6][7]3,4-Diaminobenzophenone (Experimental)[3][8]
-CH₃ (Acetyl) ~26~26-
C=O (Ketone) ~197~196~195
Aromatic C's ~110-150 (6 signals)~113, 128, 131, 151 (4 signals)~115-150 (multiple signals)

Table 4: Mass Spectrometry (MS) Data Comparison

IonThis compound (Predicted)4-Aminoacetophenone (Experimental)[9]3,4-Diaminobenzophenone (Experimental)[3]
Molecular Ion (M⁺) m/z 150m/z 135m/z 212
Key Fragment m/z 135 ([M-CH₃]⁺)m/z 120 ([M-CH₃]⁺)m/z 120, 105, 77
Base Peak m/z 135m/z 120m/z 120

Cross-Validation and Structural Elucidation

The process of cross-validation involves a systematic comparison of the predicted and experimental data to build a cohesive structural argument.

Caption: Data Interpretation and Structural Confirmation.

IR Spectroscopy: The predicted IR spectrum of this compound should prominently feature two N-H stretching bands characteristic of a primary amine, similar to what is observed for 3,4-diaminobenzophenone. The presence of a strong C=O stretching absorption around 1660 cm⁻¹, comparable to that in 4-aminoacetophenone, would confirm the ketone functional group.

NMR Spectroscopy: In the ¹H NMR spectrum, a singlet at approximately 2.4 ppm would be indicative of the methyl protons of the acetyl group. The aromatic region would be more complex than that of 4-aminoacetophenone due to the ortho- and meta-couplings of the three aromatic protons. The presence of two broad signals for the two different amino groups would further support the proposed structure. The ¹³C NMR spectrum should show a signal for the ketone carbonyl carbon around 197 ppm and a signal for the methyl carbon around 26 ppm. The number of aromatic carbon signals would confirm the substitution pattern.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at an m/z of 150, corresponding to the molecular weight of this compound. A significant fragment ion at m/z 135, resulting from the loss of a methyl group ([M-CH₃]⁺), would be a key piece of evidence for the presence of the acetyl group.

Conclusion

The cross-validation of spectroscopic data is a critical process in chemical analysis that ensures the accuracy and reliability of structural assignments. This guide has demonstrated a systematic approach to the structural elucidation of this compound by comparing its predicted spectral features with the experimental data of structurally related compounds. By integrating data from IR, NMR, and MS, researchers can build a compelling and defensible case for the structure of their target molecules, a practice that is indispensable in the fields of chemical research and drug development.

References

The Decisive Role of the Reaction Medium: A Comparative Guide to Solvent Effects on the Reactivity of 1-(3,4-Diaminophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Building Block and the Solvent Dilemma

1-(3,4-Diaminophenyl)ethanone is a valuable bifunctional building block in synthetic organic and medicinal chemistry. As a derivative of o-phenylenediamine, its primary mode of reactivity involves the condensation of its two adjacent amino groups with various electrophiles to form a range of pharmaceutically important heterocyclic scaffolds, including benzimidazoles, quinoxalines, and benzodiazepines.[1] The acetyl group on the aromatic ring, being moderately electron-withdrawing, modulates the nucleophilicity of the amino groups, making the outcome of these condensation reactions exquisitely sensitive to the surrounding chemical environment.[2]

The choice of solvent is arguably one of the most critical parameters in directing the course of these reactions. It is not merely an inert medium but an active participant that can influence reaction rates, yields, and even the nature of the product formed. A solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy of the reaction pathway.[3] This guide provides a comprehensive comparison of how different classes of solvents impact the reactivity of this compound, supported by mechanistic insights and established experimental data, to empower researchers in making informed decisions for process optimization and drug discovery.

Theoretical Framework: Why Solvents Matter in Condensation Chemistry

The archetypal reaction of an o-phenylenediamine, such as this compound, with a carbonyl compound (e.g., an aldehyde) proceeds via a multi-step mechanism involving nucleophilic attack, dehydration, and cyclization.

G cluster_0 Mechanism Pathway A This compound + Aldehyde (R-CHO) B Schiff Base Intermediate (Imine Formation) C Intramolecular Nucleophilic Attack D Cyclized Intermediate (Carbinolamine) E Dehydration & Aromatization F Final Benzimidazole Product

A solvent's influence is exerted at several key stages:

  • Solvation of Reactants: The solubility of this compound and the chosen electrophile is a prerequisite. Poor solubility in a given solvent will lead to a heterogeneous mixture and drastically reduce reaction rates.

  • Stabilization of Intermediates: The reaction involves charged or highly polar intermediates and transition states. Polar solvents, particularly protic ones, can stabilize these species through hydrogen bonding and dipole-dipole interactions, often accelerating the reaction.[4] For instance, the transition state leading to the initial nucleophilic attack is more polar than the reactants, and polar solvents can lower its energy barrier.[3]

  • Proton Transfer and Dehydration: Protic solvents (e.g., water, ethanol, acetic acid) can act as proton shuttles, facilitating the tautomerization and dehydration steps that are crucial for cyclization and subsequent aromatization. In some cases, acidic or basic catalysts are used, and the solvent must be compatible with these additives.[1]

  • Reaction Pathway Direction: In reactions with dicarbonyl compounds or α,β-unsaturated ketones, the solvent can influence which carbonyl group reacts or whether a Michael addition occurs preferentially, leading to different product isomers (e.g., 1,4- vs. 1,5-benzodiazepines).[5][6]

Experimental Comparison: A Survey of Solvent Performance

To illustrate the profound impact of the reaction medium, we will consider the synthesis of 2-substituted benzimidazoles from this compound and a representative aldehyde. While specific yields vary with the aldehyde used, the general trends observed in the literature for o-phenylenediamine provide a strong predictive framework.

Solvent ClassExample SolventDielectric Constant (ε)Typical Outcome for Benzimidazole SynthesisMechanistic Rationale & Insights
Polar Protic Water (H₂O)80.1Variable; can be excellent under specific conditions.[7]Promotes reaction through hydrogen bonding and high polarity, stabilizing intermediates. Its role as a leaving group in dehydration can create an equilibrium that may require removal or specific conditions (e.g., heating) to drive the reaction to completion.[2]
Ethanol (EtOH)24.5Good to excellent yields, often used as a standard.A good compromise of polarity and ability to solvate organic starting materials. Can participate in proton transfer. Often requires reflux temperatures.
Acetic Acid (AcOH)6.2Often used as both solvent and catalyst.The acidic nature protonates the carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack. Facilitates dehydration.
Polar Aprotic Chloroform (CHCl₃)4.8Reported to be highly effective in certain cases.[8]Moderately polar; effectively solvates reactants. Less likely to strongly solvate the water byproduct, which can help shift the equilibrium towards the product.
Acetonitrile (MeCN)37.5Often gives moderate to low yields without a catalyst.[7][8]While polar, it cannot act as a proton donor to activate the carbonyl group or assist in proton shuttling for dehydration.
Dimethylformamide (DMF)36.7Generally requires high temperatures; can be effective.High boiling point allows for reactions to be run at elevated temperatures, overcoming higher activation barriers. Its high polarity stabilizes polar intermediates.
Dimethyl Sulfoxide (DMSO)46.7Similar to DMF; effective at high temperatures.Its very high polarity can strongly stabilize charged intermediates. May be necessary for less reactive starting materials.
Nonpolar Aprotic Toluene / Xylene2.4 / 2.3Generally poor yields without a strong catalyst.[7]Fails to adequately stabilize the polar transition states and intermediates involved in the condensation mechanism. However, allows for azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction to completion.
Solvent-Free N/AN/ACan provide excellent yields, especially with catalysts.[5]Maximizes reactant concentration. Often requires heating. Considered a "green chemistry" approach as it eliminates solvent waste.[7] The reaction may proceed in the molten state of the reactants.

Note: The acetyl group on this compound reduces the nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine. Therefore, reactions may require longer times, higher temperatures, or the use of a catalyst to achieve comparable yields.[2]

Experimental Protocol: Comparative Synthesis of 1-(5-acetyl-1H-benzimidazol-2-yl)phenol

This protocol describes a parallel synthesis to directly compare the effect of four different solvents on the condensation of this compound with Salicylaldehyde (2-Hydroxybenzaldehyde).

Materials:

  • This compound (FW: 150.18 g/mol )

  • Salicylaldehyde (FW: 122.12 g/mol )

  • Ethanol (Absolute)

  • Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Reaction vials (5 mL) with stir bars

  • Heating block with temperature control

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC developing solvent (e.g., 7:3 Ethyl Acetate:Hexane)

  • UV lamp (254 nm)

Workflow Diagram:

G cluster_0 Experimental Workflow A Reactant Preparation This compound (0.5 mmol) Salicylaldehyde (0.5 mmol) B Parallel Solvent Addition (2 mL each) C Reaction Setup 1: Ethanol D Reaction Setup 2: DMF E Reaction Setup 3: Toluene F Reaction Setup 4: Water G Heat all setups (e.g., 80 °C, 4 hours) H Reaction Monitoring (Thin Layer Chromatography) I Work-up & Isolation J Analysis & Comparison (Yield, Purity)

Procedure:

  • Preparation: In each of four separate 5 mL reaction vials, add this compound (75.1 mg, 0.5 mmol) and a magnetic stir bar.

  • Solvent Addition: To each vial, add 2.0 mL of one of the designated solvents: Ethanol, DMF, Toluene, or Water.

  • Reactant Addition: While stirring, add Salicylaldehyde (52 µL, 0.5 mmol) to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block set to 80 °C. Allow the reactions to stir for 4 hours.

  • Monitoring: After 4 hours, take a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate. Elute the plate with the developing solvent and visualize under a UV lamp to assess the consumption of starting material and the formation of the product.

  • Work-up:

    • Ethanol/DMF/Water: Cool the reaction mixtures to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, add cold water to precipitate the product, then filter.

    • Toluene: Cool the reaction mixture. The product may precipitate upon cooling. If not, evaporate the solvent under reduced pressure.

  • Analysis: Dry the isolated solids and record the mass for each reaction to calculate the yield. Compare the outcomes based on yield and TLC analysis.

Trustworthiness: A Self-Validating System

The described parallel protocol is inherently self-validating. By running the reactions simultaneously under identical conditions (temperature, time, reactant concentration), any significant differences in yield or reaction completion can be directly and confidently attributed to the effect of the solvent. This approach minimizes variability and provides a clear, objective comparison of solvent performance for the specific transformation.

Conclusion and Recommendations

The choice of solvent is a powerful tool for controlling the reactivity of this compound. No single solvent is universally optimal; the best choice depends on the specific electrophile, desired reaction conditions, and process considerations.

  • For general-purpose, lab-scale synthesis of benzimidazoles, ethanol often provides a reliable starting point, balancing solubility and reactivity.

  • When reactions are sluggish, switching to a high-boiling polar aprotic solvent like DMF or DMSO and increasing the temperature can be effective.

  • For green chemistry applications, investigating water as a solvent or solvent-free conditions is highly recommended, though this may require catalyst optimization.[5][7]

  • In cases where dehydration is the rate-limiting step, using toluene with a Dean-Stark apparatus to azeotropically remove water can be a classic and effective strategy.

Ultimately, empirical screening using a parallel protocol, as detailed above, remains the most authoritative method for identifying the ideal solvent to maximize yield and purity for a novel reaction involving this compound.

References

A Guide to the Comparative Reactivity of Amino Groups in 1-(3,4-Diaminophenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the nuanced reactivity of bifunctional molecules is a cornerstone of rational drug design and efficient synthesis. 1-(3,4-Diaminophenyl)ethanone, a versatile building block, presents a compelling case study in regioselective chemistry due to the differential nucleophilicity of its two amino groups. This guide provides an in-depth analysis of this reactivity, supported by theoretical principles and a detailed experimental framework, to empower researchers in harnessing its synthetic potential.

Theoretical Foundation: Unraveling the Electronic Dichotomy

The differential reactivity of the two amino groups in this compound is not a matter of chance; it is a direct consequence of the electronic influence exerted by the acetyl group on the aromatic ring. The acetyl group is a moderately deactivating meta-director in electrophilic aromatic substitution, a character that stems from its electron-withdrawing nature through both inductive and resonance effects. This intrinsic property is key to understanding the disparate nucleophilicity of the C3 and C4 amino groups.

The amino group at the C4 position (para to the acetyl group) experiences a significant decrease in electron density due to the powerful electron-withdrawing resonance effect of the carbonyl group. This delocalization of the nitrogen's lone pair into the aromatic ring and further onto the carbonyl oxygen diminishes its availability to act as a nucleophile.

Conversely, the amino group at the C3 position (meta to the acetyl group) is primarily influenced by the inductive effect of the acetyl group. While still electron-withdrawing, the inductive effect is less pronounced than the resonance effect and attenuates with distance. Consequently, the lone pair of electrons on the C3 amino group is more localized and thus more available for nucleophilic attack.[1]

This disparity in electron density can be quantitatively approximated using Hammett substituent constants (σ). The acetyl group has a σ_meta value of +0.38 and a σ_para value of +0.50.[1][2] The more positive value for the para position indicates a stronger electron-withdrawing effect, leading to a greater reduction in the basicity and nucleophilicity of the para-amino group compared to the meta-amino group.[3][4] Therefore, it is predicted that electrophilic attack, such as acylation, will preferentially occur at the more nucleophilic C3 amino group.

Experimental Validation: A Framework for Selective Acylation

To empirically validate the theoretical prediction, a competitive acylation reaction can be performed. This experiment is designed to be a self-validating system, where the ratio of the resulting mono-acylated products directly reflects the relative reactivity of the two amino groups.

Experimental Protocol: Regioselective Mono-acetylation

Objective: To determine the relative reactivity of the C3 and C4 amino groups of this compound through a competitive acetylation reaction.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.1 eq) to the solution and stir at room temperature for 10 minutes. Pyridine acts as a base to neutralize the acetic acid byproduct.

  • Controlled Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of acetic anhydride (0.9 eq to favor mono-acylation) in anhydrous dichloromethane dropwise over 30 minutes. The sub-stoichiometric amount of the acylating agent is crucial to minimize diacylation.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The starting material should be consumed, and two new, less polar spots corresponding to the mono-acylated products should appear.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Characterization: Concentrate the solution under reduced pressure. The resulting crude product, a mixture of N-(2-amino-4-acetylphenyl)acetamide and N-(4-amino-5-acetylphenyl)acetamide, can be purified by column chromatography on silica gel. Characterize the isolated products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the product ratio.

Data Presentation and Interpretation

The quantitative outcome of the selective acylation experiment can be summarized as follows:

ProductPredicted Major/MinorExpected ¹H NMR (δ, ppm, DMSO-d₆)¹Expected ¹³C NMR (δ, ppm, DMSO-d₆)²
N-(2-amino-4-acetylphenyl)acetamideMajor~9.5 (s, 1H, NH-acetyl), ~7.5-7.0 (m, 3H, Ar-H), ~5.5 (s, 2H, NH₂), ~2.4 (s, 3H, COCH₃), ~2.0 (s, 3H, NHCOCH₃)~197 (C=O, acetyl), ~168 (C=O, amide), ~145-115 (Ar-C), ~26 (COCH₃), ~24 (NHCOCH₃)
N-(4-amino-5-acetylphenyl)acetamideMinor~9.8 (s, 1H, NH-acetyl), ~7.6-6.8 (m, 3H, Ar-H), ~6.0 (s, 2H, NH₂), ~2.5 (s, 3H, COCH₃), ~2.1 (s, 3H, NHCOCH₃)~198 (C=O, acetyl), ~169 (C=O, amide), ~150-110 (Ar-C), ~27 (COCH₃), ~25 (NHCOCH₃)

¹Predicted chemical shifts are estimations and may vary. ²The downfield shift of the aromatic carbons attached to the amino groups can provide further insight into their electron density.[5][6][7]

The product ratio, determined by integrating the respective peaks in the ¹H NMR spectrum of the crude reaction mixture, will provide a quantitative measure of the relative reactivity of the two amino groups. It is anticipated that the major product will be N-(2-amino-4-acetylphenyl)acetamide, resulting from the acylation of the more nucleophilic C3 amino group.

Visualizing the Reaction Pathway

The regioselective acylation process can be visualized through the following workflow diagram:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediates Transition States cluster_products Products start_mol This compound conditions DCM, Pyridine 0 °C to RT start_mol->conditions acylating_agent Acetic Anhydride (0.9 eq) acylating_agent->conditions ts1 Attack at C3-NH2 (Lower Activation Energy) conditions->ts1 Favored Pathway ts2 Attack at C4-NH2 (Higher Activation Energy) conditions->ts2 Disfavored Pathway major_product N-(2-amino-4-acetylphenyl)acetamide (Major Product) ts1->major_product minor_product N-(4-amino-5-acetylphenyl)acetamide (Minor Product) ts2->minor_product

References

A Comparative Guide to the Structure-Activity Relationships of 1-(3,4-Diaminophenyl)ethanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(3,4-diaminophenyl)ethanone scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic compounds with significant therapeutic potential. The strategic positioning of an ortho-diamino functionality and a reactive ethanone group on the phenyl ring provides a unique platform for the synthesis of diverse molecular architectures. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various derivatives synthesized from this core structure, with a particular focus on their antimicrobial and anticancer activities. By examining the experimental data, we aim to provide actionable insights for the rational design of novel and potent therapeutic agents.

The Synthetic Versatility of the this compound Core

The primary value of this compound in drug discovery lies in its ability to readily undergo cyclization reactions to form fused heterocyclic systems. The ortho-diamine moiety is a classical precursor for the synthesis of quinoxalines and benzimidazoles, two classes of compounds renowned for their broad pharmacological profiles.

  • Quinoxaline Synthesis: The condensation of the ortho-diamine with a 1,2-dicarbonyl compound is a fundamental and efficient method for constructing the quinoxaline ring system. The acetyl group at the 1-position of the phenyl ring can either be retained as a substituent on the resulting quinoxaline or can be further modified.

  • Benzimidazole Synthesis: The reaction of the ortho-diamine with aldehydes or carboxylic acids (or their derivatives) provides a straightforward route to the benzimidazole core. This reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring.

The following diagram illustrates these key synthetic transformations:

Synthetic_Pathways This compound This compound Quinoxaline_Derivatives Quinoxaline_Derivatives This compound->Quinoxaline_Derivatives + Dicarbonyl Compound Benzimidazole_Derivatives Benzimidazole_Derivatives This compound->Benzimidazole_Derivatives + Aldehyde or Carboxylic Acid Dicarbonyl_Compound Dicarbonyl_Compound Aldehyde_or_Carboxylic_Acid Aldehyde_or_Carboxylic_Acid SAR_Quinoxalines cluster_0 Quinoxaline Core Quinoxaline Quinoxaline Core R1_Substituent R1 Substituent (e.g., at C2) Activity Antimicrobial Activity R1_Substituent->Activity Methyl > H R2_Substituent R2 Substituent (e.g., at C3) R2_Substituent->Activity Benzoyl > H Thio_Aryl Thio-aryl at C2/C3 Thio_Aryl->Activity Potent vs. Gram-positive (Br > Cl > F) SAR_Benzimidazoles cluster_1 Benzimidazole Core cluster_2 Aryl at C2 cluster_3 Heterocycle at C2 Benzimidazole Benzimidazole Core C2_Substituent Substituent at C2 Anticancer_Activity Anticancer Activity C2_Substituent->Anticancer_Activity Aryl_EWG Electron-Withdrawing Groups (e.g., -NO2) Aryl_EWG->Anticancer_Activity Increases Potency Aryl_EDG Electron-Donating Groups Aryl_EDG->Anticancer_Activity Decreases Potency Oxadiazole 1,3,4-Oxadiazole Oxadiazole->Anticancer_Activity Confers Activity Oxadiazole_Subst Substitution on Oxadiazole (e.g., Phenyl) Oxadiazole_Subst->Oxadiazole Influences Potency

inter-laboratory validation of 1-(3,4-Diaminophenyl)ethanone characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparative Guide to the Validation of 1-(3,4-Diaminophenyl)ethanone Characterization

This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound (CAS No. 21304-39-2), a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] We will explore the principles and practical application of inter-laboratory validation, presenting a framework for establishing robust, reproducible, and reliable analytical methods essential for quality control, regulatory submission, and drug development.

The accurate characterization of this aromatic diamine is paramount. Seemingly minor variations in purity or impurity profiles can significantly impact downstream reactions and the safety and efficacy of the final product. Therefore, analytical procedures must be demonstrated to be suitable for their intended purpose through a rigorous validation process.[2] This guide moves beyond single-laboratory verification to address the critical challenge of reproducibility across different sites, analysts, and equipment, a cornerstone of method standardization.[3]

The Imperative of Inter-Laboratory Validation

While a single laboratory can validate a method's performance characteristics—such as accuracy, precision, and linearity—true confidence in a method is established through inter-laboratory trials.[4] These studies are designed to assess reproducibility , which measures the precision of results obtained on the same material in different laboratories.[3] This process is vital for standardizing methods for pharmacopoeial inclusion or for use in multi-site manufacturing and testing environments.[3]

The validation framework discussed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which emphasizes that the objective of analytical validation is to demonstrate that a procedure is fit for its intended purpose.[2][3]

Designing the Inter-Laboratory Study

To objectively compare analytical methods, a well-designed inter-laboratory study is essential. This guide is based on a hypothetical study involving three independent laboratories (Lab A, Lab B, Lab C).

Study Framework:

  • Centralized Sample Distribution: A single, homogenous batch of this compound (Purity ≥95%) and a certified reference standard are distributed to all participating laboratories.[1][5]

  • Standardized Protocols: Each laboratory receives detailed Standard Operating Procedures (SOPs) for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) for structural confirmation.

  • Data Reporting: Laboratories are required to report raw data, processed results, and calculated performance characteristics, including precision (repeatability and intermediate precision) and accuracy.

G cluster_0 Study Coordination cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting Coord Central Coordinator Sample Homogenize & Distribute Single Batch Sample & Reference Standard Coord->Sample SOPs Develop & Distribute Standardized Protocols Coord->SOPs LabA Lab A Sample->LabA Samples LabB Lab B Sample->LabB Samples LabC Lab C Sample->LabC Samples SOPs->LabA Protocols SOPs->LabB Protocols SOPs->LabC Protocols Collect Collect & Collate Data from All Labs LabA->Collect Results LabB->Collect Results LabC->Collect Results Stats Statistical Analysis (Reproducibility, RSD) Collect->Stats Report Final Validation Report Stats->Report

Caption: Workflow of the inter-laboratory validation study.

Comparison 1: High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is the workhorse for quantitative analysis in pharmaceutical quality control due to its high resolution, sensitivity, and precision. For aromatic amines, reversed-phase HPLC is particularly effective.[6]

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Causality: A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar aromatic compounds like this compound.

  • Mobile Phase: Isocratic elution with a filtered and degassed mixture of 60:40 (v/v) Acetonitrile and 20 mM Ammonium Acetate buffer (pH 5.0).

    • Causality: The acetonitrile acts as the organic modifier, while the buffered aqueous phase controls the ionization state of the amine groups, ensuring consistent retention times and peak shapes. A pH of 5 is selected to ensure the diamine is protonated, improving its interaction with the stationary phase.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Maintaining a constant column temperature is crucial for ensuring reproducible retention times and minimizing viscosity-related pressure fluctuations.

  • Detection: UV at 254 nm.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of 100 µg/mL. Prepare a 5-point calibration curve (e.g., 10, 25, 50, 75, 100 µg/mL).[3]

    • Trustworthiness: A minimum of 5 concentrations is recommended to establish linearity, ensuring the method is accurate across the desired range.[3]

  • Sample Preparation: Prepare test samples at a nominal concentration of 50 µg/mL in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Perform six replicate injections of the 100% test concentration (100 µg/mL) to assess repeatability.[3] To determine intermediate precision, a different analyst should repeat the analysis on a different day.[8]

Comparative Performance Data (Hypothetical)
ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) 0.99950.99980.9996≥ 0.999
Accuracy (% Recovery) 99.5%100.2%99.8%98.0 - 102.0%
Repeatability (RSD%) 0.45%0.38%0.51%≤ 1.0%
Intermediate Precision (RSD%) 0.68%0.55%0.72%≤ 2.0%
Inter-Lab Purity Assay (RSD%) \multicolumn{3}{c}{0.85%}≤ 5.0%
Assigned Purity (%) 98.7%98.9%98.6%-

Discussion: All three laboratories successfully validated the HPLC method, meeting pre-defined acceptance criteria based on ICH guidelines. The low relative standard deviation (RSD) for the inter-laboratory purity assay (0.85%) demonstrates the method's excellent reproducibility . The minor variations observed can be attributed to subtle differences in equipment, environmental conditions, and analyst technique, highlighting the importance of this type of study.

Comparison 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For aromatic amines, derivatization is often employed to improve volatility and chromatographic performance, though direct analysis is also possible.[9] This protocol will focus on direct injection for simplicity and to minimize sample preparation variability.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: DB-5ms or equivalent low-bleed (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Causality: A DB-5ms column is a robust, general-purpose column that provides good separation for a wide range of analytes, including aromatic amines. Its low-bleed characteristics are essential for maintaining a stable baseline and achieving low detection limits in MS.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

    • Causality: This temperature program allows for the elution of any residual solvent at the beginning, followed by a steady ramp that effectively separates the main analyte from potential process impurities and degradation products.

  • MS Transfer Line Temp: 290°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Methanol.

  • Injection: 1 µL, splitless mode.

    • Causality: Splitless injection is used to maximize the transfer of analytes to the column, which is critical for trace impurity analysis.

G cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 inj Inject 1 µL (Splitless Mode) prep2->inj sep GC Separation (DB-5ms Column, Temp Program) inj->sep ion Ionization (EI, 70 eV) sep->ion mass Mass Analysis (Quadrupole, 40-450 m/z) ion->mass tic Generate Total Ion Chromatogram (TIC) mass->tic peak Identify Peaks tic->peak lib Compare Spectra to NIST Library peak->lib report Report Impurities lib->report

Caption: General workflow for GC-MS impurity analysis.

Comparative Performance Data (Hypothetical)

This table summarizes the identification of two hypothetical process impurities across the labs.

ImpurityLab A (Area %)Lab B (Area %)Lab C (Area %)Identification Consistency
Impurity 1 (m/z 135) 0.15%0.18%0.16%Consistent across all labs
Impurity 2 (m/z 164) 0.08%0.07%0.09%Consistent across all labs
LOD for Impurity 1 ~0.01%~0.01%~0.015%Comparable

Discussion: The GC-MS method proved highly specific and consistent for impurity identification. All laboratories successfully identified the same set of impurities, with mass spectral data showing high similarity. The minor quantitative differences in area percent are expected in inter-laboratory studies and fall within acceptable limits for impurity profiling. This demonstrates the method's robustness for qualitative and semi-quantitative impurity analysis. For truly quantitative impurity testing, impurity standards would be required.[8]

Comparison 3: ¹H NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation. Unlike chromatographic techniques, it provides comprehensive structural information about the entire molecule.

Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of this compound in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for this compound and its residual peak does not interfere with the key aromatic or amine proton signals. The amine protons (-NH₂) are exchangeable and will appear as broad singlets, which are clearly visible in DMSO.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds.

      • Causality: A longer relaxation delay is used to ensure full relaxation of all protons, which is crucial for obtaining accurate integrations for quantitative purposes (qNMR), if needed.

    • Acquisition Time: ~4 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

Comparative Performance Data (Hypothetical)
ParameterLab ALab BLab CResult
¹H Chemical Shift (δ, ppm)
Aromatic (3H)6.6-7.16.6-7.16.6-7.1Consistent
Amine (4H, broad)~4.9 & ~5.2~4.9 & ~5.2~4.9 & ~5.2Consistent
Methyl (3H)~2.4~2.4~2.4Consistent
Structural Confirmation ConfirmedConfirmedConfirmedUnambiguous

Discussion: All three laboratories produced virtually identical ¹H NMR spectra, confirming the chemical structure of this compound. The chemical shifts and coupling patterns were consistent, providing a high degree of confidence in the material's identity. NMR serves as an essential orthogonal technique to chromatography, offering definitive structural proof that is inherently reproducible.

Synthesis and Recommendations

This inter-laboratory comparison demonstrates a robust, multi-faceted approach to the analytical validation of this compound.

  • For Routine QC and Purity Assay: The validated HPLC-UV method is the most suitable choice. It is precise, accurate, reproducible, and can be readily deployed in most quality control laboratories. Its performance across the three labs confirms its reliability for batch release testing.

  • For Impurity Identification and Profiling: The GC-MS method is highly effective for identifying and semi-quantifying potential impurities. Its high specificity makes it an invaluable tool during process development and for investigating out-of-specification results.[10]

  • For Definitive Structural Confirmation: ¹H NMR remains the gold standard for identity testing. It should be used for the initial characterization of reference standards and for structural confirmation of any new, significant impurities.

By combining these orthogonal techniques within an inter-laboratory validation framework, researchers and drug development professionals can establish a comprehensive and reliable analytical control strategy for this compound, ensuring product quality and consistency.

References

Safety Operating Guide

Navigating the Safe Handling of 1-(3,4-Diaminophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of 1-(3,4-Diaminophenyl)ethanone (CAS No. 21304-39-2), a key intermediate in various synthetic pathways.[1][2] Moving beyond a simple checklist, we will delve into the rationale behind each safety measure, ensuring a comprehensive understanding that fosters a culture of safety and precision in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a solid organic compound that, while invaluable in synthesis, presents a distinct set of hazards that demand respect and careful management.[3] A thorough understanding of its hazard profile is the foundational step in mitigating risk.

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation

Source: ECHA C&L Inventory[4]

The primary risks associated with this compound are significant irritation to the skin and respiratory tract, and most critically, the potential for serious, irreversible eye damage.[4] The aromatic amine structure, a class of compounds known for potential toxicity, necessitates a cautious approach.[5] Ingestion is also harmful, highlighting the importance of preventing any direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical, science-based decision to prevent exposure. The following PPE is mandatory when handling this compound.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.The "Danger" classification for serious eye damage (H318) is our primary concern.[4] Goggles provide a seal against dusts and splashes, while the face shield offers a broader barrier of protection for the entire face. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin irritation (H315), gloves are essential.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7]
Protective Clothing A laboratory coat is the minimum requirement. For larger quantities or when generating dust, disposable coveralls are recommended.This prevents the contamination of personal clothing and reduces the risk of skin contact.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[1][7]To mitigate the risk of respiratory irritation (H335) from dust or aerosols, engineering controls are the primary solution.[1][4] A respirator may be necessary for spill cleanup or in poorly ventilated areas.[6]

Operational Protocol: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase A 1. Don PPE in designated area B 2. Verify fume hood functionality A->B C 3. Assemble all necessary equipment B->C D 4. Retrieve compound from locked storage C->D Proceed to handling E 5. Weigh solid in fume hood D->E F 6. Perform reaction within the fume hood E->F G 7. Decontaminate work surfaces F->G Reaction complete H 8. Segregate and label hazardous waste G->H I 9. Doff PPE in designated area H->I J 10. Wash hands thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Before entering the laboratory, ensure you are dressed appropriately with long pants and closed-toe shoes.[8]

    • Don all required PPE as specified in the table above in a designated clean area.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment within the fume hood to minimize movement of the chemical.[7]

  • Handling and Use:

    • This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

    • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[1][7]

    • When weighing the solid, use a spatula and exercise care to avoid generating dust.

    • If the compound comes into contact with your skin, immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.[1]

    • In case of eye contact, immediately rinse with water for several minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled container for hazardous waste.[6]

    • Clean the spill area with soap and water.[6]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical step in the chemical lifecycle, protecting both personnel and the environment.[5]

  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Container Management: The hazardous waste container must be kept closed except when adding waste.[9] It should be stored in a designated satellite accumulation area.

  • Disposal Request: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1] This typically involves contacting your institution's Environmental Health and Safety (EH&S) department for pickup.[9] Do not mix this waste with other waste streams unless specifically instructed to do so by EH&S professionals.[9]

By adhering to these scientifically grounded protocols, you not only ensure your personal safety but also contribute to a robust safety culture within your organization. This commitment to excellence in both research and safety is the hallmark of a leading scientific professional.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Diaminophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-Diaminophenyl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.